2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
Description
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Propriétés
IUPAC Name |
2-butoxy-9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-2-3-7-21-14-17-12(15)11-13(18-14)19(9-16-11)10-6-4-5-8-20-10/h9-10H,2-8H2,1H3,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIKYOMSQRFOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine: A Critical Intermediate in TLR7 Agonist Development
Executive Summary
The compound 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (CAS: 866268-28-2) is a highly specialized, synthetically demanding purine derivative. In the landscape of modern immunotherapy and antiviral drug development, this molecule serves as a foundational building block for synthesizing 8-oxoadenine-based Toll-like receptor 7 (TLR7) agonists[1]. These agonists are pivotal in developing intranasal vaccine adjuvants, targeted cancer immunotherapies, and treatments for chronic viral infections[1].
This technical guide provides a comprehensive, self-validating methodology for the synthesis of this intermediate. By dissecting the mechanistic causality behind the selection of the tetrahydropyranyl (THP) protecting group and the thermodynamic requirements of purine nucleophilic aromatic substitution (SNAr), this document equips medicinal chemists with the precise parameters required for scalable, high-yield production.
Retrosynthetic Strategy & Mechanistic Rationale
The construction of 2-butoxy-9-THP-adenine relies on a two-stage functionalization of the commercially available starting material, 2-chloroadenine (2-chloro-9H-purin-6-amine).
The Logic of N9-THP Protection
The purine scaffold contains multiple nucleophilic nitrogen atoms. If the N9 position is left unprotected, subsequent harsh basic conditions or electrophilic modifications will result in complex, inseparable mixtures of N7 and N9 regioisomers. The tetrahydropyranyl (THP) ether is introduced via the acid-catalyzed electrophilic addition of 3,4-dihydro-2H-pyran (DHP). Causality: THP is explicitly chosen over benzyl or Boc groups because it forms an acetal linkage that is exceptionally stable to the strongly basic conditions (alkoxide nucleophiles) required for the subsequent step, yet it can be easily cleaved later under mild acidic conditions without disrupting the purine core.
The Thermodynamics of C2-Alkoxylation
The C2 position of the purine ring is electron-deficient but significantly less reactive than the C6 or C8 positions. To install the butoxy group, an SNAr pathway is employed[2]. Causality: Because the C2-chloride is relatively deactivated, the reaction requires a highly nucleophilic species (sodium butoxide) and sustained thermal energy (100°C–110°C) to overcome the high activation energy barrier required to form the transient Meisenheimer complex.
Fig 1. Synthetic workflow for 2-Butoxy-9-THP-adenine.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems; visual cues and TLC checkpoints are embedded to ensure the integrity of each step before proceeding.
Protocol A: Synthesis of 2-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
-
Initiation: Suspend 2-chloroadenine (1.0 eq) in anhydrous ethyl acetate (EtOAc) under a nitrogen atmosphere. The starting material will remain largely insoluble.
-
Catalysis: Add p-toluenesulfonic acid monohydrate (pTSA, 0.1 eq) followed by 3,4-dihydro-2H-pyran (DHP, 2.5 eq).
-
Propagation: Heat the mixture to 65°C. Validation Checkpoint: Over 2–4 hours, the opaque suspension will transition into a clear, pale-yellow solution, visually confirming the conversion of the insoluble starting material into the highly soluble N9-THP protected intermediate.
-
Quenching & Workup: Cool to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO3 (2x) and brine (1x). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Triturate the crude residue with cold diethyl ether to yield a white solid.
Protocol B: Synthesis of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
-
Alkoxide Generation: In a flame-dried flask under argon, carefully add freshly cut sodium metal (3.0 eq) to anhydrous n-butanol. Stir at room temperature until the sodium is completely consumed, generating a clear solution of sodium butoxide[3]. Validation Checkpoint: The cessation of hydrogen gas evolution indicates complete alkoxide formation.
-
SNAr Displacement: Add the 2-Chloro-9-THP-adenine (1.0 eq) from Protocol A to the alkoxide solution.
-
Thermal Activation: Heat the reaction mixture to 100°C for 14 hours. Monitor via TLC (DCM:MeOH 9:1). Validation Checkpoint: The starting material spot (lower Rf) should completely disappear, replaced by a new, UV-active spot (higher Rf) corresponding to the butoxylated product.
-
Isolation: Cool the mixture and neutralize carefully with glacial acetic acid to pH 7. Concentrate the n-butanol under high vacuum. Partition the residue between water and dichloromethane (DCM). Extract the aqueous layer with DCM (3x), dry the combined organics, and purify via silica gel flash chromatography.
Fig 2. SNAr addition-elimination mechanism at the purine C2 position.
Quantitative Data & Analytical Characterization
To ensure reproducibility, all stoichiometric parameters and expected spectroscopic signals are summarized below. The presence of the anomeric proton at δ 5.55 ppm is the definitive marker of successful THP protection, while the triplet at δ 4.25 ppm confirms the C2-butoxylation.
Table 1: Optimized Reaction Parameters
| Step | Reagent | Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield |
| N9-Protection | 2-Chloroadenine | 1.0 | EtOAc | 65 | 4 | N/A |
| N9-Protection | DHP | 2.5 | EtOAc | 65 | 4 | 80-85% |
| N9-Protection | pTSA | 0.1 | EtOAc | 65 | 4 | N/A |
| C2-Alkoxylation | 2-Chloro-9-THP-adenine | 1.0 | n-BuOH | 100 | 14 | N/A |
| C2-Alkoxylation | Sodium metal (Na) | 3.0 | n-BuOH | 100 | 14 | 70-75% |
Table 2: Expected Spectroscopic Characterization Data
| Analytical Method | Signal / Value | Assignment / Structural Significance |
| ESI-MS | m/z 292.17 [M+H]⁺ | Confirms the exact mass of C14H21N5O2 (291.17 Da). |
| ¹H NMR (DMSO-d6) | δ 8.05 (s, 1H) | Purine C8-H; confirms an intact, unsubstituted purine core. |
| ¹H NMR (DMSO-d6) | δ 7.30 (br s, 2H) | C6-NH2; broad singlet, exchangeable with D2O. |
| ¹H NMR (DMSO-d6) | δ 5.55 (dd, 1H) | THP C2'-H (anomeric proton); confirms successful N9 protection. |
| ¹H NMR (DMSO-d6) | δ 4.25 (t, 2H) | Butoxy -OCH2-; confirms successful SNAr displacement at C2. |
Downstream Applications in Drug Discovery
The synthesized 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is not an end-product but a highly engineered intermediate. In the pipeline of TLR7 agonist development, this compound undergoes subsequent functionalization:
-
C8-Bromination: The molecule is treated with bromine or N-bromosuccinimide (NBS). The THP group shields the N9 position, directing electrophilic attack exclusively to the C8 position.
-
Hydrolysis: The C8-bromo intermediate is hydrolyzed using sodium acetate in acetic acid to yield the 8-oxo derivative.
-
Deprotection & Alkylation: The THP group is finally cleaved using methanolic HCl. The liberated N9 position is then alkylated with various benzyl or substituted alkyl halides to generate potent, cell-permeable TLR7 agonists (e.g., SM-360320 / 1V136 analogues) that localize to the MHC class II loading compartment of plasmacytoid dendritic cells[4].
References
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Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Synthesis and Biological Evaluation of 2- and 7-Substituted 9-Deazaadenosine Analogues. Nucleosides, Nucleotides & Nucleic Acids (Taylor & Francis).[Link]
-
Synthesis and Bioconjugation of Small Organic Molecules for Immunomodulation. Texas Digital Library (TDL).[Link]
-
Small molecule Toll-like receptor 7 agonists localize to the MHC class II loading compartment of human plasmacytoid dendritic cells. Blood (American Society of Hematology).[Link]
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Physicochemical Properties of 2-Butoxy-Purine Derivatives: Implications for TLR7 Agonism and Kinase Inhibition
Executive Summary
In modern drug development, transitioning a hit to a viable lead compound requires a delicate optimization of physicochemical properties without sacrificing target affinity. For purine and pyrimidine scaffolds, the strategic introduction of a 2-butoxy group ( −O−CH2−CH2−CH2−CH3 ) represents a masterclass in this balance. This technical guide explores the structure-activity relationship (SAR), physicochemical profiling, and synthetic workflows of 2-butoxy-purine derivatives. By acting as a lipophilic anchor, the 2-butoxy moiety dramatically alters membrane permeability and receptor engagement, proving especially critical in the design of[1] and selective[2].
Structural Significance and Mechanistic Causality
The purine ring is a privileged pharmacophore natively recognized by numerous biological systems. However, unsubstituted purines often suffer from rapid clearance and poor passive membrane permeability.
Functionalization at the C2 position with a butoxy group fundamentally alters the molecule's physicochemical landscape[3].
-
In Immunomodulators (TLR7/8 Agonists): The 2-butoxy chain is not merely a passive solubilizing group; it actively engages with a specific hydrophobic pocket near the dimerization interface of the endosomal TLR7 receptor[4]. This interaction drives the conformational change required for receptor dimerization and subsequent interferon-alpha (IFN- α ) induction[5].
-
In Kinase/Chaperone Inhibitors: For targets like Hsp90 or PI3K, alkoxyl substitutions at the 2-position of pyrimidine or purine cores are exposed to the solvent area or specific hydrophobic channels, allowing medicinal chemists to modulate aqueous solubility while maintaining high cell permeability[2],[6].
Core Physicochemical Properties
The addition of the 4-carbon ether linkage predictably shifts the physicochemical profile of the purine core. Table 1 summarizes the causal impact of this modification on key drug-like metrics.
Table 1: Comparative Physicochemical Profile of Purine Scaffolds
| Property | Unsubstituted Purine Core | 2-Butoxy-Purine Derivative | Causality / Impact |
| Molecular Weight | ~120 g/mol | 250 - 450 g/mol | Increased due to target-specific functionalization (e.g., 9-alkylpiperidine groups)[4]. |
| LogP (Lipophilicity) | -0.3 to 0.5 | 2.5 to 4.5 | The non-polar butyl chain increases lipophilicity, driving partitioning into lipid bilayers[2]. |
| Aqueous Solubility | High | Low to Moderate | Increased lipophilicity decreases aqueous solubility; often requires formulation or salt formation[2]. |
| Permeability ( Papp ) | Low | High (>50 × 10⁻⁶ cm/s) | Enhanced passive diffusion across the plasma and endosomal membranes[2]. |
Mechanistic Impact: Endosomal TLR7 Activation
To understand why the 2-butoxy group is critical, we must look at the spatial requirements of TLR7 signaling. TLR7 is localized in the intracellular endosomes of immune cells (e.g., plasmacytoid dendritic cells)[1]. A drug must first cross the plasma membrane, navigate the cytosol, and penetrate the endosomal membrane. The lipophilicity provided by the 2-butoxy group guarantees this passive diffusion[7]. Once inside the acidic endosome, the 8-oxo/8-hydroxy pharmacophore mimics viral ssRNA, while the 2-butoxy group anchors the ligand, initiating the signaling cascade[8].
Fig 1: Endosomal TLR7 activation by 2-butoxy-purines.
Experimental Workflows: Synthesis and Profiling
As an application scientist, ensuring protocol reliability is paramount. The following self-validating workflow details the synthesis of the 2-butoxy-8-oxoadenine core, a standard scaffold for[7].
Fig 2: Synthetic and profiling workflow for 2-butoxy-purine derivatives.
Protocol 1: Synthesis of the 2-Butoxy-8-Oxoadenine Core
This sequence relies on the orthogonal reactivity of the purine ring positions to ensure high regioselectivity[1],[7].
-
Starting Material & Protection: Begin with commercially available 2,6-dichloropurine[1]. Protect the N9 position using a tetrahydropyranyl (THP) group.
-
Causality: The purine N9 proton is acidic. Without protection, basic conditions in subsequent steps lead to unwanted N-alkylation and intractable mixtures.
-
-
C6 Amination: Treat the protected intermediate with methanolic ammonia at room temperature[7].
-
Causality: The C6 chlorine is highly electrophilic due to the adjacent nitrogen atoms. It undergoes nucleophilic aromatic substitution ( SNAr ) rapidly, establishing the adenine core.
-
-
C2 Alkoxylation: React the intermediate with sodium n-butoxide in n-butanol at elevated temperatures (reflux)[7].
-
Causality: The C2 position is significantly less activated than C6. Heating is required to drive the SNAr reaction, successfully installing the critical lipophilic 2-butoxy chain.
-
-
C8 Oxidation & Deprotection: Brominate at C8 using N-bromosuccinimide (NBS), followed by displacement with sodium methoxide. Finally, apply acidic hydrolysis (e.g., 10% TFA in methanol)[7].
-
Causality: Direct oxidation of C8 is inefficient. This bromination-methoxylation-hydrolysis sequence is a self-validating, high-yield pathway to the thermodynamically stable 8-oxoadenine tautomer, while simultaneously cleaving the acid-labile THP protecting group.
-
Protocol 2: High-Throughput Physicochemical Profiling
Once synthesized, the derivative must be validated for drug-like properties[2].
-
LogD 7.4 Determination (Shake-Flask Method): Equilibrate the compound in a biphasic mixture of octanol and PBS (pH 7.4). Quantify the concentration in both phases via LC-MS. This confirms the lipophilicity gained from the 2-butoxy group.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): Load the compound into a donor compartment separated from an acceptor compartment by a lipid-infused artificial membrane.
-
Causality: Because 2-butoxy-purines must cross both plasma and endosomal membranes to reach TLR7, PAMPA provides a high-throughput, cell-free proxy to validate passive lipid bilayer diffusion.
-
Conclusion
The 2-butoxy-purine scaffold is a prime example of how targeted physicochemical modifications dictate biological outcomes. By carefully engineering lipophilicity and spatial geometry at the C2 position, researchers can unlock potent, selective agents for immunotherapy and oncology. Strict adherence to rational synthetic design and rigorous physicochemical profiling remains the gold standard for advancing these derivatives through the preclinical pipeline.
References
-
Title: Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Structural requirements for TLR7-selective signaling by 9-(4-piperidinylalkyl)-8-oxoadenine derivatives Source: Bioorganic & Medicinal Chemistry Letters (PubMed / PMC) URL: [Link]
-
Title: Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity Source: ACS Omega (PubMed / PMC) URL: [Link]
-
Title: Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Recent Advances on Small-Molecule Antagonists Targeting TLR7 Source: MDPI International Journal of Molecular Sciences URL: [Link]
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- 8. Recent Advances on Small-Molecule Antagonists Targeting TLR7 [mdpi.com]
Deciphering the Mechanism of Action of 9-Substituted Purine Analogs: From Antiviral Chain Termination to Kinase Inhibition
Abstract: As a Senior Application Scientist overseeing nucleoside analog development, I frequently encounter the 9-substituted purine pharmacophore. This structural motif—where the N-9 position of the purine ring is functionalized with acyclic or cyclic moieties—serves as the foundation for two distinct but mechanistically elegant therapeutic classes: antiviral acyclic nucleosides and antineoplastic cyclin-dependent kinase (CDK) inhibitors. This whitepaper deconstructs the biochemical mechanisms, structural rationale, and experimental validation of these analogs, providing a comprehensive guide for drug development professionals.
The 9-Substituted Purine Pharmacophore: A Structural Chameleon
The purine ring is a fundamental building block of cellular biology. By synthetically modifying the N-9 position, we can create nucleoside analogs that hijack either viral replication machinery or host cell cycle regulation[1]. The pharmacological destiny of the molecule is dictated by its substitution pattern:
-
Acyclic 9-Substitutions (e.g., Acyclovir, Ganciclovir): Mimic the sugar moiety of natural nucleosides, acting as prodrugs that undergo selective intracellular phosphorylation to terminate viral DNA synthesis.
-
2,6,9-Trisubstitutions (e.g., Seliciclib): Transform the purine into a rigid, ATP-competitive inhibitor that lodges into the active site of host CDKs, halting transcription and inducing apoptosis[2].
Mechanism I: Antiviral Acyclic Nucleoside Analogs
The clinical success of drugs like Acyclovir (ACV) and Ganciclovir (GCV) relies on a principle of "selective toxicity." These molecules are essentially inert until they cross the membrane of a virus-infected cell[3].
Selective Activation via Viral Kinases
The first phosphorylation step is the critical gatekeeper for drug selectivity. Acyclovir is a guanosine analog that requires activation by the Herpes Simplex Virus (HSV) thymidine kinase (TK)[4]. Because healthy, uninfected host cells lack this specific viral enzyme, the drug remains in its inactive, unphosphorylated state, sparing normal cellular processes[5].
Similarly, Ganciclovir is specifically phosphorylated to ganciclovir monophosphate by the Cytomegalovirus (CMV)-encoded UL97 kinase[6]. This initial phosphorylation step is what distinguishes GCV's superior anti-CMV activity from ACV[7]. Following this initial viral-mediated step, host cellular kinases rapidly convert the monophosphate into the active triphosphate form (ACV-TP or GCV-TP)[8].
Competitive Inhibition and Chain Termination
Once in the triphosphate form, these analogs act as competitive inhibitors of the viral DNA polymerase, competing directly with natural deoxyguanosine triphosphate (dGTP)[9].
-
Obligate Chain Termination (Acyclovir): Because ACV lacks a 3'-hydroxyl group, its incorporation into the growing viral DNA chain makes it impossible for the polymerase to add the next nucleotide. The DNA chain abruptly stops, and the viral polymerase is often irreversibly inactivated[4].
-
Non-Obligate Chain Termination (Ganciclovir): GCV possesses a pseudo-3'-hydroxyl group. While the viral DNA polymerase can incorporate it and even add a few subsequent nucleotides, the structural distortion eventually halts elongation. Interestingly, this mechanism allows GCV to resist excision by the viral polymerase's 3'–5' exonuclease proofreading activity, explaining its high efficacy against CMV[10].
Activation and chain termination pathway of 9-substituted purine antivirals.
Mechanism II: Cyclin-Dependent Kinase (CDK) Inhibitors
By altering the substitution pattern to a 2,6,9-trisubstituted purine, researchers developed Seliciclib (R-Roscovitine). Unlike antiviral analogs, Seliciclib does not require phosphorylation. Instead, it acts as a direct, ATP-competitive inhibitor[2].
Dual-Targeting of Transcription and Survival Pathways
Seliciclib specifically targets CDK2, CDK7, and CDK9 while leaving other kinases largely unaffected[2].
-
Transcriptional Halt: By inhibiting CDK7 and CDK9, Seliciclib prevents the phosphorylation of the RNA polymerase II C-terminal domain, effectively shutting down the transcription of short-lived survival proteins[6].
-
NF-κB Suppression: Seliciclib downregulates the NF-κB pathway by inhibiting IκB kinase (IKK) activity. This prevents the phosphorylation and degradation of IκBα, trapping NF-κB in the cytoplasm and blocking the transcription of anti-apoptotic genes[11]. This dual action (p53 activation and NF-κB suppression) makes it a potent inducer of apoptosis in oncology models[12].
Mechanism of action for 2,6,9-substituted purine CDK inhibitors in oncology.
Quantitative Pharmacological Metrics
To contextualize the efficacy and clinical limitations of these analogs, we must examine their kinetic and pharmacological profiles. The table below synthesizes key quantitative data across the three primary analogs discussed.
| Metric / Parameter | Acyclovir (ACV) | Ganciclovir (GCV) | Seliciclib (CYC202) |
| Primary Target | HSV DNA Polymerase | CMV DNA Polymerase (UL54)[13] | CDK2, CDK7, CDK9[2] |
| Activating Kinase | HSV Thymidine Kinase | CMV UL97 Kinase[6] | N/A (Direct ATP competitor) |
| Chain Termination | Obligate (Lacks 3'-OH)[4] | Non-obligate (Pseudo 3'-OH)[10] | N/A (Halts transcription)[2] |
| In Vitro IC50 | ~72 µmol (CMV comparison)[7] | 0.02 to 3.48 mcg/mL (CMV)[7] | Micro-molar range (CDKs) |
| Resistance Threshold | TK or DNA Pol mutations[9] | IC50 > 3 mcg/mL (12 µM)[7] | Target amplification / Efflux |
| Clinical Limitation | Resistance up to 10% in immunocompromised[9] | Myelosuppression (up to 30%)[13] | Short half-life / Clearance |
Experimental Protocols: Validating the Mechanism of Action
From an assay development perspective, proving the mechanism of action requires rigorous, self-validating experimental designs. Below are the standard operating procedures utilized in our laboratory to validate 9-substituted purine analogs.
Protocol A: In Vitro Kinase Phosphorylation Assay (Evaluating Viral Activation)
This protocol measures the selective phosphorylation of acyclic purine analogs by viral kinases (e.g., CMV UL97).
-
Step 1: Recombinant Kinase Preparation. Express N-terminal GST-tagged UL97 in Sf9 insect cells. Causality: Using an N-terminal tag ensures the kinase active site remains sterically unhindered, as C-terminal tagging often disrupts the kinase domain conformation.
-
Step 2: Reaction Assembly. In a kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), combine 50 nM of recombinant UL97 with 10 µM of the 9-substituted purine analog.
-
Step 3: ATP Spiking & Incubation. Initiate the reaction by adding 10 µM ATP spiked with 1 µCi of γ-[32P]-ATP. Causality: We use γ-[32P]-ATP to trace the phosphate transfer directly onto the purine analog. Cold ATP is spiked to maintain steady-state Michaelis-Menten kinetics without exhausting the radiolabel. Incubate at 30°C for 30 minutes.
-
Step 4: Quenching & Detection. Quench the reaction by adding 50 mM EDTA. Causality: EDTA instantly chelates the Mg2+ cofactor, halting kinase activity to provide precise time-course data. Spot the mixture onto DE81 filter paper, wash extensively with 0.5 M sodium phosphate to remove unreacted ATP, and quantify via liquid scintillation counting.
-
Validation Checkpoint: Always include a kinase-dead mutant (e.g., UL97-K355M) as a negative control. If radiolabeled phosphorylation is detected in this well, background host-kinase activity or ATP auto-hydrolysis is confounding the assay, requiring immediate wash-buffer optimization.
Protocol B: CDK Inhibition & Apoptosis Profiling Assay (Evaluating Seliciclib)
This protocol validates the dual-action mechanism of 2,6,9-substituted purines in cancer cell lines.
-
Step 1: Cell Synchronization. Seed HCT116 cells and subject them to 24-hour serum starvation. Causality: Synchronizing cells in the G0/G1 phase ensures that CDK2/Cyclin E inhibition by the purine analog is measured uniformly across the population, preventing cell-cycle phase bias.
-
Step 2: Compound Dosing. Release cells into complete media containing varying concentrations of Seliciclib (1 µM to 50 µM) for 24 hours.
-
Step 3: Western Blotting for Phospho-Targets. Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Run lysates on SDS-PAGE and probe for Phospho-Ser536 on p65 and Phospho-Ser2 on RNA Pol II. Causality: Probing for Phospho-Ser536 on p65 specifically validates the suppression of the NF-κB pathway[11], confirming the drug's dual-action mechanism beyond simple cell cycle arrest.
-
Step 4: Flow Cytometry. Stain parallel cultures with Annexin V-FITC and Propidium Iodide (PI) to quantify early and late apoptosis.
-
Validation Checkpoint: Utilize a structurally similar but non-binding purine analog (lacking the critical 6-benzylamino substitution) as a negative control. This rules out non-specific cytotoxicity and confirms that apoptosis is strictly driven by CDK active-site binding.
Sources
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
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- 3. How Does Acyclovir Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]
- 4. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 5. Acyclovir: discovery, mechanism of action, and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 8. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 9. Aciclovir - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. R-Roscovitine simultaneously targets both the p53 and NF-kappaB pathways and causes potentiation of apoptosis: implications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
in vitro biological activity of 2-Butoxy-9-(THP)-9H-purin-6-amine
An In-Depth Technical Guide to the In Vitro Biological Activity of 2-Butoxy-9-(THP)-9H-purin-6-amine
Introduction: Deconstructing a Novel Purine Analog
The compound 2-Butoxy-9-(THP)-9H-purin-6-amine presents a compelling subject for in vitro biological investigation. As a derivative of adenine, a fundamental component of nucleic acids and cellular energy currency, its purine scaffold is a well-established pharmacophore. Purine analogs have historically been a cornerstone in the development of therapeutics for oncology and virology, primarily by acting as antimetabolites that disrupt DNA and RNA synthesis.[1][2]
This guide provides a structured, hypothesis-driven framework for the comprehensive in vitro characterization of this specific molecule. Our analysis begins with its constituent parts:
-
The Purine Core: The 6-aminopurine (adenine) structure is central to its potential bioactivity, suggesting possible interactions with a multitude of enzymes that recognize purines, such as kinases and polymerases.
-
The 2-Butoxy Group: Substitution at the C2 position can significantly modulate the electronic properties and steric profile of the purine ring, potentially refining its binding affinity and selectivity for specific biological targets.
-
The 9-(THP) Group: The tetrahydropyranyl (THP) moiety at the N9 position is a common protecting group in organic synthesis.[3] Its presence suggests that 2-Butoxy-9-(THP)-9H-purin-6-amine may act as a prodrug. The lipophilic nature of the THP group could enhance cell membrane permeability, facilitating intracellular delivery. Once inside the cell, metabolic cleavage would release the active purine analog.[4]
Given this structural framework, a primary hypothesis is that this compound, upon intracellular activation, functions as an inhibitor of critical cell signaling pathways. A prominent and rational target for purine-like structures is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a master regulator of inflammation, cell survival, and immunity.[5][6] Dysregulation of NF-κB signaling is a hallmark of many cancers and inflammatory diseases, making it a high-value therapeutic target.[7]
This document outlines a tiered experimental approach, starting with broad cytotoxicity screening and progressing to specific, mechanism-of-action studies focused on the NF-κB pathway.
Tier 1: Foundational Analysis - Cytotoxicity Screening
The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability. This foundational screen establishes the concentration range for subsequent mechanistic assays and provides a broad measure of the compound's cytotoxic potential. The MTT assay is a robust, widely adopted, and cost-effective colorimetric method for this purpose.[8][9] It measures the metabolic activity of living cells, which is directly proportional to the number of viable cells.[10]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound across a panel of human cancer cell lines.
1. Cell Culture and Seeding:
- Select a panel of relevant human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer, HeLa for cervical cancer).
- Culture the cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.[11]
- Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well flat-bottom plate at a density of 3,000–5,000 cells per well in 100 µL of media.[2]
- Incubate the plate for 24 hours to allow for cell adherence.
2. Compound Treatment:
- Prepare a stock solution of 2-Butoxy-9-(THP)-9H-purin-6-amine in dimethyl sulfoxide (DMSO).
- Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 100 µM to 0.1 µM).
- Add 1 µL of each compound dilution to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
- Incubate the treated cells for 72 hours.[12]
3. MTT Assay and Data Acquisition:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
- Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[9]
- Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
- Gently shake the plate for 10 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.[4]
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the percentage of viability against the logarithm of the compound concentration.
- Determine the IC₅₀ value using non-linear regression analysis (log[inhibitor] vs. normalized response).
Data Presentation: Cytotoxic Activity
The results of the cytotoxicity screening should be summarized in a clear and concise table.
| Cell Line | Tissue of Origin | IC₅₀ (µM) of 2-Butoxy-9-(THP)-9H-purin-6-amine |
| HCT116 | Colon Carcinoma | Hypothetical Value |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| HeLa | Cervical Carcinoma | Hypothetical Value |
| HDFa | Normal Dermal Fibroblasts | Hypothetical Value |
Note: The inclusion of a non-malignant cell line, such as HDFa, is crucial for assessing the compound's selectivity towards cancer cells.[12]
Tier 2: Mechanistic Elucidation - NF-κB Signaling Pathway
Based on the purine scaffold, we hypothesize that the compound may inhibit the NF-κB signaling pathway. This pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of target genes.[6][13]
A luciferase reporter gene assay is the gold standard for quantifying NF-κB transcriptional activity in a high-throughput format.[5]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical NF-κB pathway and the hypothesized point of inhibition by the test compound. The compound could act at several points, such as inhibiting the IKK complex or preventing proteasomal degradation of IκB.[13]
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structural elucidation of novel 2,6,9-trisubstituted purines
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Discovery and Chemical Biology of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine: A Pivotal Scaffold in TLR7 Modulator Development
Executive Summary
The development of small-molecule immunomodulators targeting endosomal Toll-like Receptors (TLRs) has revolutionized the therapeutic landscape for infectious diseases, oncology, and autoimmune disorders. Among the most critical chemical intermediates driving this field is 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine . This compound serves as a highly versatile, foundational scaffold in the synthesis of purine-based TLR7 agonists and antagonists[1][2].
This technical guide dissects the structural rationale, synthetic methodology, and mechanistic biology of this pivotal intermediate. By analyzing the "chemical switch" behavior of the C-2 butoxy group and the strategic utility of the N-9 tetrahydropyran (THP) protecting group, this paper provides drug development professionals with a comprehensive blueprint for designing next-generation TLR7 modulators[3].
Structural Rationale: The Anatomy of the Scaffold
The molecular architecture of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is not arbitrary; it is the result of extensive structure-activity relationship (SAR) optimization aimed at maximizing receptor engagement while allowing for downstream synthetic flexibility.
The C-2 Butoxy Group: The "Chemical Switch"
In purine chemotypes, the substituent at the C-2 position dictates the functional outcome of the molecule upon binding to the TLR7 receptor[1][3]. The n -butoxy linkage at C-2 acts as a critical pharmacophore for TLR7 agonism. It engages in hydrophobic interactions within the binding pocket of the TLR7 dimer.
-
Agonism to Antagonism: Remarkably, the removal or specific alteration of the C-2 butoxy group acts as a "chemical switch." Deleting the butoxy group strips the molecule of its agonistic properties and converts it into a TLR7 antagonist, a feature highly sought after for treating autoimmune diseases like psoriasis and lupus[3][4].
The N-9 Tetrahydropyran (THP) Group: Strategic Protection
The N-9 position of the adenine core is highly reactive. The installation of a THP group serves a dual purpose:
-
Regiocontrol: It prevents unwanted alkylation or side reactions at N-9 during the harsh nucleophilic aromatic substitution ( SNAr ) required to install the C-2 butoxy group[2].
-
Orthogonal Deprotection: The THP group is stable under basic conditions (such as the sodium tert -butoxide treatment used for C-2 functionalization) but can be cleanly removed under mild acidic conditions (e.g., 10% Trifluoroacetic acid) later in the synthesis to allow for the attachment of pharmacokinetic-modifying linkers[1][2].
Caption: Synthetic workflow illustrating the strategic role of the THP-protected scaffold.
Synthetic Methodology and Experimental Protocols
The synthesis of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine relies on a nucleophilic aromatic substitution ( SNAr ) of the C-2 chloride. The following protocol is engineered for high yield and reproducibility, ensuring a self-validating workflow[1][2].
Protocol: Synthesis of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
Reagents & Materials:
-
2-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (Compound 1): 0.5 g (2.0 mmol)
-
Sodium tert -butoxide (NaO t Bu): 0.8 g (7.8 mmol, ~4.0 eq)
-
Anhydrous n -Butanol ( n -BuOH): 6.0 mL
-
Dichloromethane (DCM) and Brine for extraction.
Step-by-Step Methodology:
-
Alkoxide Generation: In an oven-dried, argon-purged round-bottom flask, add 6.0 mL of anhydrous n -BuOH. Portion-wise, carefully add 0.8 g of NaO t Bu at room temperature.
-
Causality: The reaction between NaO t Bu and n -BuOH generates sodium n -butoxide in situ. This step is highly exothermic; portion-wise addition prevents solvent boiling and localized decomposition[2].
-
-
Substrate Addition: Once the suspension becomes homogeneous (approx. 20 minutes), add 0.5 g of 2-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C with continuous stirring for 12 hours.
-
Causality: The C-2 position of the purine ring is less electrophilic than the C-6 position. Elevated temperatures (100 °C) are strictly required to overcome the activation energy barrier for the SNAr displacement of the chloride ion by the bulky butoxide nucleophile[1].
-
-
Termination & Concentration: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove excess n -BuOH.
-
Aqueous Work-Up: Partition the crude residue between DCM (20 mL) and distilled water (20 mL). Extract the aqueous layer twice more with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and filter.
-
Validation Check: The organic layer should contain the highly lipophilic product, while inorganic salts (NaCl) remain in the aqueous phase.
-
-
Purification: Purify the concentrated crude product via silica gel column chromatography using a gradient of 0 to 1.5% Methanol in Chloroform ( CH3OH/CHCl3 ) to yield the pure target compound[1][2].
Mechanistic Insights: TLR7 Signaling Pathway
Once the scaffold is elaborated into a final drug candidate (e.g., by adding an ethylpiperazine group at N-9 or modifying C-8), it exerts its biological effect by penetrating the cell membrane and entering the endosome, where TLR7 resides[5][6].
The C-2 butoxy group anchors the molecule within the TLR7 binding cleft, inducing receptor dimerization. This conformational change recruits the MyD88 adaptor protein, initiating a downstream signaling cascade through IRAK4/1 and TRAF6. This culminates in the activation of transcription factors IRF7 and NF-κB, driving the robust production of Type I Interferons (IFN-α) and pro-inflammatory cytokines[6][7].
Caption: Endosomal TLR7 signaling cascade activated by C-2 butoxy purine derivatives.
Structure-Activity Relationship (SAR) Data
The profound impact of the C-2 substitution on the pharmacological profile of the purine scaffold is summarized in Table 1. Data demonstrates how the presence of the butoxy group drives agonism, while its elimination acts as a switch, converting the scaffold into a potent antagonist[3].
Table 1: Impact of C-2 Substitution on TLR7 Functional Activity
| Compound Designation | C-2 Substitution | N-9 Substitution | TLR7 Activity Type | Potency |
| Compound 7 | n -Butoxy | Benzyl derivative | Agonist | EC 50 = 2.6 μM |
| Compound 9 | n -Butoxy | Ethylpiperazine | Agonist | EC 50 = 0.9 μM |
| Compound 14 | Hydrogen (Removed) | Ethylpiperazine | Antagonist | IC 50 = 43.1 μM |
| Compound 23 | Hydrogen (Removed) | Optimized Basic Center | Antagonist | IC 50 = 4.7 μM |
Data synthesized from Mukherjee et al., demonstrating the conversion of a potent agonist to an antagonist via C-2 modification[3][4].
Conclusion
The molecule 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is far more than a simple chemical intermediate; it is the structural linchpin in the rational design of TLR7-targeted therapeutics. By leveraging the protective stability of the N-9 THP group and the receptor-anchoring properties of the C-2 butoxy group, medicinal chemists can systematically engineer molecules that either hyper-activate the innate immune system (for vaccine adjuvants and oncology) or suppress it (for autoimmune diseases). Mastery of this scaffold's chemistry is essential for advancing the next generation of immunomodulatory drugs.
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A Chemical Switch for Transforming a Purine Agonist for Toll-like Receptor 7 to a Clinically Relevant Antagonist Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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Structural requirements for TLR7-selective signaling by 9-(4-piperidinylalkyl)-8-oxoadenine derivatives National Institutes of Health (PMC) URL:[Link]
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Covalently Conjugated NOD2/TLR7 Agonists Are Potent and Versatile Immune Potentiators Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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The Structure-Activity Relationship of 2-Butoxy-Purine Compounds: A Technical Guide for Drug Development Professionals
Introduction: The Privileged Purine Scaffold and the Significance of the 2-Butoxy Substituent
The purine ring system, a fusion of pyrimidine and imidazole rings, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in essential biomolecules like nucleic acids and its ability to interact with a wide array of biological targets.[1][2] Synthetic modifications of the purine core have led to the development of numerous therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1] Among the myriad of possible substitutions, the introduction of a butoxy group at the 2-position has garnered significant attention, particularly in the modulation of the innate immune system through Toll-like receptor 7 (TLR7).[3][4]
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-butoxy-purine compounds, with a primary focus on their role as TLR7 agonists. We will dissect the key structural features that govern their biological activity, provide detailed experimental protocols for their synthesis and evaluation, and present a comprehensive analysis of their mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.
Core Scaffold and Key Interaction Points for TLR7 Agonism
The archetypal 2-butoxy-purine TLR7 agonist is the 8-oxoadenine derivative.[3] The core scaffold consists of the purine ring with critical substituents at the C2, C6, N9, and C8 positions. Understanding the role of each of these positions is paramount to designing potent and selective TLR7 modulators.
A seminal study in the field identified 9-benzyl-2-butoxy-8-oxoadenine as a potent interferon (IFN) inducer, highlighting the importance of these key substitutions.[3] Further research has elucidated that the 2-butoxy group often occupies a conserved hydrophobic pocket within the TLR7 binding site.[4] The amino group at the C6 position is crucial for recognition by TLR7, while substitutions at the N9 position can significantly modulate both activity and pharmacokinetic properties.[4] The 8-oxo group is also a key feature for potent TLR7 agonism.[5]
Systematic Analysis of the Structure-Activity Relationship (SAR)
The biological activity of 2-butoxy-purine derivatives can be finely tuned by modifying the substituents at various positions on the purine ring. The following sections detail the SAR at each key position, supported by quantitative data from the literature.
The Critical Role of the C2-Butoxy Group
The four-carbon alkoxy chain at the C2 position has a profound effect on the agonistic activity of these purine derivatives.[4] This butoxy group is thought to bind within a hydrophobic pocket of the TLR7 receptor. While the butoxy group is often optimal, variations in the length of the alkyl chain can modulate potency. Generally, an increase in the length of the alkyl chain beyond butyl does not necessarily lead to increased activity and can sometimes be detrimental.[6]
Modifications at the N9-Position: Impact on Potency and Pharmacokinetics
The N9-position offers a versatile handle for modifying the properties of 2-butoxy-purine compounds. Introduction of a benzyl group at this position is a common strategy to enhance potency.[3] Furthermore, incorporating tertiary amines into the N9-substituent can improve water solubility and lead to highly potent TLR7 agonists.[7] The introduction of an ester moiety at the N9-benzyl group can create "antedrugs" that are rapidly metabolized in plasma to less active carboxylic acids, thereby reducing systemic side effects while maintaining local activity.[8]
The C6-Amino Group: An Essential Anchor
Crystallographic evidence and SAR studies consistently demonstrate that the amino group at the C6 position is crucial for the recognition of the purine scaffold by TLR7.[4] This group likely forms key hydrogen bonds within the receptor binding site, anchoring the molecule in a productive conformation. Consequently, modifications at this position are generally not well-tolerated for maintaining TLR7 agonism.
The C8-Oxo Moiety: A Key Contributor to Agonism
The presence of an oxo group at the C8 position is a hallmark of many potent 2-butoxy-purine TLR7 agonists.[5] This feature is believed to contribute significantly to the binding affinity and activation of the receptor.
Quantitative SAR Data Summary
The following table summarizes the in vitro activity of representative 2-butoxy-purine derivatives as TLR7 agonists, highlighting the impact of substitutions at the N9 position.
| Compound ID | N9-Substituent | hTLR7 EC50 (nM)[8][9] | Reference |
| 4 | Benzyl | Potent IFN inducer | [3] |
| 9e (SM-324405) | Benzyl with ester | 50 | [8] |
| 10a | Benzylamine | 2803 | [9] |
| 10c | Cyclohexyl | 1091 | [9] |
| 27b | Substituted benzylamine | 17.53 | [9] |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.[10][11]
Signaling Pathway of 2-Butoxy-Purine TLR7 Agonists
Upon binding to TLR7 in the endosome, 2-butoxy-purine agonists trigger a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[12][13][14] This leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines and type I interferons.[15][16]
Caption: MyD88-dependent signaling pathway activated by 2-butoxy-purine TLR7 agonists.
Experimental Protocols
Protocol 1: Synthesis of 2-Butoxy-8-Oxoadenine Derivatives
This protocol describes a general method for the synthesis of 2-butoxy-8-oxoadenine derivatives, adapted from published procedures.[2][3]
Step 1: Synthesis of 2-Butoxy-6-chloro-9-substituted-purine
-
To a solution of 2,6-dichloropurine (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL), add potassium carbonate (3.0 mmol).
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.5 mmol).
-
Stir the mixture at room temperature for 6 hours.
-
Filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the product by flash chromatography to obtain the N9-substituted 2,6-dichloropurine.
-
Dissolve the purified product (1.0 mmol) in n-butanol.
-
Add sodium n-butoxide (1.1 mmol) and heat the mixture to reflux.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture, evaporate the solvent, and purify the residue by column chromatography to yield the 2-butoxy-6-chloro-9-substituted-purine.
Step 2: Bromination at the C8-Position
-
Dissolve the 2-butoxy-6-chloro-9-substituted-purine (1.0 mmol) in a suitable solvent (e.g., acetic acid).
-
Add sodium acetate (1.5 mmol).
-
Slowly add bromine (1.1 mmol) at room temperature.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 2-Butoxy-8-Oxoadenine
-
Dissolve the 8-bromo derivative (1.0 mmol) in methanol.
-
Add sodium methoxide (2.0 mmol) and heat the mixture.
-
After completion of the substitution, add sulfuric acid and continue heating to effect the final conversion.
-
Neutralize the reaction mixture and extract the product.
-
Purify the final compound by column chromatography or recrystallization.
Caption: General synthetic workflow for 2-butoxy-8-oxoadenine derivatives.
Protocol 2: In Vitro TLR7 Activation Assay
This protocol outlines a cell-based reporter assay to determine the TLR7 agonistic activity of 2-butoxy-purine compounds.[4]
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells (InvivoGen) according to the manufacturer's instructions. These cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.
-
Assay Procedure: a. Seed the HEK-Blue™ hTLR7 cells in a 96-well plate at a density of approximately 2.5 x 10^4 cells per well. b. Incubate the cells for 24 hours. c. Add the diluted test compounds to the wells. Include a positive control (e.g., R848) and a vehicle control (e.g., DMSO). d. Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: a. Collect the cell culture supernatant. b. Add a SEAP detection reagent (e.g., QUANTI-Blue™, InvivoGen) to the supernatant according to the manufacturer's protocol. c. Incubate at 37°C for 1-3 hours.
-
Data Analysis: a. Measure the absorbance at 620-650 nm using a microplate reader. b. Plot the absorbance values against the compound concentrations to generate a dose-response curve. c. Calculate the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
Pharmacophore Model for 2-Butoxy-Purine TLR7 Agonists
Based on the accumulated SAR data, a pharmacophore model for 2-butoxy-purine TLR7 agonists can be proposed. This model highlights the essential chemical features required for potent activity.
Caption: Key pharmacophoric features for 2-butoxy-purine TLR7 agonists.
The essential features include:
-
A Hydrogen Bond Donor: The amino group at the C6 position.
-
A Hydrogen Bond Acceptor: The oxo group at the C8 position.[5]
-
A Hydrophobic Feature: The butoxy group at the C2 position.[5]
-
A Modulatory Substituent: The group at the N9 position that influences pharmacokinetics and potency.
Conclusion and Future Directions
The 2-butoxy-purine scaffold represents a highly versatile platform for the development of potent and selective TLR7 agonists. A thorough understanding of the structure-activity relationships at the C2, C6, C8, and N9 positions is critical for optimizing the therapeutic potential of these compounds. The butoxy group at the C2 position plays a crucial role in binding to a hydrophobic pocket of the receptor, while the C6-amino and C8-oxo groups provide essential hydrogen bonding interactions. The N9 position offers a key site for modification to fine-tune potency and pharmacokinetic properties, including the development of "antedrugs" with improved safety profiles.
Future research in this area should focus on the discovery of novel substituents at the N9 position to further enhance oral bioavailability and tissue-specific targeting. Additionally, the exploration of 2-butoxy-purine derivatives as vaccine adjuvants and for the treatment of viral infections and cancer remains a promising avenue for therapeutic development.[17] The detailed protocols and SAR insights provided in this guide offer a solid foundation for researchers to advance the design and development of the next generation of 2-butoxy-purine-based immunomodulatory agents.
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- Fitzgerald, K. A., & Kagan, J. C. (2020). Toll-like Receptors and the Control of Immunity. Cell, 180(6), 1044–1066.
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Boster Biological Technology. (n.d.). Toll-like Receptors (TLRs) Signaling Pathway. Retrieved from [Link]
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- Isobe, Y., et al. (2003). Synthesis and structure-activity relationships of 2-substituted-8-hydroxyadenine derivatives as orally available interferon inducers without emetic side effects. Bioorganic & Medicinal Chemistry, 11(17), 3641-3647.
- Villegas, C., et al. (2016). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 21(11), 1563.
- Isay, O. (1906). Ueber die Constitution des Purins. Berichte der deutschen chemischen Gesellschaft, 39(1), 250-265.
- Kurimoto, A., et al. (2010). Synthesis and Biological Evaluation of 8-oxoadenine Derivatives as Toll-Like Receptor 7 Agonists Introducing the Antedrug Concept. Journal of Medicinal Chemistry, 53(7), 2964-2972.
- Singh, P., & Kumar, A. (2011). Pharmacophore modeling and 3D-QSAR studies on furanone derivatives as cyclooxygenase inhibitors. Pharmacophore, 2(6), 298-315.
- Kim, M., et al. (2024). Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants. Journal of Medicinal Chemistry, 67(11), 9389–9405.
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American Chemical Society. (2017). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. Retrieved from [Link]
- Isobe, Y., et al. (2013). Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility. Bioorganic & Medicinal Chemistry Letters, 23(3), 669-672.
- Ghorab, M. M., et al. (2023). Recent Advances on Small-Molecule Antagonists Targeting TLR7. Molecules, 28(2), 634.
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- Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug design, development and therapy, 8, 1977.
- Cadet, J., & Wagner, J. R. (2014). 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals?. International journal of molecular sciences, 15(12), 22595–22600.
- Ghosh, A., et al. (2021). Systematic Optimization of Potent and Orally Bioavailable Purine Scaffold as a Dual Inhibitor of Toll-Like Receptors 7 and 9. Journal of Medicinal Chemistry, 64(14), 10243–10263.
- El-Gazzar, A. R. B. A., et al. (2022). Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. Scientific Reports, 12(1), 1-16.
- Yang, Y., et al. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 11, 1247496.
- Havelka, M., et al. (1997). Combinatorial synthesis of 2,9-substituted purines.
- Szymańska, E., et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry, 66(10), 6836–6855.
- Gucky, T., et al. (2015). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. European journal of medicinal chemistry, 97, 336-347.
- Guy, B. (2007). Adjuvants designed for veterinary and human vaccines. Vaccine, 25(22), 4381-4384.
- Saeed, A., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Brazilian Chemical Society, 23, 1145-1151.
- Lagunin, A. A., et al. (2021). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Pharmaceuticals, 14(12), 1289.
- Filimonov, D. A., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in pharmacology, 9, 1162.
- Tong, A. J., et al. (2024). Nucleotide modifications enable rational design of TLR7-selective ligands by blocking RNase cleavage. The Journal of experimental medicine, 221(2), e20230993.
- Li, H., et al. (2024). Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines. Vaccines, 12(10), 1228.
- Lorente-Macías, Á., et al. (2021). Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(5), 2000339.
- van den Berg, R. J., et al. (2019). Peptides conjugated to 2-alkoxy-8-oxo-adenine as potential synthetic vaccines triggering TLR7. Bioorganic & medicinal chemistry letters, 29(11), 1421-1425.
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GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]
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SYNENTEC GmbH. (n.d.). Dose Response. Retrieved from [Link]
- Zhang, S., et al. (2021). Structural analysis reveals TLR7 dynamics underlying antagonism.
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Unveiling the Pharmacological Landscape: Potential Targets of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine in Oncology
Executive Summary
As a Senior Application Scientist in oncology drug discovery, I frequently encounter synthetic intermediates that exhibit profound, often serendipitous, biological activities. One such molecule is 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine . Traditionally viewed as a THP-protected precursor in the synthesis of 8-oxoadenine-based Toll-Like Receptor (TLR) agonists[1], its unique physicochemical properties—specifically the lipophilic tetrahydropyranyl (THP) moiety and the 2-butoxy purine core—make it a highly compelling molecule for direct application in the tumor microenvironment (TME). This technical guide dissects the potential molecular targets of this compound in cancer cells, providing a comprehensive mechanistic rationale and self-validating experimental workflows for target deconvolution.
Chemical Ontology and the Prodrug Hypothesis
To understand the biological targets of 2-butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, we must first deconstruct its chemical architecture. The molecule consists of an adenine pharmacophore modified at two critical positions:
-
C2-Butoxy Group: Structure-activity relationship (SAR) studies in the oxoadenine series have demonstrated that the 2-butoxy group is indispensable for anchoring the ligand into the hydrophobic pocket of the TLR7 receptor [2].
-
N9-THP Group: While typically utilized as a synthetic protecting group to shield the N9 position prior to 8-bromination or 8-oxidation[1], the THP acetal is highly sensitive to acidic hydrolysis.
Causality in Experimental Design: The TME is notoriously acidic (pH 6.0–6.8), and the endosomal compartments where TLR7/8 reside are even more acidic (pH 4.5–5.5). We hypothesize that the highly lipophilic THP group acts as an environmentally responsive prodrug mask. It facilitates rapid passive diffusion across the cancer cell membrane. Once inside the acidic endosome, the THP group undergoes hydrolysis, releasing the active 2-butoxyadenine derivative to engage its targets.
Primary Molecular Targets in Cancer Cells
While the compound has utility in synthetic chemistry for viral and allergic disease therapeutics [4], its direct application in oncology reveals three primary putative targets:
Target A: Endosomal Toll-Like Receptors (TLR7 / TLR8)
While TLR7/8 are classically expressed on plasmacytoid dendritic cells (pDCs), recent transcriptomic profiling reveals aberrant expression of TLR7 in various solid tumors, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).
-
Mechanistic Action: The active 2-butoxyadenine binds to the leucine-rich repeats (LRRs) of TLR7 in the endosome. In cancer cells, TLR7 agonism can be a double-edged sword: it can either induce robust apoptosis via caspase-8 activation or, in some phenotypes, promote chemoresistance. Targeting this axis requires precise dose titration and temporal control.
Target B: Adenosine Receptors (A2AR / A2BR)
The purine scaffold inherently mimics endogenous adenosine. The TME is saturated with extracellular adenosine, which binds to A2A receptors on T-cells to suppress immune responses. 2-Butoxyadenine derivatives can exhibit off-target affinity for A2A and A2B receptors, acting as competitive antagonists. By blocking A2AR on tumor-infiltrating lymphocytes (TILs), the compound could reverse TME immunosuppression.
Target C: Adenine Receptors (AdeR)
Emerging evidence points to G-protein coupled adenine receptors (AdeR) as novel modulators of cellular stress responses. Adenine derivatives lacking the 8-oxo modification have been identified as ligands for the AdeR, suggesting a polypharmacological potential that could alter cAMP levels within the cancer cell and disrupt metabolic homeostasis [3].
Quantitative Target Affinity Profiling
The following table synthesizes the anticipated binding affinities and functional outcomes of the deprotected 2-butoxyadenine pharmacophore across its primary targets.
| Target Receptor | Subcellular Localization | Anticipated Affinity (IC50/EC50) | Functional Outcome in Cancer Cells |
| TLR7 | Endosome | 0.5 - 2.0 µM (EC50) | Pro-apoptotic signaling / NF-κB activation |
| TLR8 | Endosome | 5.0 - 15.0 µM (EC50) | Cytokine release (if immune-infiltrated) |
| A2A Receptor | Plasma Membrane | 10 - 50 µM (IC50) | Reversal of immunosuppression |
| Adenine Receptor | Plasma Membrane | > 50 µM (EC50) | cAMP modulation and metabolic disruption |
Mechanistic Visualizations
Pathway of THP-cleavage and subsequent TLR7/8 activation in the tumor microenvironment.
Self-Validating Experimental Protocols
To rigorously validate these targets, we must employ assays that isolate the variables of cellular uptake, endosomal acidification, and receptor specificity.
Protocol 1: Endosomal TLR7/8 Activation and THP-Cleavage Assay
Objective: To prove that the THP-protected adenine requires endosomal acidification to activate TLR7. Methodology:
-
Cell Preparation: Seed HEK-Blue™ TLR7 reporter cells (expressing human TLR7 and an NF-κB-inducible SEAP reporter) at 5×104 cells/well in a 96-well plate.
-
Inhibition of Acidification (The Self-Validating Control): Pre-incubate half the wells with 100 nM Bafilomycin A1 (a V-ATPase inhibitor) for 1 hour.
-
Causality: Bafilomycin prevents endosomal acidification. If the THP group requires acid hydrolysis to become active, Bafilomycin will completely abrogate the signal, proving the prodrug hypothesis.
-
-
Compound Treatment: Administer 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine at varying concentrations (0.1 µM to 50 µM) in mildly acidic media (pH 6.5) to mimic the TME.
-
Quantification: After 24 hours, add QUANTI-Blue™ reagent and measure SEAP activity at 620 nm via spectrophotometry.
Protocol 2: Cancer Cell Viability and Apoptosis Multiplex
Objective: To determine the direct cytotoxic effect of the compound on TLR7-expressing cancer cells. Methodology:
-
Cell Lines: Use A549 (TLR7 positive) and HCT116 (TLR7 negative) as comparative models.
-
Treatment: Treat cells with the compound (1-100 µM) for 48 hours in pH 6.5 media.
-
Readout: Use the Caspase-Glo® 3/7 Assay to measure apoptosis.
-
Validation: If apoptosis is strictly TLR7-dependent, A549 will show a dose-dependent increase in luminescence, while HCT116 will remain unaffected.
Self-validating experimental workflow for target deconvolution and viability assessment.
References
- Structural requirements for TLR7-selective signaling by 9-(4-piperidinylalkyl)-8-oxoadenine derivatives - PMC.
- Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC.
- Synthesis and structure-activity relationships of new adenine derivatives as ligands for the rat adenine receptor.
- WO2007034173A1 - Purine derivatives for the treatment of viral or allergic diseases and cancers.
experimental protocol for synthesizing 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
An Application Note for the Synthesis of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, a trisubstituted purine derivative of interest in medicinal chemistry and drug development. The synthetic strategy is built upon a robust three-step sequence starting from commercially available 2,6-dichloropurine. The protocol details the N9-protection using a tetrahydropyranyl (THP) group, followed by sequential, regioselective nucleophilic aromatic substitutions (SNAr) at the C6 and C2 positions. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, and criteria for in-process validation.
Introduction: Rationale and Synthetic Strategy
Substituted purines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. The specific substitution pattern on the purine ring dictates the molecule's biological activity, often by modulating its interaction with target enzymes or receptors. The target molecule, 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, features key functionalities: an amine at the C6 position, a butoxy group at C2, and a protecting group at N9.
The synthetic approach is designed for efficiency and control, proceeding through three distinct stages:
-
N9-Position Protection: The acidic N-H protons of the purine ring, particularly at the N7 and N9 positions, can interfere with subsequent base-mediated reactions.[1] To ensure regioselectivity, the N9 position is protected with a tetrahydropyranyl (THP) group. The THP group is ideal due to its ease of introduction under mild acidic conditions and its stability towards the strong basic/nucleophilic conditions used in the subsequent steps.[2][3]
-
Regioselective C6-Amination: The C6 position of the purine ring is generally more electrophilic than the C2 position, allowing for a selective nucleophilic aromatic substitution. This step introduces the crucial 6-amine functionality, converting the purine into an adenine derivative.
-
C2-Butoxylation: The final key functional group is introduced by substituting the remaining chlorine atom at the C2 position with a butoxy group using sodium butoxide. This SNAr reaction completes the synthesis of the target molecule.
This sequential strategy avoids the formation of complex isomeric mixtures and allows for straightforward purification at each stage.
Overall Synthetic Workflow
The synthesis follows the three-step pathway outlined below.
Sources
Application Notes & Protocols: Effective Dissolution of 2-Butoxy-9-(THP)-9H-purin-6-amine for Cellular Assays
Abstract
This document provides a comprehensive guide for the solubilization and application of 2-Butoxy-9-(THP)-9H-purin-6-amine, a potent synthetic Toll-like Receptor 7 (TLR7) agonist, for in vitro cell culture experiments. Due to its significant hydrophobicity, this compound requires a specific handling protocol to ensure complete dissolution, stability, and bioavailability in aqueous cell culture media. We present a detailed, field-proven methodology for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) and their subsequent dilution to non-toxic working concentrations. This guide explains the causal-mechanistic rationale behind each step, provides validated quality control measures, and includes a troubleshooting section to address common challenges, ensuring reproducible and reliable experimental outcomes for researchers in immunology, drug discovery, and molecular biology.
Foundational Principles: Understanding the Physicochemical Challenge
The molecular architecture of 2-Butoxy-9-(THP)-9H-purin-6-amine dictates its solubility profile. The structure comprises three key moieties:
-
Purine Core: The 9H-purin-6-amine (adenine) scaffold possesses some capacity for polar interactions.[1]
-
2-Butoxy Group: A four-carbon alkyl ether chain that significantly increases the molecule's lipophilicity and reduces its aqueous solubility.
-
9-(THP) Group: A tetrahydropyranyl (THP) protecting group attached to the purine ring. The THP group is a nonpolar, cyclic ether used in synthesis to increase a molecule's stability in non-acidic conditions and dramatically enhance its solubility in organic solvents.[2][3]
The combined effect of the butoxy and THP groups renders the compound highly insoluble in water and physiological buffers. Therefore, a robust solubilization strategy using an appropriate organic solvent is not just recommended, but essential. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a wide range of nonpolar and polar compounds and its miscibility with water and cell culture media.[1][4]
| Property | Predicted Characteristic | Rationale |
| Aqueous Solubility | Very Low | The dominant hydrophobic nature of the butoxy and THP groups prevents effective hydration.[1][5] |
| Organic Solvent Solubility | High | The nonpolar moieties interact favorably with aprotic polar solvents like DMSO.[4] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Universal solvent for preparing high-concentration stock solutions of hydrophobic compounds for biological assays.[1] |
| Stability | Stable in DMSO at ≤ -20°C | The THP group is stable under neutral and basic conditions but can be labile in acidic environments. |
Biological Context: Mechanism of Action as a TLR7 Agonist
2-Butoxy-9-(THP)-9H-purin-6-amine functions as a synthetic agonist for Toll-like Receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded viral RNA (ssRNA).[6][7] Upon binding, the agonist induces a conformational change in the TLR7 dimer, initiating a downstream signaling cascade.
This cascade proceeds through the MyD88 adapter protein, leading to the activation of key transcription factors, most notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[8] Activated NF-κB translocates to the nucleus, where it drives the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (IFN-α/β).[6][8] Understanding this pathway is critical for designing relevant experimental readouts, such as cytokine quantification by ELISA or gene expression analysis by RT-qPCR.
Caption: TLR7 signaling pathway initiated by a synthetic agonist.
Materials and Equipment
-
2-Butoxy-9-(THP)-9H-purin-6-amine (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich D2650 or equivalent)
-
Sterile, amber or opaque microcentrifuge tubes (1.5 mL)
-
Sterile, nuclease-free water or PBS (for serial dilutions if needed)
-
Complete cell culture medium, pre-warmed to 37°C
-
Vortex mixer
-
Calibrated pipettes and sterile, low-retention tips
-
Water bath or heat block set to 37°C (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution
This protocol details the preparation of a high-concentration stock solution in DMSO. This is the critical first step to ensure the compound is fully solubilized before introduction into an aqueous environment.
Workflow Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. celanese.com [celanese.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application of 2-Butoxy-Purine Derivatives in Kinase Inhibition Assays: A Technical Guide
Introduction: The Significance of 2-Butoxy-Purine Derivatives in Kinase-Targeted Drug Discovery
Protein kinases are a large and functionally diverse family of enzymes that play crucial roles in regulating a vast array of cellular processes, including signal transduction, cell growth, and differentiation.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][4] In the quest for potent and selective kinase inhibitors, the purine scaffold has emerged as a "privileged" heterocyclic nucleus, forming the chemical foundation of numerous bioactive compounds.[2][3] Among these, 2-butoxy-purine derivatives have garnered significant attention for their potential as kinase inhibitors.[2][5][6][7][8][9][10][11][12][13] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-butoxy-purine derivatives in kinase inhibition assays. We will delve into the underlying principles of these assays, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting.
The core structure of a purine, a heterocyclic aromatic organic compound, consists of a pyrimidine ring fused to an imidazole ring. The 2-butoxy group, an alkyl ether attached to the second carbon of the purine ring, can significantly influence the compound's binding affinity and selectivity for the ATP-binding pocket of various kinases. By modifying other positions on the purine ring, a diverse library of derivatives can be synthesized to target specific kinases of interest.[6][7][9][13]
Pillar 1: Understanding the "Why" - The Causality Behind Experimental Choices in Kinase Inhibition Assays
The primary goal of a kinase inhibition assay is to determine the potency of a compound, such as a 2-butoxy-purine derivative, in modulating the activity of a specific kinase.[4] This is typically quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. The choice of assay format is critical and depends on several factors, including the specific kinase, the desired throughput, and the available instrumentation.
Biochemical kinase assays can be broadly categorized into two main types: activity assays and binding assays .[14]
-
Activity assays directly measure the catalytic function of the kinase by quantifying the amount of phosphorylated substrate or the consumption of ATP.[14][15] These assays provide a direct measure of the inhibitor's effect on the enzyme's catalytic output.
-
Binding assays measure the affinity of an inhibitor for the kinase, often by assessing its ability to displace a known fluorescent ligand from the ATP-binding site.[4][14][15] These assays are particularly useful for identifying compounds that bind to the kinase, including allosteric inhibitors that may not directly compete with ATP.[16]
The selection of a specific assay technology within these categories is a crucial decision. For instance, luminescence-based assays like ADP-Glo™ offer high sensitivity and a broad dynamic range, making them suitable for high-throughput screening (HTS).[15][17][18][19][20] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, provide a robust and homogeneous format with low background interference.[15][16]
The trustworthiness of any protocol lies in its self-validating nature. This is achieved through the inclusion of appropriate controls. A typical kinase inhibition assay should include:
-
No-enzyme control: To determine the background signal in the absence of kinase activity.
-
No-inhibitor (vehicle) control: Represents 100% kinase activity.
-
Positive control inhibitor: A known inhibitor of the target kinase to validate the assay's performance.
By carefully considering these factors, researchers can design and execute robust and reliable kinase inhibition assays to evaluate the potential of 2-butoxy-purine derivatives as therapeutic agents.
Pillar 2: Authoritative Protocols for Evaluating 2-Butoxy-Purine Derivatives
This section provides detailed, step-by-step methodologies for two widely used kinase inhibition assay platforms: the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay. These protocols are designed to be self-validating and are grounded in established best practices.
Protocol 1: Determining IC50 Values using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[17][18][20] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction.[17][18] The resulting luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
Workflow of the ADP-Glo™ Kinase Assay
Caption: A streamlined workflow of the ADP-Glo™ Kinase Assay.
Materials:
-
Target Kinase
-
Kinase Substrate
-
ATP
-
2-Butoxy-Purine Derivative Stock Solution (in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35)[21]
-
White, opaque 384-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Serial Dilution:
-
Prepare a serial dilution of the 2-butoxy-purine derivative in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM).
-
Prepare an intermediate dilution of the compound series in kinase reaction buffer. The final DMSO concentration in the kinase reaction should be kept low (typically ≤1%) to minimize solvent effects.[15]
-
-
Kinase Reaction Setup (5 µL total volume): [18][22]
-
Add 1.25 µL of the 4X concentrated intermediate compound dilution to the appropriate wells of a 384-well plate. For the no-inhibitor control, add 1.25 µL of buffer containing the same percentage of DMSO.
-
Add 1.25 µL of a 4X concentrated solution of the kinase substrate and ATP in kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 2.5 µL of a 2X concentrated solution of the kinase in kinase reaction buffer.
-
Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
ATP Depletion:
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Protocol 2: Characterizing Inhibitor Binding with the LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET-based method designed to detect and characterize kinase inhibitors.[23] The assay relies on the binding of a fluorescently labeled, ATP-competitive "tracer" to the kinase.[16][23] Binding of the tracer is detected using a europium-labeled anti-tag antibody that recognizes a tag on the kinase.[16][23] When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs. Inhibitors that bind to the ATP site compete with the tracer, leading to a loss of FRET.[16][23]
Principle of the LanthaScreen® Eu Kinase Binding Assay
Caption: FRET signal modulation in the LanthaScreen® assay.
Materials:
-
Tagged Target Kinase (e.g., GST- or His-tagged)
-
LanthaScreen® Eu-anti-Tag Antibody (Thermo Fisher Scientific)
-
Appropriate LanthaScreen® Kinase Tracer (Thermo Fisher Scientific)
-
2-Butoxy-Purine Derivative Stock Solution (in 100% DMSO)
-
LanthaScreen® Kinase Buffer A (Thermo Fisher Scientific)
-
Low-volume, black 384-well assay plates
-
TR-FRET-capable plate reader
Step-by-Step Methodology:
-
Compound Serial Dilution:
-
Prepare a serial dilution of the 2-butoxy-purine derivative in 100% DMSO as described in Protocol 1.
-
Create a 3X intermediate dilution of the compound series in 1X Kinase Buffer A.[24]
-
-
Assay Setup (15 µL final volume): [23][24]
-
Add 5 µL of the 3X intermediate compound dilution to the appropriate wells of a 384-well plate.[23][24] For the no-inhibitor control, add 5 µL of buffer with the same DMSO concentration.
-
Prepare a 3X mixture of the kinase and the Eu-anti-tag antibody in 1X Kinase Buffer A. Add 5 µL of this mixture to each well.[24] The optimal concentrations of kinase and antibody should be determined empirically or based on the manufacturer's recommendations.
-
Prepare a 3X solution of the kinase tracer in 1X Kinase Buffer A. Add 5 µL of this solution to each well to initiate the binding reaction.[23][24] The tracer concentration should be close to its Kd for the kinase.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.[21]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable reader, with excitation at ~340 nm and emission at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor 647 acceptor).[16]
-
Calculate the emission ratio (665 nm / 615 nm).[21]
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Pillar 3: Data Presentation and Interpretation
Table 1: Example IC50 Values for 2-Butoxy-Purine Derivatives Against a Panel of Kinases
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| BPD-1 | CDK2/Cyclin A | ADP-Glo™ | 85 |
| BPD-1 | GSK3β | ADP-Glo™ | 1,200 |
| BPD-1 | PKA | ADP-Glo™ | >10,000 |
| BPD-2 | CDK2/Cyclin A | LanthaScreen® | 72 |
| BPD-2 | Abl | LanthaScreen® | 5,300 |
| BPD-2 | Src | LanthaScreen® | 8,900 |
This table allows for a quick assessment of the potency and selectivity of the 2-butoxy-purine derivatives. For instance, BPD-1 shows good potency and selectivity for CDK2/Cyclin A over GSK3β and PKA. The selectivity of an inhibitor is a critical factor in drug development, as off-target effects can lead to undesirable side effects.[8][25]
Conclusion: Advancing Kinase-Targeted Therapies with 2-Butoxy-Purine Derivatives
The application of 2-butoxy-purine derivatives in kinase inhibition assays is a vital step in the discovery and development of novel targeted therapies. By employing robust and well-validated assay protocols, such as the ADP-Glo™ and LanthaScreen® assays, researchers can accurately determine the potency and selectivity of these compounds. The insights gained from these studies are instrumental in guiding medicinal chemistry efforts to optimize lead compounds and ultimately identify promising clinical candidates. This technical guide provides a solid foundation for researchers to confidently and effectively utilize 2-butoxy-purine derivatives in their kinase inhibitor discovery programs.
References
-
Bio-protocol. ADP-Glo kinase assay. [Link]
-
Hu, Y., et al. (2014). Making Sense of Large-Scale Kinase Inhibitor Bioactivity Data Sets: A Comparative and Integrative Analysis. ACS Publications. [Link]
-
ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
-
Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Creative Diagnostics. Kinase Activity Assay. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]
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Kapadiya, K., et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic Chemistry. [Link]
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Hardcastle, I. R., et al. (2011). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Link]
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MDPI. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. [Link]
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Wang, S., et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. Molecules. [Link]
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Pokorna, J., et al. (2013). A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry. [Link]
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Protocols for the In Vivo Application of 2-Butoxy-9-Substituted-9H-Purin-6-Amines: A Guide Based on the TLR7 Agonist SM360320
Senior Application Scientist Note: The compound "2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine" specified in the query does not correspond to a well-documented agent in publicly available scientific literature. This guide has been developed by focusing on a closely related, extensively studied purine derivative: 9-benzyl-2-butoxy-9H-purin-6-amine (SM360320) . This compound shares the core 2-butoxy-9H-purin-6-amine structure and functions as a potent Toll-like Receptor 7 (TLR7) agonist.[1] The principles, formulations, and protocols detailed herein are based on established research with SM360320 and other systemic TLR7 agonists, providing a robust framework for researchers working with similar purine-based immunomodulators.
Part 1: Scientific Background and Mechanism of Action
Introduction to 9-Substituted Purine Analogs as TLR7 Agonists
The purine scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous endogenous signaling molecules and therapeutic agents.[2] Specific substitutions on the purine ring can yield potent and selective agonists for Toll-like Receptors (TLRs), key proteins of the innate immune system.[3] TLRs recognize pathogen-associated molecular patterns (PAMPs), and their activation triggers a cascade of immune responses.[3]
SM360320 and its analogs are synthetic small molecules that act as agonists for TLR7.[1] TLR7 is an endosomal receptor that typically recognizes single-stranded viral RNA.[4] Its activation in immune cells, particularly plasmacytoid dendritic cells (pDCs), leads to the production of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[5][6] This robust immune activation makes TLR7 agonists highly valuable as vaccine adjuvants and as agents in immuno-oncology.[1][7]
Mechanism of Action: TLR7 Signaling Pathway
Upon administration, a lipophilic purine-based agonist like SM360320 diffuses across cell membranes and localizes to endosomal compartments where TLR7 is expressed.[8] The binding of the agonist to TLR7 induces a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of transcription factors such as NF-κB and IRF7, which drive the expression of Type I interferons and other inflammatory cytokines.[9]
Caption: TLR7 signaling cascade initiated by a purine-based agonist.
Part 2: Formulation and Preparation for In Vivo Administration
The poor aqueous solubility of many purine-based compounds, including SM360320, is a critical challenge for in vivo studies.[10][11] Proper formulation is essential to ensure bioavailability and achieve consistent experimental results.
Solubility and Vehicle Selection
The selection of an appropriate vehicle is paramount. Due to their lipophilic nature, these compounds often require co-solvent systems or suspensions.[12]
Table 1: Recommended Vehicle Formulations for Purine-Based TLR7 Agonists
| Formulation Type | Components | Typical Ratios (v/v/v) | Administration Route | Notes |
| Co-Solvent Solution | DMSO, PEG300/400, Saline/PBS | 5-10% DMSO, 30-40% PEG, 50-65% Saline | IV, IP, SC | A common starting point for achieving a clear solution. Ensure final DMSO concentration is well-tolerated.[10] |
| Surfactant Suspension | DMSO, Tween 80, Saline/PBS | 5% DMSO, 5-10% Tween 80, 85-90% Saline | Oral, SC, IT | Useful for compounds that do not fully dissolve. Tween 80 helps to wet the particles and create a stable suspension. |
| Aqueous Suspension | Saline, 0.5% Carboxymethylcellulose | N/A | Oral, SC | For compounds that can be milled to a fine powder. Requires vigorous mixing before administration. |
IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, IT: Intratumoral
Step-by-Step Protocol: Preparation of a Co-Solvent Formulation
This protocol provides a general method for preparing a 1 mg/mL solution suitable for intravenous or intraperitoneal injection. Adjustments may be necessary based on the specific compound's solubility.[10]
Materials:
-
SM360320 (or analogous compound) powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile, injectable grade
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials and syringes
Procedure:
-
Calculate Required Volumes: For a final 1 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, and 50% Saline, calculate the required volume of each component. For example, to make 1 mL of formulation, you will need 1 mg of compound, 100 µL of DMSO, 400 µL of PEG300, and 500 µL of Saline.
-
Initial Dissolution: In a sterile vial, weigh the required amount of the purine analog powder. Add the calculated volume of DMSO. Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Add Co-Solvent: Add the calculated volume of PEG300 to the DMSO solution. Vortex thoroughly until the solution is homogenous.
-
Final Dilution: Slowly add the sterile saline or PBS to the mixture while vortexing. Add the aqueous component dropwise to prevent precipitation of the compound.
-
Final Inspection: The final formulation should be a clear, particle-free solution. If any precipitation is observed, the formulation may need to be adjusted (e.g., increase the ratio of co-solvents).
-
Vehicle Control: Prepare a vehicle-only solution using the same procedure but omitting the active compound. This is essential for control groups in the animal study.
Caption: Workflow for preparing a co-solvent based in vivo formulation.
Part 3: Animal Model Protocols
The choice of animal model, route of administration, and dosing regimen depends entirely on the research question, whether it's evaluating anti-tumor efficacy, adjuvant effects, or autoimmune responses.
Dosing and Administration
Systemic administration of TLR7 agonists can induce a potent, transient cytokine response.[13][14] Dosing must be carefully considered to balance efficacy with potential toxicity.
Table 2: Example Dosing Regimens for TLR7 Agonists in Murine Models
| Application | Animal Model | Route | Dose Range | Dosing Schedule | Reference |
| Immuno-Oncology | CT26 Tumor Model (BALB/c mice) | IV | 0.1 - 1 mg/kg | Once weekly | [13][14] |
| Immuno-Oncology | B16F10 Melanoma Model (C57BL/6 mice) | Intratumoral | 2.5 - 50 nmol/mouse | Every other day | [15] |
| Vaccine Adjuvant | OVA Immunization (C57BL/6 mice) | SC | 10 nmol/mouse | Co-administered with antigen on days 0 and 7 | [1] |
| Autoimmunity Model | EAE Model (SJL/J mice) | SC | 150 nmol/mouse | Daily | [16] |
Note: These are starting points. Dose-response studies are crucial to determine the optimal dose for a specific compound and model. Always monitor animals for signs of toxicity, such as weight loss, ruffled fur, and lethargy.[4]
Protocol: Evaluating Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol describes a typical study to assess the efficacy of a systemic TLR7 agonist against an established tumor, both as a monotherapy and in combination with an immune checkpoint inhibitor.
Model: CT26 colon carcinoma in BALB/c mice.
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 to 5 x 10^5 CT26 cells into the right flank of 6-8 week old female BALB/c mice.
-
Tumor Growth Monitoring: Begin measuring tumors with digital calipers every 2-3 days once they become palpable. Tumor volume is calculated using the formula: Volume = 0.5 x (Length x Width²).
-
Randomization: When average tumor volume reaches approximately 100 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (IV)
-
Group 2: TLR7 Agonist (e.g., 1 mg/kg, IV, weekly)[13]
-
Group 3: Anti-PD-1 Antibody (e.g., 10 mg/kg, IP, twice weekly)
-
Group 4: TLR7 Agonist + Anti-PD-1 Antibody (combination)
-
-
Treatment Administration: Administer treatments according to the defined schedule. Monitor animal body weight and clinical signs of toxicity at each handling.
-
Efficacy Endpoint: Continue monitoring tumor growth until tumors in the control group reach the predetermined endpoint (e.g., 2000 mm³) or show signs of ulceration, at which point all animals are euthanized.
-
Pharmacodynamic (PD) Analysis (Optional Satellite Group): At set time points after the first dose (e.g., 2, 6, 24 hours), euthanize a separate cohort of mice (n=3-4 per group/timepoint). Collect blood for cytokine analysis (e.g., IFN-α, IL-6, TNF-α) via ELISA or Luminex and harvest tumors and spleens for immune cell profiling by flow cytometry.[13][14]
Safety and Toxicological Considerations
Systemic TLR7 activation can lead to a cytokine release syndrome-like response.[5] Key safety assessments include:
-
Clinical Observations: Daily monitoring for changes in behavior, posture, and appearance.
-
Body Weight: Measure at least 3 times per week. A sustained weight loss of >15-20% is a common humane endpoint.
-
Hematology and Clinical Chemistry: At study termination, blood samples can be analyzed for changes in immune cell counts and markers of liver or kidney function.[17]
-
Histopathology: Examination of major organs (liver, spleen, lung, kidney) can reveal signs of inflammation or toxicity.
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cell-based assay protocol for evaluating 2-butoxy-purine analogs
Application Note & Protocol
A Comprehensive Cell-Based Assay Workflow for the Functional Evaluation of 2-Butoxy-Purine Analogs
Introduction: Targeting Cellular Proliferation with Purine Analogs
Purine analogs are a well-established class of antimetabolite drugs that structurally mimic endogenous purines, such as adenine and guanine.[1][2] This structural similarity allows them to interfere with critical cellular processes, including the synthesis of DNA and RNA, ultimately halting the proliferation of rapidly dividing cells, particularly cancer cells.[1][3][4] The therapeutic potential of purine analogs is broad, with many derivatives functioning as potent inhibitors of key enzymes involved in cellular signaling, such as protein kinases.[5]
A prominent subgroup of purine analogs are the cyclin-dependent kinase (CDK) inhibitors.[5] CDKs are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[6] Roscovitine (Seliciclib), a 2,6,9-trisubstituted purine, is a well-characterized inhibitor of several CDKs (including CDK1, CDK2, CDK5, and CDK7) and serves as a benchmark for this class of compounds.[6][7] By competing with ATP for the kinase binding site, these inhibitors can arrest the cell cycle and induce programmed cell death (apoptosis).[6]
This application note provides a detailed, field-proven framework for evaluating the cellular activity of novel 2-butoxy-purine analogs. We present a multi-tiered approach, beginning with a general assessment of cytotoxicity and progressing to a more detailed mechanistic analysis of apoptosis induction. These protocols are designed to be self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness.
Hypothesized Mechanism of Action: CDK Inhibition
Based on their structural class, 2-butoxy-purine analogs are hypothesized to function as ATP-competitive kinase inhibitors. Their primary mechanism of cytotoxic action is likely the inhibition of CDKs, leading to cell cycle arrest and subsequent apoptosis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in section 5.1 and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of each 2-butoxy-purine analog in DMSO. Create a serial dilution series (e.g., 8-10 concentrations) in culture medium. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. [5]Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. [8]Remove 50 µL of medium from each well and add 50 µL of the MTT solution (final concentration 0.5 mg/mL). Some protocols recommend replacing all media with 100 µL of serum-free media containing MTT to avoid interference. [8][9]6. Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. [1][10]During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Add 100-150 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [8][10]8. Final Incubation: Wrap the plate in foil to protect it from light and incubate for at least 4 hours (or overnight) at 37°C on an orbital shaker to ensure complete solubilization. [10]9. Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. [10]A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: Apoptosis (Annexin V/PI) Assay
This protocol is based on standard, validated methods for apoptosis detection by flow cytometry. [11][12][13][14]
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks. After 24 hours, treat with the 2-butoxy-purine analog at relevant concentrations (e.g., IC50 and 2x IC50 as determined by the MTT assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating cells (from the supernatant) and adherent cells (by trypsinization). [13]Combine them and centrifuge at ~500 x g for 5 minutes. This is critical to ensure apoptotic cells that have detached are not lost.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging between washes. [13][14]4. Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. [14]5. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution. [1][14]6. Controls: Prepare three control tubes for setting up the flow cytometer:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark. [1][14]8. Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. [14]Do not wash the cells after staining.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer. [14]Collect data for at least 10,000 events per sample.
Data Analysis and Interpretation
MTT Assay Data
-
Calculate Percent Viability:
-
Subtract the average absorbance of the media-only blank from all other readings.
-
Calculate percent viability for each concentration using the formula: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
Determine IC50 Value:
-
Plot percent viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. [5] Table 1: Example Cytotoxicity Data for a 2-Butoxy-Purine Analog
-
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| Analog X | MCF-7 | 72 hours | 12.5 |
| Analog X | HCT116 | 72 hours | 8.2 |
| Roscovitine (Control) | MCF-7 | 72 hours | 16.1 |
Annexin V/PI Assay Data
-
Gating Strategy: Use the single-stained and unstained controls to set the appropriate gates and compensation on the flow cytometer dot plot (FITC vs. PI).
-
Quadrant Analysis: The dot plot is divided into four quadrants:
-
Lower-Left (Q4: Annexin V- / PI-): Live, healthy cells. [14] * Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells. [11][14] * Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells. [11][14] * Upper-Left (Q1: Annexin V- / PI+): Primarily necrotic cells (or dead cells from processing).
-
Table 2: Example Apoptosis Analysis in MCF-7 Cells (48h Treatment)
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 92.5 | 3.1 | 4.4 |
| Analog X (12.5 µM) | 55.3 | 28.9 | 15.8 |
| Analog X (25 µM) | 21.7 | 45.2 | 33.1 |
Interpretation: A dose-dependent increase in the percentage of cells in the early and late apoptotic quadrants indicates that the 2-butoxy-purine analog induces cell death via apoptosis.
Conclusion
The protocols detailed in this application note provide a robust and reproducible workflow for the initial characterization of 2-butoxy-purine analogs. By combining a general cytotoxicity screen (MTT assay) with a specific mechanistic assay (Annexin V/PI staining), researchers can efficiently determine the potency of their compounds and confirm their ability to induce apoptosis. These foundational assays are critical for guiding lead optimization and advancing promising candidates in the drug development pipeline. For further mechanistic insight, downstream assays such as cell cycle analysis or Western blotting for key pathway proteins (e.g., phospho-Rb, cleaved PARP) are recommended.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. National Center for Biotechnology Information. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022, May 11). Available at: [Link]
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Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. National Center for Biotechnology Information. Available at: [Link]
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Cicenas, J., Kalyan, K., Sorokinas, A., et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. Available at: [Link]
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Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. National Center for Biotechnology Information. Available at: [Link]
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Purine Scaffold in Agents for Cancer Treatment. ACS Omega. (2025, April 28). Available at: [Link]
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From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. (2025, June 25). Available at: [Link]
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Purine Antimetabolites. Oncohema Key. (2016, May 27). Available at: [Link]
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Purine Analogues. LiverTox - National Center for Biotechnology Information. (2014, July 14). Available at: [Link]
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Purine analogues – Knowledge and References. Taylor & Francis. Available at: [Link]
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Title: A Multi-faceted Approach to Confirming the Purity of Synthesized 2-Butoxy-Purine Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to assessing the purity of synthesized 2-butoxy-purine, a heterocyclic compound of interest in medicinal chemistry and drug development. The quality, safety, and efficacy of any potential therapeutic agent are fundamentally linked to the purity of the active pharmaceutical ingredient (API).[1][2] This document outlines an orthogonal analytical strategy, employing multiple, complementary techniques to ensure a robust and reliable purity assessment. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Elemental Analysis for empirical formula verification. The causality behind experimental choices is explained, providing a framework for adapting these methods to other substituted purine derivatives.
Introduction: The Criticality of Purity
Purine derivatives are a cornerstone of medicinal chemistry, with synthetic analogues being developed for antiviral, anticancer, and immunosuppressive applications.[3][] 2-Butoxy-purine represents a class of N9- or N7-substituted purines whose biological activity is intrinsically tied to its structural integrity and purity. The presence of impurities—such as starting materials, reagents, intermediates, by-products, or degradation products—can significantly impact biological efficacy and pose safety risks.[2] Therefore, a rigorous and validated analytical workflow is not merely a regulatory requirement but a scientific necessity for any research or development program.[5][6]
This guide advocates for an orthogonal approach, where each analytical technique provides a different and complementary piece of information, leading to a highly confident purity assignment.
The Orthogonal Purity Assessment Workflow
A single analytical method is rarely sufficient to declare a compound "pure." An integrated workflow leverages the strengths of different techniques to build a comprehensive profile of the synthesized material. Chromatographic methods excel at separation and quantification, spectroscopic methods provide detailed structural information, and elemental analysis offers a fundamental check on the atomic composition.
Caption: Orthogonal workflow for purity assessment.
Potential Impurity Profile of 2-Butoxy-Purine
Effective purity analysis begins with understanding the potential impurities that could arise from the synthesis. A common route to N-substituted purines involves the alkylation of a purine core. For 2-butoxy-purine, a likely synthesis involves reacting a suitable purine (e.g., 2-chloropurine or purine itself) with a butyl-containing reagent.
Common Potential Impurities:
-
Starting Materials: Unreacted purine or 2-chloropurine.
-
Reagents: Residual butanol or butyl bromide.
-
Positional Isomers: N7-butoxy-purine, which can form alongside the desired N9 isomer.[7]
-
Over-alkylation Products: Di-alkylation products, though less common.
-
By-products: Impurities from side reactions specific to the chosen synthetic route.
The analytical methods described below are selected for their ability to resolve and identify these specific types of impurities.
Protocol 1: Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, providing quantitative data on the main component and any process-related impurities.[1] The method's ability to separate compounds with subtle structural differences makes it ideal for detecting isomers and related substances.
Causality and Method Design
-
Stationary Phase (Column): A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds like 2-butoxy-purine. The alkyl chain provides hydrophobic interaction, while the purine core offers some polar interaction.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is used. A gradient elution ensures that both early-eluting polar impurities and later-eluting non-polar impurities are resolved with good peak shape within a reasonable runtime. A small amount of acid (e.g., formic acid or trifluoroacetic acid) is often added to improve peak shape by suppressing the ionization of residual silanol groups on the column.[8]
-
Detection: UV detection is selected, as the purine ring system has a strong chromophore, typically absorbing around 254-270 nm.[9] A Photo-Diode Array (PDA) detector is highly recommended as it can provide UV spectra for each peak, which helps in peak tracking and initial identification.[10]
Step-by-Step HPLC Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm, with PDA scanning from 200-400 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized 2-butoxy-purine and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Further dilute to 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.[11]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%. This method assumes that all impurities have a similar response factor at the detection wavelength. For higher accuracy, relative response factors should be determined using isolated impurity standards.
-
Protocol 2: LC-MS for Impurity Identification
While HPLC-UV provides quantitative data, it does not reveal the identity of unknown impurity peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving power of a mass spectrometer, enabling the determination of the molecular weight of each separated component.[12][13]
Causality and Method Design
-
Ionization Source: Electrospray Ionization (ESI) is ideal for polar molecules like purine derivatives, as it is a soft ionization technique that typically produces a protonated molecular ion [M+H]+.[12]
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high resolution and mass accuracy, which can aid in determining the elemental composition of an unknown impurity. A simpler quadrupole can also be effective for determining nominal molecular weights.
-
Mobile Phase: The formic acid used in the HPLC method is compatible with MS and aids in the protonation of the analyte for positive ion mode detection. Buffers containing non-volatile salts (like phosphate) must be avoided.[14]
Step-by-Step LC-MS Protocol
-
Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (HRMS).
-
LC Method: Utilize the same column and gradient conditions as the HPLC protocol to ensure retention time correlation.
-
MS Parameters (Example for ESI+):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 150 °C
-
Desolvation Gas (N₂) Flow: 600 L/h
-
Desolvation Temperature: 450 °C[12]
-
Mass Scan Range: m/z 100 - 1000
-
-
Data Analysis:
-
Correlate the impurity peaks from the HPLC-UV chromatogram with the peaks in the Total Ion Chromatogram (TIC) from the LC-MS.
-
Extract the mass spectrum for each impurity peak.
-
The primary ion observed should be [M+H]+. For 2-butoxy-purine (C₉H₁₂N₄O), the expected exact mass is 192.1011, so the [M+H]+ ion would be at m/z 193.1089.
-
Compare the measured molecular weights of impurities to the expected masses of potential impurities (e.g., starting materials, isomers).
-
Caption: Decision workflow for impurity identification.
Protocol 3: NMR Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[15] ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming that the desired compound has been synthesized and that the bulk material is structurally correct.
Causality and Method Design
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. It will clearly show the signals for the purine ring protons and the protons of the butoxy chain.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. It is essential for confirming the carbon skeleton of the purine and the butoxy group.[16]
-
Solvent: A deuterated solvent that fully dissolves the sample is required. DMSO-d₆ or CDCl₃ are common choices for purine derivatives.[17][18]
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and purity is added to the sample. The purity of the analyte can be calculated by comparing the integral of one of its signals to the integral of a known signal from the standard.
Step-by-Step NMR Protocol
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
Sample Preparation:
-
For ¹H NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
For ¹³C NMR: Dissolve ~20-50 mg of the sample in ~0.6 mL of the solvent.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum. Key expected signals for 2-butoxy-purine would include aromatic protons on the purine ring and aliphatic protons for the -O-CH₂-CH₂-CH₂-CH₃ chain.
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
Data Analysis (Structural Confirmation):
-
Compare the observed chemical shifts (δ), signal multiplicities (e.g., singlet, triplet), and integration values with the expected spectrum for the target structure.
-
Ensure the absence of significant signals corresponding to starting materials or major by-products. For example, the presence of N7 and N9 isomers can often be distinguished by subtle differences in the chemical shifts of the purine ring protons and carbons.[7]
-
Protocol 4: Elemental Analysis
Elemental analysis (CHN analysis) provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the sample. This classical technique offers a fundamental validation of the compound's empirical formula.
Step-by-Step Elemental Analysis Protocol
-
Instrumentation: A CHN Elemental Analyzer.
-
Sample Preparation: Provide a dry, homogeneous sample (typically 2-3 mg) in a tin capsule. The sample must be free of residual solvents.
-
Data Acquisition: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Data Analysis:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the empirical formula.
-
For 2-Butoxy-Purine (C₉H₁₂N₄O):
-
Theoretical %C: 56.24
-
Theoretical %H: 6.29
-
Theoretical %N: 29.15
-
-
A good match (typically within ±0.4% of the theoretical value) provides strong evidence for the purity and correct elemental composition of the bulk material.[16][17]
-
Data Integration and Purity Assignment
The final purity value is assigned by synthesizing the results from all orthogonal methods.
| Technique | Information Provided | Typical Result for High Purity Sample |
| HPLC-UV | Relative purity by area percent; detects process impurities and isomers. | > 99.0% by area percent. |
| LC-MS | Molecular weight of the main peak and all detected impurities. | Main peak [M+H]+ matches theoretical MW. Impurity MWs are consistent with plausible by-products. |
| ¹H & ¹³C NMR | Unambiguous structural confirmation of the bulk material. | Spectra are consistent with the proposed structure of 2-butoxy-purine. No significant impurity signals are observed. |
| Elemental Analysis | Confirmation of the empirical formula. | Experimental %C, H, N values are within ±0.4% of the theoretical values. |
A Certificate of Analysis should report the purity as determined by the primary quantitative method (HPLC) and state that the identity was confirmed by NMR, MS, and Elemental Analysis. This multi-faceted approach provides the highest degree of confidence in the quality of the synthesized compound, which is essential for its use in further research and development.[19]
References
- Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
- LCGC North America. Validation of Impurity Methods, Part II.
-
PLoS One. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Available from: [Link]
- International Journal of Applied Pharmaceutics. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
-
Talanta. A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine. Available from: [Link]
-
MDPI. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Available from: [Link]
-
Chromatography Online. UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. Available from: [Link]
-
bioRxiv. Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. Available from: [Link]
-
Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Available from: [Link]
-
Brazilian Journal of Pharmaceutical Sciences. AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. Available from: [Link]
-
Molecules. Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. Available from: [Link]
-
IAEA. from purine derivatives in urine - Scientific, technical publications in the nuclear field. Available from: [Link]
-
ResearchGate. Synthesis, Characterisation and Biological Evaluation of Some New Aryl Substituted Purine Derivatives. Available from: [Link]
-
IBNA Balotesti. Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Available from: [Link]
-
MDPI. Synthesis of N-7-Substituted Purines from Imidazole Precursors. Available from: [Link]
-
Czech Journal of Food Sciences. Simultaneous quantifications of four purine derivatives biomarkers in cow milk by SPE HPLC-DAD. Available from: [Link]
-
Frontiers in Pharmacology. Comprehensive measurement of purines in biological samples. Available from: [Link]
-
ResearchGate. Guidelines for purine extraction and determination in foods. Available from: [Link]
-
Molecules. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Available from: [Link]
-
STAR Protocols. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available from: [Link]
-
Journal of Food and Drug Analysis. Determination of Purines in Beer by HPLC Using a Simple and Rapid Sample Pretreatment. Available from: [Link]
-
Emory University. Sample Preparation for Purine HPLC Assay. Available from: [Link]
-
ResearchGate. 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Available from: [Link]
-
ResearchGate. NMR studies of purines. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Available from: [Link]
-
SciTePress. Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. Available from: [Link]
-
PubMed. Synthesis and antiviral activity of 9-alkoxypurines. 2. 9-(2,3-Dihydroxypropoxy)-, 9-(3,4-dihydroxybutoxy)-, and 9-(1,4-dihydroxybut-2-oxy)purines. Available from: [Link]
-
Separation Science. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Available from: [Link]
-
Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants. Available from: [Link]
-
Clinical Chemistry. 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Available from: [Link]
-
MDPI. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Available from: [Link]
-
MDPI. Assessment of ADC Higher Order Structure Through 2D NMR Analysis. Available from: [Link]
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using 2-Butoxy-9-(THP)-9H-purin-6-amine to study cell signaling pathways
An Application Guide to Investigating Toll-like Receptor 7 Signaling with 2-Butoxy-9-(THP)-9H-purin-6-amine
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: A Molecular Probe for Innate Immunity
In the intricate landscape of innate immunity, Toll-like receptors (TLRs) serve as sentinels, recognizing molecular patterns associated with pathogens and initiating defensive responses.[1] Among these, Toll-like Receptor 7 (TLR7), an endosomal receptor, plays a pivotal role in the detection of single-stranded RNA (ssRNA) from viruses.[2][3] Its activation triggers a cascade of signaling events crucial for antiviral immunity and the modulation of adaptive immune responses.[4] Dysregulation of the TLR7 pathway is implicated in various autoimmune diseases, making it a significant target for therapeutic research.[3][5][6]
2-Butoxy-9-(tetrahydropyran-2-yl)-9H-purin-6-amine is a synthetic, small-molecule agonist of TLR7. As a member of the purine analog class of compounds, it mimics the molecular components of viral ssRNA, thereby potently and selectively activating the TLR7 signaling cascade. This characteristic makes it an invaluable tool for researchers in immunology, drug discovery, and cell biology to dissect the mechanisms of TLR7-mediated signaling, screen for novel immunomodulatory agents, and explore the cellular consequences of innate immune activation. This guide provides a comprehensive overview of the TLR7 signaling pathways and detailed protocols for utilizing 2-Butoxy-9-(THP)-9H-purin-6-amine to investigate these complex cellular processes.
The Mechanistic Core: TLR7 Signaling Pathways
Upon binding of an agonist like 2-Butoxy-9-(THP)-9H-purin-6-amine, TLR7, located within the endosomal compartment, undergoes a conformational change leading to its dimerization.[2] This event initiates the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88), which serves as a central hub for downstream signaling.[6][7] From this point, the signal bifurcates into two major branches, culminating in distinct but coordinated cellular outcomes: the production of pro-inflammatory cytokines and the robust expression of type I interferons.
The MyD88-NF-κB/MAPK Axis: Driving Inflammation
The canonical MyD88-dependent pathway is responsible for the rapid induction of inflammatory responses. MyD88 recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[1][8] This leads to the formation of a signaling complex that activates TNF receptor-associated factor 6 (TRAF6).[6][9] TRAF6, in turn, activates downstream kinase cascades, including the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) pathway (p38, JNK, and ERK).[10][11]
Activation of the IKK complex results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), freeing the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus.[11] Concurrently, the MAPK cascade activates other transcription factors like AP-1. Together, NF-κB and AP-1 orchestrate the transcription of genes encoding a host of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines.[12]
Experimental Design and Protocols
The following section provides detailed protocols to investigate the functional consequences of TLR7 activation using 2-Butoxy-9-(THP)-9H-purin-6-amine. A general workflow is outlined below.
A. Preparation of 2-Butoxy-9-(THP)-9H-purin-6-amine Stock Solution
Proper solubilization and storage are critical for compound activity. Many purine analogs exhibit limited aqueous solubility. [13]
-
Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Procedure:
-
Warm the vial of 2-Butoxy-9-(THP)-9H-purin-6-amine to room temperature before opening.
-
Prepare a concentrated stock solution (e.g., 10-20 mM) by adding the appropriate volume of DMSO. Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Experimental Dilution: For cell-based assays, dilute the DMSO stock into pre-warmed culture medium immediately before use. The final DMSO concentration in the culture should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
B. Recommended Cell Lines and Reagents
The choice of cell line is crucial as TLR7 expression is restricted to specific cell types. [14]
| Application | Recommended Cell Line / System | Key Features |
|---|---|---|
| NF-κB Pathway Analysis | HEK-Blue™ hTLR7 Cells (InvivoGen) | Engineered HEK293 cells stably expressing human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. [15] |
| Pro-inflammatory Cytokine Analysis | RAW 264.7 (Murine Macrophage) | Express endogenous TLR7; produce cytokines like TNF-α and IL-6 upon stimulation. [16] |
| Type I IFN & Cytokine Analysis | Human Peripheral Blood Mononuclear Cells (PBMCs) | Contains a mixed population including pDCs and B cells, which express TLR7 and produce IFN-α and other cytokines. [17][18] |
| MAPK Pathway Analysis | RAW 264.7, Human PBMCs | Suitable for Western blot analysis of phosphorylated signaling proteins. |
| Immune Cell Activation | Human PBMCs | Ideal for analyzing activation markers on different immune cell subsets (monocytes, B cells, pDCs) via flow cytometry. [18]|
Protocol 1: NF-κB Activation using a Reporter Assay
This protocol utilizes a reporter cell line to provide a quantitative measure of NF-κB pathway activation. [19][20]
-
Principle: Activation of the TLR7-MyD88-NF-κB axis in HEK-Blue™ hTLR7 cells leads to the transcription and secretion of SEAP, a reporter protein. The amount of SEAP in the supernatant, quantified by a colorimetric assay, is directly proportional to NF-κB activity. [15]* Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium (InvivoGen)
-
96-well flat-bottom tissue culture plates
-
2-Butoxy-9-(THP)-9H-purin-6-amine stock solution
-
Positive control: R848 (a well-characterized TLR7/8 agonist) [17]* Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of their appropriate growth medium. Incubate overnight (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of 2-Butoxy-9-(THP)-9H-purin-6-amine and controls (R848, DMSO vehicle) in growth medium at 10x the final concentration.
-
Add 20 µL of the 10x compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO₂.
-
Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 180 µL of the prepared detection medium to each well.
-
Incubate at 37°C for 1-3 hours, or until a color change is apparent.
-
-
Quantification: Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the absorbance values against the log of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
Protocol 2: Cytokine Quantification by ELISA
The enzyme-linked immunosorbent assay (ELISA) is a robust method for quantifying the concentration of specific cytokines secreted into the cell culture supernatant. [21][22]
-
Principle: A "sandwich" ELISA uses two antibodies specific for the cytokine of interest. A capture antibody is coated onto the plate, which binds the cytokine from the sample. A biotinylated detection antibody then binds to a different epitope on the captured cytokine. Streptavidin-HRP and a colorimetric substrate are used for detection. [21]* Materials:
-
RAW 264.7 cells or human PBMCs
-
ELISA DuoSet kits for target cytokines (e.g., human or mouse TNF-α, IL-6, IFN-α)
-
96-well high-binding ELISA plates
-
Recombinant cytokine standards
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Streptavidin-HRP
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
-
Procedure:
-
Sample Generation:
-
Seed cells (e.g., RAW 264.7 at 2 x 10⁵ cells/well in a 96-well plate) and allow them to adhere overnight.
-
Treat cells with various concentrations of 2-Butoxy-9-(THP)-9H-purin-6-amine or controls for an appropriate time (e.g., 18-24 hours).
-
Centrifuge the plate (400 x g, 5 min) and carefully collect the supernatant for analysis. Store at -80°C if not used immediately.
-
-
ELISA Protocol (abbreviated):
-
Coat Plate: Dilute the capture antibody in PBS and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C. [21] * Wash & Block: Wash the plate 3 times with wash buffer. Block non-specific binding by adding 300 µL of assay diluent to each well and incubating for at least 1 hour at room temperature.
-
Add Samples: Wash the plate. Add 100 µL of standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Add Streptavidin-HRP: Wash the plate. Add 100 µL of diluted Streptavidin-HRP. Incubate for 20 minutes at room temperature in the dark.
-
Develop: Wash the plate. Add 100 µL of TMB Substrate. Incubate until sufficient color develops (5-20 minutes) in the dark.
-
Stop & Read: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm (with wavelength correction at 540 or 570 nm).
-
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of the cytokine in each sample.
Protocol 3: Analysis of MAPK Activation by Western Blot
Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation, which is a hallmark of kinase pathway activation. [23][24]
-
Principle: Cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of MAPK proteins (e.g., phospho-p38, phospho-ERK1/2). Total protein levels are also measured as a loading control. [25]* Materials:
-
RAW 264.7 cells or human PBMCs
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of proteins. * BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
-
-
Procedure:
-
Cell Treatment & Lysis:
-
Seed cells in 6-well plates. Once ready, serum-starve the cells for 2-4 hours to reduce basal phosphorylation levels. [25] * Treat cells with 2-Butoxy-9-(THP)-9H-purin-6-amine for a short duration (e.g., 15, 30, 60 minutes), as MAPK phosphorylation is often transient. [23] * Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.
-
Scrape and collect the lysate, clarify by centrifugation (14,000 x g, 15 min, 4°C), and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE & Transfer:
-
Normalize samples to the same protein concentration and boil in Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane. [26] 4. Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary phospho-specific antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-p38) or a housekeeping protein like β-actin.
-
-
Data Analysis: Quantify band intensities using densitometry software. Express the level of phosphorylation as the ratio of the phospho-protein signal to the total-protein signal.
Protocol 4: Assessment of Immune Cell Activation by Flow Cytometry
Flow cytometry is a powerful technique to analyze the expression of cell surface markers on individual cells within a heterogeneous population, providing insights into their activation state. [27][28]
-
Principle: Upon activation, immune cells upregulate the expression of co-stimulatory molecules (e.g., CD86) and activation markers (e.g., CD69). These can be detected using fluorescently-labeled antibodies. * Materials:
-
Human PBMCs
-
FACS tubes or 96-well U-bottom plates
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block reagent (to prevent non-specific antibody binding) * Fluorochrome-conjugated antibodies (e.g., anti-CD14, anti-CD19, anti-CD80, anti-CD86, anti-CD69)
-
Flow cytometer
-
-
Procedure:
-
Cell Stimulation:
-
Culture human PBMCs (1 x 10⁶ cells/mL) in a 24-well plate.
-
Treat with 2-Butoxy-9-(THP)-9H-purin-6-amine or controls for 24-48 hours.
-
-
Staining:
-
Harvest cells and transfer ~5 x 10⁵ cells to a FACS tube.
-
Wash once with Flow Cytometry Staining Buffer.
-
Resuspend cells in 50 µL of staining buffer containing Fc Block and incubate for 10 minutes at 4°C. [29] * Add the pre-titrated cocktail of fluorescently-labeled antibodies. Include antibodies to identify cell populations (e.g., CD14 for monocytes, CD19 for B cells) and activation markers (e.g., CD86, CD69).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash & Acquire:
-
Wash the cells twice with 2 mL of staining buffer. [30] * Resuspend the cell pellet in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer. Be sure to include appropriate controls (unstained cells, single-color controls for compensation).
-
-
-
Data Analysis: Use flow cytometry analysis software to "gate" on specific cell populations (e.g., monocytes, B cells) and quantify the percentage of positive cells or the median fluorescence intensity (MFI) for each activation marker.
References
-
Creative Diagnostics. Flow Cytometry Protocol: Cell Surface Marker Staining. Available at: [Link]
-
Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Available at: [Link]
-
Lin, K. M., & Lee, W. L. (2014). MyD88: a central player in innate immune signaling. Journal of Microbiology, Immunology and Infection, 47(5), 379-387. Available at: [Link]
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Pohl, J. F., et al. (2009). Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus. American Journal of Physiology-Gastrointestinal and Liver Physiology, 297(3), G547-G558. Available at: [Link]
-
Divan, A. A., et al. (2022). MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages. Frontiers in Immunology, 13, 946453. Available at: [Link]
-
Zhao, Y., et al. (2023). Interferon regulatory factor 7 in inflammation, cancer and infection. Frontiers in Immunology, 14, 1195489. Available at: [Link]
-
Wang, P., et al. (2010). Negative regulation of MyD88-dependent signaling by IL-10 in dendritic cells. Proceedings of the National Academy of Sciences, 107(18), 8342-8347. Available at: [Link]
-
Turner, M. L., et al. (2012). Toll-Like Receptor 4 and MYD88-Dependent Signaling Mechanisms of the Innate Immune System Are Essential for the Response to Lipopolysaccharide by Epithelial and Stromal Cells of the Bovine Endometrium. Biology of Reproduction, 86(2), 52. Available at: [Link]
-
ResearchGate. Overview of IRF7 signalling pathways in IFN Expression. Available at: [Link]
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Wang, Y., et al. (2022). IRF7: role and regulation in immunity and autoimmunity. Frontiers in Immunology, 13, 988965. Available at: [Link]
-
Bowdish Lab. CYTOKINE ELISA. Available at: [Link]
-
Wang, Y., et al. (2022). IRF7: role and regulation in immunity and autoimmunity. Frontiers in Immunology, 13, 988965. Available at: [Link]
-
Wikipedia. IRF7. Available at: [Link]
-
Zura, M. L., et al. (2020). TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. ImmunoHorizons, 4(2), 69-82. Available at: [Link]
-
Soni, C., et al. (2023). Divergent TIR signaling domains in TLR7 and TLR9 control opposing effects on systemic autoimmunity. Journal of Clinical Investigation, 133(16), e168868. Available at: [Link]
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Gust, A. A. (2015). MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. Bio-protocol, 5(22), e1661. Available at: [Link]
-
Ghosh, E., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. MethodsX, 6, 219-226. Available at: [Link]
-
Indigo Biosciences. Human NF-κB Reporter Assay System. Available at: [Link]
-
Brewer, S. M., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60611. Available at: [Link]
-
Ramaswamy, M., et al. (2011). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 691, 79-91. Available at: [Link]
-
Kawasaki, T., & Kawai, T. (2014). Toll-Like Receptor Signaling Pathways. Frontiers in Immunology, 5, 461. Available at: [Link]
-
Lin, B., & Watson, K. (2024). Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform. SLAS technology, 29(4), 100155. Available at: [Link]
-
Li, H., et al. (2021). Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia. Frontiers in Immunology, 12, 770989. Available at: [Link]
-
Kim, J. H., et al. (2007). Monitoring the activation of NF-κB signal pathway using luciferase reporter system. Journal of Nuclear Medicine, 48(supplement 2), 209P. Available at: [Link]
-
Li, H., et al. (2021). Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia. Frontiers in Immunology, 12, 770989. Available at: [Link]
-
QIAGEN. ELISA Assays | Cytokine & Chemokine Assays. Available at: [Link]
-
RayBiotech. 7 Ways to Study Protein Phosphorylation. Available at: [Link]
-
Vultaggio, A., et al. (2011). Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity. British Journal of Pharmacology, 164(2b), 738-750. Available at: [Link]
-
Scarpellini, F., et al. (2017). Self-Assembled Ligands Targeting TLR7: A Molecular Level Investigation. Langmuir, 33(48), 13814-13825. Available at: [Link]
-
Cuzzucoli Crucitti, V., et al. (2015). Structure Based Modeling of Small Molecules Binding to the TLR7 by Atomistic Level Simulations. Molecules, 20(5), 8418-8438. Available at: [Link]
-
Dow, E. R., et al. (2024). Nucleotide modifications enable rational design of TLR7-selective ligands by blocking RNase cleavage. Journal of Experimental Medicine, 221(2), e20230896. Available at: [Link]
-
Dow, E., et al. (2023). 1130 Design and characterization of novel TLR7-selective ligands with an automated screening platform. Journal for ImmunoTherapy of Cancer, 11(Suppl 1), A1130. Available at: [Link]
-
Heath, J. N., et al. (2017). High potency of lipid conjugated TLR7 agonist requires nanoparticulate or liposomal formulation. Journal of Controlled Release, 264, 230-237. Available at: [Link]
-
Volpin, A., et al. (2023). Antibody conjugates for targeted delivery of Toll-like receptor 9 agonist to the tumor tissue. Frontiers in Immunology, 14, 1143242. Available at: [Link]
-
Ota, Y., et al. (2024). DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment. Journal for ImmunoTherapy of Cancer, 12(9), e009403. Available at: [Link]
-
Li, Y., et al. (2023). Recent Advances on Small-Molecule Antagonists Targeting TLR7. Molecules, 28(2), 594. Available at: [Link]
-
University of Arizona. Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]
Sources
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- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Divergent TIR signaling domains in TLR7 and TLR9 control opposing effects on systemic autoimmunity [jci.org]
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- 9. Frontiers | Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia [frontiersin.org]
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- 28. Surface Marker Analysis by Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
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Application Note: Handling, Storage, and Downstream Protocols for 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
Introduction and Strategic Context
2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is a highly specialized synthetic intermediate utilized extensively in the development of Toll-Like Receptor 7 (TLR7) and TLR8 agonists. Structurally, it consists of an adenine core modified with a 2-butoxy group—a critical pharmacophore for TLR7 binding—and a tetrahydropyranyl (THP) protecting group at the N9 position.
In drug development, 2-butoxyadenine derivatives (particularly 8-oxo or 8-hydroxy substituted variants) are potent interferon (IFN) inducers and immunomodulators[1]. The N9-THP protection is strategically chosen over benzyl or alkyl groups because it allows for regioselective C8-lithiation and subsequent electrophilic trapping, while being easily cleaved under mild acidic conditions that do not disturb newly formed C8 bonds [2]. This application note provides authoritative guidelines for the storage, handling, and synthetic utilization of this intermediate.
Physicochemical Properties & Storage Guidelines
To maintain the structural integrity of the compound, it is critical to understand its physicochemical properties and the specific vulnerabilities of the THP protecting group.
Quantitative Data Summary
| Property | Specification |
| Chemical Formula | C₁₄H₂₁N₅O₂ |
| Molecular Weight | 291.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (≥ 20 mg/mL), DMF, THF, and DCM. Insoluble in water. |
| Protecting Group | Tetrahydropyranyl (THP) at N9 (Acetal-like, Acid-labile) |
| Reactive Sites | C8 (Acidic proton, susceptible to lithiation); N6 (Primary amine) |
Storage Protocols and Causality
-
Temperature: Store at 2–8°C for short-term use (up to 1 month) or -20°C for long-term preservation. Causality: Lower temperatures reduce the kinetic energy available for spontaneous acetal hydrolysis or oxidative degradation.
-
Atmosphere: Store under an inert gas (Argon or Nitrogen) in a tightly sealed, desiccated container. Causality: Ambient moisture can initiate slow hydrolysis of the THP group over time.
-
Acid-Free Environment (Critical): Do not store in the same desiccator or cabinet as volatile acids (e.g., TFA, HCl, acetic acid). Causality: The THP group is an acetal. Even trace acidic vapors will protonate the pyran oxygen, leading to the formation of an oxocarbenium ion and premature cleavage of the protecting group, yielding the free N9-H purine and rendering downstream C8-functionalization impossible.
Handling and Stock Solution Preparation
-
Solvent Selection: Use anhydrous, amine-free, and acid-free solvents. Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) are ideal for synthetic workflows. For biological assays (post-deprotection), Dimethyl Sulfoxide (DMSO) is recommended.
-
Avoid Protic Solvents in Storage: Do not store stock solutions in methanol or ethanol for prolonged periods, as trace acidity in these solvents can catalyze THP solvolysis.
-
Safety & PPE: Handle in a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a standard lab coat. The biological activity of the unmodified intermediate is low, but standard precautions for novel purine analogs must be observed.
Downstream Experimental Protocols
The following protocols represent the two most common workflows for this intermediate: functionalizing the C8 position and removing the THP protecting group to yield the active TLR7 agonist.
Protocol A: Regioselective C8-Lithiation and Electrophilic Trapping
The C8-hydrogen of the purine ring is relatively acidic. Treatment with a strong, non-nucleophilic base generates a C8-lithiated species. The N9-THP group provides steric bulk and prevents N9 deprotonation, directing the metalation strictly to C8 [2].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.
-
Dissolution: Dissolve 2-Butoxy-9-THP-adenine (1.0 eq, e.g., 1.0 mmol, 291 mg) in 10 mL of anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Dropwise, add Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) (2.5 eq, 2.5 mmol) over 10 minutes. Causality: Excess base is required because the N6 primary amine will consume the first equivalent of base.
-
Incubation: Stir the mixture at -78°C for 2 hours to ensure complete formation of the C8-lithium species.
-
Electrophilic Trapping: Add the desired electrophile (e.g., Iodine, Bromine, or a carbon electrophile like an aldehyde) (3.0 eq) dissolved in 2 mL of anhydrous THF dropwise.
-
Quenching: Stir for 1 hour at -78°C, then allow the reaction to warm to 0°C. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides mild protons to neutralize excess base without dropping the pH low enough to cleave the THP group.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Acidic Cleavage of the N9-THP Group
Once the C8 position is functionalized, the THP group must be removed to yield the active TLR7 agonist [1].
Step-by-Step Methodology:
-
Dissolution: Dissolve the C8-functionalized 2-Butoxy-9-THP-adenine (1.0 eq) in a mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) (ratio 4:1, v/v). Alternatively, use 10% p-Toluenesulfonic acid (TsOH) in Methanol.
-
Reaction: Stir the solution at room temperature. Causality: The mild acid protonates the pyran oxygen, triggering ring opening and hydrolysis.
-
Monitoring: Monitor the reaction via TLC (typically 1–3 hours). The deprotected product will be significantly more polar (lower Rf) than the THP-protected starting material.
-
Neutralization: Once complete, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ until bubbling ceases and the pH reaches ~7.5.
-
Isolation: Extract with DCM or a 9:1 DCM/Methanol mixture (if the product is highly polar). Dry the organic layers, concentrate, and purify to obtain the final active 8-substituted 2-butoxyadenine derivative.
Mechanistic Workflow Visualization
The following diagram illustrates the lifecycle of 2-Butoxy-9-THP-adenine, from its role as a synthetic intermediate through its transformation into a biologically active TLR7 agonist that triggers the MyD88 signaling cascade.
Workflow from 2-Butoxy-9-THP-adenine synthesis to TLR7-mediated cytokine release.
References
-
Isobe, Y., Kurimoto, A., Tobe, M., Hashimoto, K., Nakamura, T., Norimura, K., Ogita, H., & Takaku, H. (2006). Synthesis and Biological Evaluation of Novel 9-Substituted-8-Hydroxyadenine Derivatives as Potent Interferon Inducers. Journal of Medicinal Chemistry, 49(6), 2088-2095.[Link]
-
Undheim, K. (2024). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. Molecules, 29(8), 1815.[Link]
Technical Support Center: Yield Optimization for 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, a critical intermediate in the development of Toll-like receptor 7/8 (TLR7/8) agonists and 8-oxoadenine derivatives.
Here, we address the mechanistic bottlenecks that cause yield degradation, provide self-validating protocols, and answer the most frequent troubleshooting questions encountered during this specific workflow.
Mechanistic Overview & Route Selection
To optimize the yield of the target molecule, chemists must choose between two primary synthetic sequences starting from 2-chloro-9H-purin-6-amine (2-chloroadenine). The order of operations dictates the thermal stability of the intermediates and the overall yield.
-
Route A (Alkoxylation First): Nucleophilic aromatic substitution (SNAr) with sodium butoxide followed by tetrahydropyranyl (THP) protection.
-
Route B (Protection First): THP protection followed by SNAr with sodium butoxide.
Synthetic pathways for 2-butoxy-9-THP-adenine highlighting yield differences between Route A and B.
Troubleshooting Guides & FAQs
Q1: Why is the yield of my SNAr step (alkoxylation) so low, and why am I getting black tarry byproducts? A1: The C2 position of the adenine ring is significantly less electrophilic than the C6 position due to the electron-donating nature of the 6-amino group. Displacing the C2-chloride requires harsh thermal conditions, typically 140 °C in n-butanol (1)[1]. If you are utilizing Route B (THP protection first), these extreme temperatures lead to the thermal degradation and base-catalyzed cleavage of the acid-sensitive THP group, resulting in tarry mixtures. Solution: Switch to Route A. Perform the alkoxylation on the unprotected 2-chloroadenine first, where the robust purine core can easily withstand 140 °C.
Q2: I am observing a high ratio of a secondary impurity during the THP protection step (Route A, Step 2). What is it, and how do I prevent it? A2: You are observing the formation of the N7-THP regioisomer. The N7-THP isomer is the kinetic product, while the desired N9-THP isomer is the thermodynamic product. Solution: Do not stop the reaction early. Ensure the reaction is heated to 65–70 °C for at least 14–18 hours. Extended heating under acidic conditions (using p-TsOH) drives the reversible THP addition toward the thermodynamically favored N9 position (2)[2].
Q3: How can I efficiently separate the N9-THP product from the residual N7-THP impurity without losing yield on a silica column? A3: Column chromatography of these polar purines often causes streaking and yield loss. Solution: Rely on selective crystallization. The N9-THP isomer selectively crystallizes from an ethyl acetate/hexane mixture (1:2 ratio) when cooled to 4 °C, leaving the N7 isomer completely dissolved in the mother liquor.
Q4: My alkoxylation product shows a strong M+1 peak corresponding to 2-hydroxyadenine on the LC-MS. Why? A4: Commercial sodium butoxide often contains trace sodium hydroxide due to hygroscopic degradation. Hydroxide is a smaller, more aggressive nucleophile than butoxide and will rapidly form 2-hydroxyadenine. Solution: Generate your sodium butoxide in situ using pure sodium metal and anhydrous n-butanol to ensure a completely water- and hydroxide-free environment (3)[3].
Optimized Step-by-Step Methodologies
The following protocols represent the optimized Route A , designed as a self-validating system to maximize yield and purity.
Protocol 1: Synthesis of 2-Butoxy-9H-purin-6-amine (Alkoxylation)
Objective: Achieve high-yield SNAr without generating 2-hydroxy impurities.
-
Preparation of Alkoxide: In a flame-dried, multi-neck round-bottom flask under an inert N2 atmosphere, slowly add sodium metal (10.0 eq) to anhydrous n-butanol (0.5 M relative to starting material) at room temperature. Stir until hydrogen gas evolution ceases completely.
-
Causality:In situ generation guarantees the absence of competitive hydroxide nucleophiles.
-
-
Nucleophilic Substitution: Add 2-chloro-9H-purin-6-amine (1.0 eq) to the freshly prepared alkoxide solution.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 140 °C for 10–14 hours.
-
Validation Check: Monitor by HPLC. The reaction is complete when the starting material peak is <2%.
-
-
Workup and Isolation: Cool the reaction to room temperature and quench carefully with a minimal amount of distilled water. Concentrate the mixture in vacuo to remove the bulk of the n-butanol.
-
Neutralization: Add water to the residue and adjust the pH to 7.0 using 1M HCl. The product will precipitate. Filter the precipitate and wash thoroughly with cold ethanol to yield 2-butoxy-9H-purin-6-amine as a colorless solid (~75% yield) (1)[1].
Protocol 2: Regioselective THP Protection (N9-Alkylation)
Objective: Protect the N9 position while driving the kinetic-to-thermodynamic equilibrium.
-
Reaction Setup: Suspend the 2-butoxy-9H-purin-6-amine (1.0 eq) obtained from Protocol 1 in anhydrous DMF (0.2 M). Add 3,4-dihydro-2H-pyran (DHP, 3.0 eq) and p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.1 eq).
-
Thermodynamic Equilibration: Heat the mixture to 65 °C for 18 hours.
-
Causality: The extended heating time is non-negotiable; it provides the activation energy required for the kinetically trapped N7-THP isomer to revert to the intermediate state and re-attach at the thermodynamically stable N9 position.
-
-
Quench: Cool to room temperature. Critical Step: Add triethylamine (0.15 eq) to neutralize the p-TsOH.
-
Causality: Failing to neutralize the acid before aqueous workup will cause immediate cleavage of the newly formed THP group during extraction.
-
-
Extraction and Purification: Partition the mixture between ethyl acetate and saturated aqueous NaHCO3. Wash the organic layer with brine (3x) to remove DMF, dry over anhydrous Na2SO4, and concentrate. Crystallize the crude residue from EtOAc/Hexanes (1:2) at 4 °C to isolate the pure 2-butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine.
Quantitative Data Summary
The table below summarizes the critical parameters and expected outcomes validating the superiority of Route A over Route B.
| Parameter | Route A (Alkoxylation First) | Route B (Protection First) |
| SNAr Temperature | 140 °C | 100–120 °C (Limited by THP stability) |
| SNAr Yield | 75–80% | 30–45% |
| THP Protection Yield | 65–70% | 80–85% |
| Major Byproducts | 2-Hydroxyadenine (if water is present) | THP-cleaved tar, N7-regioisomer |
| Overall Process Yield | ~50–55% | ~25–35% |
References
-
Isobe, Y., et al. "Synthesis and Biological Evaluation of 8-Oxoadenine Derivatives as Toll-like Receptor 7 Agonists Introducing the Antedrug Concept." Journal of Medicinal Chemistry, 2006. 1
-
Sumitomo Pharmaceuticals Co Ltd. "EP1939199A1 - Novel adenine compound." Google Patents, 2008. 2
-
Quintana, J. M. "ABSTRACT Synthesis and Bioconjugation of Small Organic Molecules for Immunomodulation." Baylor University, 2017. 3
Sources
solubility issues of 2-butoxy-purine derivatives in aqueous solutions
Technical Support Center: 2-Butoxy-Purine Derivatives
Welcome to the technical support center for 2-butoxy-purine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this important class of compounds. My goal is to provide you not only with protocols but with the underlying scientific principles to empower you to make informed decisions in your experimental design.
The core challenge with 2-butoxy-purine derivatives stems from their amphipathic nature. The purine core possesses ionizable nitrogen atoms, offering some potential for aqueous interaction, while the 2-butoxy group—a four-carbon alkyl chain—imparts significant hydrophobicity.[1] This often leads to poor water solubility, placing these molecules in the Biopharmaceutical Classification System (BCS) Class II or IV, a common hurdle in drug discovery.[2] This guide will help you navigate these challenges systematically.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides a foundational understanding of the solubility issues you may be facing.
Q1: Why is my 2-butoxy-purine derivative consistently crashing out of my aqueous buffer? A1: The primary reason is the hydrophobic butoxy group. This nonpolar alkyl chain resists interaction with polar water molecules, promoting self-aggregation and precipitation to minimize its exposure to the aqueous environment. While the purine ring itself is a water-soluble heterocycle, the addition of the butoxy substituent drastically lowers the overall aqueous solubility.[1][3] You are likely exceeding the compound's thermodynamic equilibrium solubility in your final assay medium.
Q2: I dissolved my compound perfectly in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. What is happening? A2: This is a classic case of a supersaturated solution collapsing. DMSO is a powerful organic solvent that can dissolve your compound at very high concentrations.[4] When this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment changes dramatically. The compound is suddenly exposed to water, a poor solvent for it, and its concentration is far above its stable thermodynamic solubility limit in that new water-rich environment. This thermodynamically unstable state rapidly resolves through precipitation.[5][6]
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments? A3: This is a critical concept.
-
Kinetic Solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then rapidly diluting it into an aqueous buffer to find the concentration at which it begins to precipitate.[7][8] This method is fast, requires little material, and is common in high-throughput screening (HTS). However, it often overestimates the true solubility because it can form a temporary, supersaturated state or an amorphous precipitate, which is more soluble than the stable crystalline form.[9][10][11]
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24-48 hours) until the concentration of the dissolved compound in the solution becomes constant.[7][8][12]
Why it matters: For an in vitro assay, relying on an overestimated kinetic solubility value means the actual concentration of your compound in solution could be much lower and more variable than you think, leading to inaccurate and non-reproducible results.[13] For formulation and preclinical development, the thermodynamic solubility is the crucial parameter.[10]
Q4: What are the main strategies I can use to improve the solubility of my 2-butoxy-purine derivative? A4: There is a tiered approach to enhancing solubility, ranging from simple adjustments to more complex formulations. The primary methods include:
-
pH Adjustment: Exploiting the ionizable nature of the purine ring.[5][14]
-
Co-solvents: Using a water-miscible organic solvent to increase the solvating power of the aqueous medium.[15]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic butoxy group within a cyclodextrin molecule.[][17][18]
-
Use of Surfactants: Forming micelles that can carry the drug in aqueous solution.[1][6]
-
Advanced Formulations: Employing lipid-based systems like liposomes for highly challenging compounds.[19][20][21]
Section 2: Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to common problems encountered in the lab.
| Problem | Potential Cause(s) | Recommended Solutions & Actions |
| Compound fails to dissolve in 100% DMSO stock. | 1. Hydrated DMSO: DMSO is highly hygroscopic; absorbed water dramatically reduces its solvating power.[22][23][24] 2. High Crystal Lattice Energy: The solid-state form of the compound is very stable and requires significant energy to break apart. 3. Concentration Too High: You may be attempting to create a stock solution that is beyond the compound's solubility limit even in pure DMSO. | 1. Use fresh, anhydrous DMSO from a newly opened, sealed bottle.[23][24] 2. Apply gentle heat (37°C) and sonication in an ultrasonic bath to provide the energy needed to break the crystal lattice.[22][23] Caution: Ensure your compound is thermally stable first. 3. Prepare a less concentrated stock solution. It is better to have a stable, lower-concentration stock than an unreliable, supersaturated one. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | 1. Exceeding Thermodynamic Solubility: The final concentration in the aqueous buffer is too high.[6] 2. Poor Mixing Technique: Adding the DMSO stock too quickly creates localized high concentrations, which act as seeds for precipitation. | 1. Decrease the final compound concentration. 2. Improve mixing: Add the DMSO stock dropwise into the aqueous buffer while vortexing vigorously.[1] 3. Increase co-solvent percentage slightly, if the assay can tolerate it (e.g., from 0.1% to 0.5% DMSO). Always run a vehicle control to check for solvent toxicity.[25] 4. Move to a formulation strategy: Use cyclodextrins or surfactants (see Section 3). |
| Solution is initially clear but becomes cloudy or precipitates over time. | 1. Unstable Supersaturated State: The initial clear solution was supersaturated and is slowly crashing out to reach thermodynamic equilibrium.[5] 2. Temperature Change: The compound was dissolved at a higher temperature and is precipitating as it cools to room or experimental temperature.[24] | 1. This indicates the concentration is above the thermodynamic solubility. The most reliable solution is to lower the final concentration or use a stabilizing formulation like cyclodextrins. 2. Equilibrate all components (buffer, stock solution) to the final experimental temperature before mixing. If warming was used to dissolve, allow the solution to cool slowly before use and visually inspect for precipitation.[5] |
| Inconsistent or non-reproducible bioassay results. | 1. Variable Compound Concentration: The issues described above are likely occurring, meaning the amount of dissolved, active compound differs between experiments or even between wells.[6][13] 2. Compound Adsorption: The hydrophobic compound may be adsorbing to plastic surfaces (e.g., pipette tips, microplates). | 1. Address the root solubility problem using the methods in this guide. A stable, soluble compound is the prerequisite for reliable data. 2. Quantify the soluble fraction: After preparing your working solution, centrifuge it at high speed and measure the concentration in the supernatant via HPLC-UV to determine the actual dissolved concentration.[26] 3. Consider using low-adhesion microplates and pre-wetting pipette tips with the solvent. |
Section 3: Key Experimental Protocols
These protocols provide step-by-step methodologies for systematically improving the solubility of your 2-butoxy-purine derivative.
Protocol 1: Systematic pH-Solubility Profile Determination
Objective: To determine if adjusting the pH of the aqueous buffer can sufficiently solubilize the compound by ionizing the purine ring.
Methodology:
-
Preparation: Prepare a series of biologically relevant buffers (e.g., citrate, phosphate, Tris) at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Addition of Compound: Add an excess amount of the solid 2-butoxy-purine derivative to a known volume of each buffer in separate glass vials. Ensure there is visible undissolved solid material.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[12]
-
Phase Separation: After equilibration, separate the undissolved solid. This can be done by either:
-
Centrifuging the vials at high speed (>10,000 x g) for 15 minutes.
-
Filtering the suspension through a 0.22 µm PVDF filter. (Note: Check for compound binding to the filter first).
-
-
Quantification: Carefully take a sample from the clear supernatant. Dilute this sample in a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.[26][27]
-
Analysis: Plot the measured solubility (in µg/mL or µM) against the pH to identify the optimal pH for solubilization.
Protocol 2: Co-Solvent Screening and Optimization
Objective: To identify a suitable co-solvent system for preparing working solutions from a DMSO stock.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% anhydrous DMSO (e.g., 20 mM). Ensure it is fully dissolved, using gentle warming and sonication if necessary.[1]
-
Co-solvent Test: In separate tubes, prepare your final aqueous buffer containing different percentages of a co-solvent (e.g., DMSO, Ethanol, PEG 400). Typical final concentrations to test are 0.1%, 0.5%, 1%, and 2%.
-
Dilution: To each co-solvent-buffer mix, add the DMSO stock solution to reach your target final compound concentration. Crucially, add the stock solution slowly while vigorously vortexing the buffer. [1][25]
-
Observation: Let the solutions stand for at least one hour at the experimental temperature. Visually inspect for any signs of precipitation (cloudiness or visible particles).
-
Selection: Choose the lowest concentration of co-solvent that keeps your compound in solution for the duration of your experiment. Always include a vehicle control with the same final co-solvent concentration in your biological assays to account for any solvent-induced effects.[25]
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance aqueous solubility by forming a host-guest inclusion complex with HP-β-CD, a widely used and safe pharmaceutical excipient.[][18]
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v). HP-β-CD is highly soluble in water.
-
Add Compound: Add an excess amount of the solid 2-butoxy-purine derivative to the HP-β-CD solution.
-
Complexation: Vigorously stir or shake the mixture at a constant temperature for 24-48 hours. This extended time is necessary to ensure the formation of the inclusion complex reaches equilibrium.
-
Phase Separation & Quantification: As described in Protocol 1, centrifuge or filter the solution to remove any undissolved solid. Analyze the concentration of the compound in the clear supernatant via HPLC-UV.
-
Optimization: This protocol can be adapted to create a phase-solubility diagram by using several different concentrations of HP-β-CD. This allows you to determine the stoichiometry of the complex and the magnitude of the solubility enhancement.[28]
Section 4: Data Interpretation & Advanced Concepts
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for tackling solubility issues with 2-butoxy-purine derivatives.
Caption: A decision tree for troubleshooting solubility.
Mechanism of Cyclodextrin Inclusion Complexation
Cyclodextrins work by acting as molecular hosts. Their exterior is hydrophilic, making them water-soluble, while their central cavity is hydrophobic. This allows them to encapsulate the nonpolar butoxy group of the purine derivative, shielding it from water and forming a more soluble inclusion complex.[][28][29]
Caption: Encapsulation by a cyclodextrin molecule.
Summary of Solubilization Techniques
| Technique | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Increases ionization of the purine ring. | Simple, inexpensive, uses common buffers. | Only effective for ionizable compounds within a suitable pKa range; may not be compatible with assay pH. | Initial screening for ionizable compounds. |
| Co-solvents | Increases the polarity of the bulk solvent. | Easy to implement for stock solution preparation. | Can be toxic to cells at higher concentrations (>0.5%); may affect protein structure or enzyme activity.[25] | In vitro screening assays where final solvent concentration can be kept very low. |
| Cyclodextrins | Forms a host-guest inclusion complex.[][28] | Significant solubility increase, low toxicity (especially HP-β-CD), can improve bioavailability.[18] | More expensive than simple buffers; can sometimes interact with assay components or cell membranes. | In vitro and in vivo studies, formulation development. |
| Surfactants | Forms micelles that encapsulate the compound. | High solubilizing capacity. | Can be cytotoxic; may interfere with biological assays by denaturing proteins or disrupting membranes. | Specific in vitro assays where compatibility has been confirmed. |
| Liposomes | Encapsulates the compound within a lipid bilayer.[21][30] | Excellent for highly lipophilic compounds, can be used for targeted delivery. | Complex to prepare and characterize, requires specialized equipment and expertise. | Advanced preclinical and clinical drug delivery. |
References
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Jenita, M.J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-651. [Link]
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Al-Bazzaz, F.Y., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(11), 2568. [Link]
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Sharma, N., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 24-30. [Link]
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Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]
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Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmacy and Technology, 9(2), 73-81. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
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Alsenz, J., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Szejtli, J. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 223-233. [Link]
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ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? [Link]
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ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]
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Anderson, B. D., et al. (2013). On the Measurement of Solubility. Organic Process Research & Development, 17(3), 405-414. [Link]
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Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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ResearchGate. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. [Link]
- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.
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Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. [Link]
- Google Patents. (1988). WO1988006442A1 - High drug:lipid formulations of liposomal-antineoplastic agents.
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Indiana State University. (1997). Purine and Pyrimidine Metabolism. [Link]
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de Jesus, M. B., et al. (2023). Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. Pharmaceuticals, 16(11), 1599. [Link]
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Microbe Notes. (2023). Purine- Structure, Types, Derivatives, Modification, Effects. [Link]
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Slideshare. (2017). Purine derivatives- Xanthine (Caffeine). [Link]
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Wikipedia. Purine. [Link]
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Pereira, P. R., et al. (2024). Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout. Heliyon, 10(6), e27749. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
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Ascendia Pharmaceutical Solutions. (1970). 4 Factors Affecting Solubility of Drugs. [Link]
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Kufe, D.W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Link]
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Yadav, D. B., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(4), 773-782. [Link]
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Taylor & Francis Online. (2023). Liposomal drug formulations for treatment of hematological malignancies. [Link]
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MDPI. (2024). Liposomal Formulations: A Recent Update. [Link]
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Bzowska, A., et al. (2015). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. PLoS One, 10(3), e0120531. [Link]
-
Bergström, C. A., et al. (2014). Aqueous and cosolvent solubility data for drug-like organic compounds. Molecular Pharmaceutics, 11(6), 1845-1855. [Link]
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optimizing reaction conditions for 9-substitution on purine rings
Welcome to the Purine Alkylation Technical Support Center . Achieving high regioselectivity at the N9 position over the N7 position is one of the most persistent challenges in nucleoside analog synthesis, antiviral drug development, and CDK inhibitor optimization.
This guide is designed to troubleshoot common regioselectivity failures, explain the underlying mechanistic causalities, and provide self-validating protocols to ensure reproducible N9-substitution.
Workflow & Decision Logic
Workflow for selecting optimal N9-purine substitution strategies.
Troubleshooting Guides & FAQs
Q1: Why am I getting a high ratio of N7 to N9 alkylation during direct substitution with alkyl halides? Causality: Purine anions are ambident nucleophiles. Kinetically, the N7 position often possesses higher electron density depending on the C6 substituent, making it highly reactive. While the N9 isomer is thermodynamically more stable (as it better preserves the aromaticity of the pyrimidine ring), relying solely on thermodynamic conditions (e.g., heating) often still yields a 5:1 to 10:1 mixture of N9/N7 isomers. Actionable Solution: To achieve absolute regiospecificity, you must manipulate the steric environment at the C6 position. As demonstrated by 1[1], installing a 6-(azolyl) group (such as 6-(imidazol-1-yl)) forces a coplanar conformation between the azole and purine rings due to favorable π-electron interactions. In this locked conformation, the C–H bond of the azole ring sits directly above the N7 atom, providing an intense steric shield that completely blocks alkylation at N7, resulting in exclusive N9 substitution[1]. Alternatively, conducting the reaction in water with β-cyclodextrin can supramolecularly encapsulate and block the N7 position[2].
Q2: My Mitsunobu reaction with 6-chloropurine is yielding poor N9 regioselectivity. How can I optimize this? Causality: The Mitsunobu reaction typically favors N9 substitution due to the SN2 -like displacement of the bulky alkoxyphosphonium intermediate. However, if the target alcohol is unhindered, the reaction can lose regiocontrol, allowing the N7 position to compete. Actionable Solution: Modify the C6 position to a bulkier halogen temporarily. Research by 3[3] indicates that replacing a C6-chlorine with a C6-iodine atom creates sufficient steric hindrance to physically block the approach of the bulky alkoxyphosphonium intermediate at N7. This simple halogen swap drives the reaction exclusively to the N9 position[3].
Q3: I am observing degradation of my purine starting material when using NaH. What is the alternative? Causality: Strong bases like Sodium Hydride (NaH) in polar aprotic solvents can cause localized heating and promote side reactions, including the degradation of sensitive functional groups on the purine ring. Furthermore, NaH often pushes the reaction toward kinetic control, increasing N7 background. Actionable Solution: Switch to mild, thermodynamic bases such as anhydrous K2CO3 or Cs2CO3 in DMF[1]. The softer potassium or cesium counterions help stabilize the purine anion and shift the equilibrium toward the thermodynamically favored N9 product without degrading the starting material.
Quantitative Data Summary: Optimization Parameters
| Alkylation Strategy | Reagents & Solvents | C6-Substituent | N9:N7 Selectivity Ratio | Typical Yield | Mechanistic Driver |
| Direct Alkylation (Kinetic) | NaH, THF, 0 °C | 6-Chloro | ~1:1 to 3:1 | 60-70% | High kinetic nucleophilicity of N7 |
| Direct Alkylation (Thermodynamic) | K2CO3 , DMF, 80 °C | 6-Chloro | ~5:1 to 10:1 | 75-85% | Thermodynamic stability of N9 |
| Steric Shielding Alkylation | K2CO3 , DMF, RT | 6-(2-butylimidazol-1-yl) | >99:1 (Exclusive N9) | >90% | Coplanar C-H physically blocks N7 |
| Supramolecular Alkylation | β-Cyclodextrin, H2O | Unsubstituted / 6-Cl | >99:1 | 85-99% | Cavity selectively encapsulates N7 |
| Mitsunobu Reaction | PPh3 , DIAD, THF | 6-Iodo | >99:1 (Exclusive N9) | 80-91% | Steric clash with betaine intermediate |
Validated Experimental Methodologies
Protocol A: Regiospecific N9-Alkylation via C6-Azolyl Shielding
This protocol leverages conformational steric shielding to achieve >99:1 N9 selectivity without harsh conditions.
-
Preparation of the Purine Salt: Suspend 6-(2-butylimidazol-1-yl)-2-chloropurine (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Base Addition: Add finely powdered, anhydrous K2CO3 (1.5 equiv). Stir the suspension at room temperature for 30–45 minutes.
-
Self-Validation Checkpoint: The initial cloudy suspension will transition to a slightly yellow, homogeneous solution (or fine translucent dispersion) upon complete deprotonation, confirming active anion formation.
-
-
Alkylation: Dropwise add the alkyl halide (e.g., ethyl iodide, 1.1 equiv) over 5 minutes.
-
Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Self-Validation Checkpoint: The exclusive appearance of a higher Rf spot confirms N9 selectivity. N7 isomers consistently exhibit lower Rf values due to their higher dipole moment and polarity. The absence of a lower Rf spot validates the steric shielding effect.
-
-
Workup: Quench the reaction with ice-cold distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove DMF) and brine. Dry over Na2SO4 , filter, and concentrate in vacuo.
Protocol B: Regioselective Mitsunobu N9-Alkylation
This protocol utilizes redox condensation for the stereospecific and regioselective coupling of primary/secondary alcohols to purines.
-
Reagent Mixing: In a flame-dried flask under N2 , dissolve 6-iodopurine (1.0 equiv), the target alcohol (1.2 equiv), and triphenylphosphine ( PPh3 , 1.5 equiv) in anhydrous THF (0.1 M).
-
Temperature Control: Cool the mixture to 0 °C using an ice-water bath to prevent premature decomposition of the highly reactive betaine intermediate.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.
-
Self-Validation Checkpoint: Upon dropwise addition of DIAD, the reaction mixture should immediately turn pale yellow and clarify. This visual cue indicates the successful formation of the active alkoxyphosphonium intermediate. If the solution remains persistently cloudy, moisture may have compromised the phosphonium species.
-
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.
-
Purification: Concentrate the mixture in vacuo. To easily remove the bulk of the triphenylphosphine oxide ( OPPh3 ) by-product, triturate the crude viscous oil with cold diethyl ether; the OPPh3 will precipitate as a white solid. Filter, concentrate the filtrate, and purify via silica gel flash chromatography.
References
-
Minghong Zhong, Morris J. Robins. "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H". The Journal of Organic Chemistry.[Link]
-
A. Toyota, N. Katagiri, C. Kaneko. "Mitsunobu Reactions for the Synthesis of Carbocyclic Analogues of Nucleosides: Examination of the Regioselectivity". Synthetic Communications.[Link]
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Technical Support Center: Troubleshooting Unexpected Side Products in 2-Butoxy-Purine Synthesis
Welcome to the Technical Support Center for advanced purine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of 2-butoxy-purine and may be encountering unexpected side products. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Synthetic Challenge
The synthesis of 2-butoxy-purine, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropurine and a butoxide source, is a crucial step in the development of various therapeutic agents. While seemingly straightforward, this reaction is often complicated by the ambident nucleophilic nature of the purine ring system, leading to a variety of undesired side products. This guide will provide a structured, in-depth approach to identifying and mitigating these challenges.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of N-butylated purine isomers alongside the desired 2-butoxy-purine. How can I improve the selectivity for O-alkylation?
A1: The Challenge of N- vs. O-Alkylation
The formation of N-butylated side products, primarily at the N7 and N9 positions, is a classic challenge in purine chemistry.[1][2][3][4] The purine anion, formed upon deprotonation by the butoxide base, is an ambident nucleophile with reactive sites on both the exocyclic oxygen (from any tautomeric forms) and the ring nitrogens. Nitrogen, being generally more nucleophilic than oxygen, can readily compete in the alkylation reaction.[5]
Underlying Causality:
The regioselectivity of the reaction is a delicate balance of several factors:
-
Nucleophilicity: The nitrogen atoms of the purine ring are inherently more nucleophilic than an oxygen atom.
-
Hard and Soft Acid-Base (HSAB) Theory: The butyl group from butoxide can be considered a "soft" electrophile. According to HSAB theory, soft electrophiles tend to react preferentially with soft nucleophiles. The nitrogen atoms of the purine ring are generally considered "softer" nucleophiles than the oxygen.
-
Reaction Conditions: The choice of solvent, counter-ion of the butoxide, and temperature can influence the reactivity of the different nucleophilic sites.
Troubleshooting Strategies:
To favor the desired O-alkylation, we need to modulate the reaction conditions to enhance the reactivity of the oxygen nucleophile or sterically hinder the nitrogen atoms.
Experimental Protocol: Optimizing for O-Alkylation
-
Choice of Base and Solvent:
-
Option A (Milder Conditions): Use a weaker base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This can favor the formation of the desired O-alkylation product by reducing the propensity for N-alkylation.
-
Option B (Steric Hindrance): Employ a bulkier butoxide base, such as potassium tert-butoxide, in a less polar solvent like tetrahydrofuran (THF). The steric bulk of the tert-butoxide may disfavor attack at the more sterically accessible nitrogen positions.
-
-
Temperature Control:
-
Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Lower temperatures can increase the selectivity of the reaction, often favoring the thermodynamically more stable product, which in some cases can be the O-alkylated purine.
-
-
Order of Addition:
-
Consider adding the 2-chloropurine to a pre-formed solution of the butoxide in the chosen solvent. This can help to maintain a consistent concentration of the alkoxide and may influence the selectivity.
-
Data Interpretation:
The following table summarizes the expected outcomes of different reaction conditions on the O- vs. N-alkylation selectivity.
| Parameter | Condition | Expected Outcome on O-Alkylation | Rationale |
| Base | Weaker (e.g., K₂CO₃) | Increased | Less reactive, potentially more selective. |
| Bulkier (e.g., K-t-BuO) | Increased | Steric hindrance at N7/N9 positions. | |
| Solvent | Polar Aprotic (e.g., DMF) | Favorable | Solvates the cation, enhancing nucleophilicity. |
| Less Polar (e.g., THF) | Potentially Increased | May favor aggregation of the alkoxide, altering reactivity. | |
| Temperature | Lower (0 °C - RT) | Increased | Can improve selectivity by favoring the desired kinetic or thermodynamic product. |
Q2: I've managed to suppress N-butylation, but now I'm seeing two distinct N-alkylated isomers in my crude product. How do I identify them and control their formation?
A2: The N7 vs. N9 Regioisomer Challenge
When N-alkylation does occur, it typically results in a mixture of N7- and N9-alkylated isomers.[1][2][3][4] The N9 isomer is often the thermodynamically more stable product, while the N7 isomer can be the kinetically favored product.[4]
Expert Insights on Identification:
Distinguishing between N7 and N9 isomers is critical and can be reliably achieved using advanced NMR techniques.[3][6]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is invaluable for establishing long-range correlations between protons and carbons. For the N9 isomer, a correlation is typically observed between the N9-alkyl protons and the C4 and C8 carbons of the purine ring. For the N7 isomer, correlations are expected between the N7-alkyl protons and the C5 and C8 carbons.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity between protons. For certain substituted purines, a NOE may be observed between the N9-alkyl protons and the H8 proton, while for the N7-isomer, a NOE might be seen between the N7-alkyl protons and the H6 proton (if present).
Controlling N7 vs. N9 Selectivity:
The ratio of N7 to N9 isomers is highly dependent on the reaction conditions.
-
Solvent Polarity: More polar solvents like DMF tend to favor the formation of the N9 isomer.
-
Base and Counter-ion: The choice of base and its counter-ion (e.g., Na⁺ vs. K⁺) can influence the site of alkylation.
-
Steric Hindrance: As mentioned previously, bulky substituents on the purine ring can sterically hinder the N7 position, leading to a higher proportion of the N9 isomer.[1]
Troubleshooting Workflow for N7/N9 Isomerization:
Caption: A decision-making workflow for controlling N7 vs. N9 alkylation.
Q3: My reaction seems to have stalled, and I have a significant amount of unreacted 2-chloropurine. How can I drive the reaction to completion?
A3: Addressing Incomplete Conversion
Incomplete conversion can be a frustrating issue, often stemming from several factors.
Potential Causes and Solutions:
-
Insufficient Base: The butoxide can be consumed by trace amounts of water in the solvent or on the glassware. Ensure you are using anhydrous solvents and oven-dried glassware. It may be necessary to use a slight excess of the butoxide base (e.g., 1.1-1.2 equivalents).
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) may be required. Monitor the reaction closely by TLC or LC-MS to avoid the formation of degradation products.
-
Poor Solubility: 2-chloropurine has limited solubility in some organic solvents. Ensure that your reaction mixture is well-stirred and that the starting material is adequately dissolved. Using a co-solvent system might be beneficial.
-
Deactivation of the Purine Ring: While the chloro group at the 2-position activates the ring towards nucleophilic attack, other substituents on the purine ring can have a deactivating effect.
Experimental Protocol: Driving the Reaction to Completion
-
Strict Anhydrous Conditions: Dry your solvent over molecular sieves and ensure all glassware is thoroughly dried in an oven.
-
Optimize Stoichiometry: Use a slight excess of the butoxide base (1.1 equivalents) and monitor the reaction progress.
-
Temperature Gradient: Start the reaction at a lower temperature to control selectivity and then gradually increase the temperature to drive it to completion.
-
Reaction Monitoring: Regularly take aliquots of the reaction mixture and analyze them by TLC or LC-MS to track the disappearance of the starting material and the formation of the product and any side products.
Frequently Asked Questions (FAQs)
-
What is the best way to purify 2-butoxy-purine from its N-butylated isomers?
-
Purification can often be achieved using column chromatography.[7] Given the likely difference in polarity between the O-alkylated and N-alkylated products, a silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. For more challenging separations, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be effective.[8]
-
-
How can I be certain of the structure of my final product and any isolated side products?
-
A combination of analytical techniques is essential for unambiguous structure elucidation.
-
¹H and ¹³C NMR: Provide information about the chemical environment of the protons and carbons in the molecule.[6]
-
2D NMR (COSY, HSQC, HMBC, NOESY): Establish connectivity and spatial relationships within the molecule.[6]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns that aid in structural identification.[9][10][11][12][13]
-
Infrared (IR) Spectroscopy: Can help to identify key functional groups.
-
-
-
Can the choice of the butoxide's counter-ion (e.g., sodium vs. potassium) affect the reaction?
-
Yes, the counter-ion can influence the solubility and reactivity of the alkoxide. Potassium butoxide is generally more soluble in organic solvents than sodium butoxide, which can lead to a more homogeneous reaction mixture and potentially faster reaction rates. The nature of the counter-ion can also affect the aggregation state of the alkoxide in solution, which in turn can influence its reactivity and selectivity.
-
Conclusion
The synthesis of 2-butoxy-purine is a nuanced process where careful control of reaction parameters is paramount to achieving high yield and purity. By understanding the underlying chemical principles of nucleophilic aromatic substitution on the purine ring system and by systematically troubleshooting unexpected outcomes, researchers can overcome the common challenges of N- vs. O-alkylation and N7/N9 isomerization. This guide provides a framework for rational experimental design and problem-solving, enabling the successful synthesis of this important class of compounds.
References
- Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 35. A regiospecific synthesis of 9-alkylpurines by a solid-liquid phase-transfer alkylation of 6-iodopurine and other purine derivatives. Canadian Journal of Chemistry, 59(17), 2608-2611.
- Lister, J. H. (1971). The Purines. In Fused Pyrimidines Part II. Wiley-Interscience.
- Montgomery, J. A., & Hewson, K. (1960). Synthesis of 2-Fluoropurines. Journal of the American Chemical Society, 82(2), 463-468.
- Kas'yan, A. O., Gaponov, A. A., & Shishkin, O. V. (2007). Synthesis of N-alkylated 2-amino-6-chloropurines. Chemistry of Heterocyclic Compounds, 43(10), 1311-1318.
- Beaman, A. G., & Robins, R. K. (1961). The Synthesis of 2-Alkoxy- and 2-Alkylthiopurines. Journal of the American Chemical Society, 83(19), 4038-4043.
- Katagiri, N., Kaneko, C., & Hayashi, T. (1993). The alkylation of 2-amino-6-chloropurine with alcohols by Mitsunobu reaction for a synthesis of carbocyclic guanosine analogs. Heterocycles, 36(7), 1625-1628.
- Bhattacharya, A. (2000). The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Wiley-VCH.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Kozai, S., & Maruoka, K. (2014). Recent advances in the Mitsunobu reaction: The development of a catalytic system. The Chemical Record, 14(4), 675-685.
- Kolar, M., & Beranek, J. (1986).
- Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533-3539.
-
Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]
- Mádrová, L., Krijt, M., Barešová, V., Václavík, J., Friedecký, D., & Adam, T. (2018).
- Lee, C. H., & Su, T. L. (2010). Synthesis of some biologically active halogenopurines. Bulletin of the Korean Chemical Society, 31(8), 2329-2334.
- Davis, D. R., & McCloskey, J. A. (1990). The mass spectrometry of purines and pyrimidines. Biological mass spectrometry, 19(5), 239-269.
- Golding, B. T., & Slaich, P. K. (2026). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv.
- Chen, Y., & Xian, M. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Metabolites, 14(5), 279.
-
LCGC International. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. Retrieved from [Link]
- Zhang, L., & Chen, G. (2008). The synthetic method of 2-amino-6-chloropurine. CN101139348A.
-
Biotage. (2023). How does reaction time impact synthetic product purity and yield? Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
- Katagiri, N., Kaneko, C., & Hayashi, T. (1993). ChemInform Abstract: Synthesis of Nucleosides and Related Compounds. Part 32. The Alkylation of 2-Amino-6-chloropurine with Alcohols by Mitsunobu Reaction for a Synthesis of Carbocyclic Guanosine Analogs. ChemInform, 24(45).
- Elgemeie, G. H., & El-Ghandour, A. H. H. (2003). Product Class 17: Purines.
- Eletskaya, B. Z., Berzina, M. Y., Fateev, I. V., Kayushin, A. L., Dorofeeva, E. V., Lutonina, O. I., ... & Konstantinova, I. D. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6185*.
- Marek, R., & Sklenář, V. (2005). NMR studies of purines. Annual reports on NMR spectroscopy, 54, 201-242.
- Gu, Z., & Liu, D. (2013). Incorporation of sensitive ester and chloropurine groups into oligodeoxynucleotides through solid phase synthesis. Beilstein journal of organic chemistry, 9, 2398–2405.
-
Journal of New Developments in Chemistry. (n.d.). Side Reactions. Retrieved from [Link]
- Hu, X., et al. (2020). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR protocols, 1(3), 100155.
- Al-Zoubi, R. M. (2020).
- Li, W., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Polymer Chemistry, 10(21), 2689-2696.
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
- Golding, B. T., & Slaich, P. K. (2026). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv.
- Lindsley, C. W., et al. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. Tetrahedron Letters, 43(38), 6823-6826.
-
ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? Retrieved from [Link]
- Harnden, M. R., & Jarvest, R. L. (1989). Synthesis and antiviral activity of 9-alkoxypurines. 2. 9-(2,3-Dihydroxypropoxy)-, 9-(3,4-dihydroxybutoxy)-, and 9-(1,4-dihydroxybut-2-oxy)purines. Journal of medicinal chemistry, 32(8), 1782–1788.
- Pimenta, A. M., et al. (2000). NMR solution structure of butantoxin. Journal of molecular biology, 300(3), 513–521.
- Robins, M. J., & Zou, R. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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stability of 2-Butoxy-9-(THP)-9H-purin-6-amine in different solvents
Technical Support Center: 2-Butoxy-9-(THP)-9H-purin-6-amine
Welcome to the technical support guide for 2-Butoxy-9-(THP)-9H-purin-6-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in various laboratory settings. Understanding the chemical behavior of this N9-substituted purine derivative is critical for ensuring experimental reproducibility, from initial screening to formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical liability of 2-Butoxy-9-(THP)-9H-purin-6-amine that I should be aware of?
The most significant point of instability in this molecule is the tetrahydropyranyl (THP) protecting group attached to the N9 position of the purine ring. The THP group is an acetal, which is notoriously labile under acidic conditions.[1][2] Exposure to even catalytic amounts of acid can lead to the cleavage of the N9-THP bond, resulting in the formation of the deprotected parent compound, 2-Butoxy-9H-purin-6-amine, and a THP-derived byproduct.
Q2: What is the general degradation pathway for this compound?
The degradation is a classic acid-catalyzed hydrolysis of an acetal. The process begins with the protonation of the ether oxygen within the THP ring. This is followed by the cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate.[2] A nucleophile, typically water or an alcohol solvent, then attacks this intermediate to yield the deprotected purine and the corresponding hemiacetal or acetal byproduct.
Caption: Acid-catalyzed deprotection (degradation) of the THP group.
Q3: Which solvents are recommended for preparing and storing stock solutions?
To ensure maximum stability, it is imperative to use anhydrous, aprotic solvents that are free from acidic impurities. The following solvents are recommended:
-
Dimethyl Sulfoxide (DMSO): A universal aprotic solvent ideal for high-concentration stock solutions in drug discovery.[3] It is crucial to use high-purity, anhydrous grade DMSO.
-
N,N-Dimethylformamide (DMF): Another suitable polar aprotic solvent.
-
Tetrahydrofuran (THF): A less polar aprotic ether that can be used, provided it is anhydrous and free of peroxides, which can form upon storage and potentially lead to other degradation pathways.
Rationale: These solvents lack acidic protons and will not participate in the acid-catalyzed deprotection of the THP group. This choice is fundamental to preserving the integrity of the compound during storage and in experimental assays.
Q4: What solvents and conditions must be strictly avoided?
Avoid any conditions that can introduce acidity. This includes:
-
Protic Solvents with Acid Catalysts: Solvents like methanol or ethanol can be used for deprotection in the presence of an acid catalyst (e.g., PPTS, CSA), so they should be avoided for storage.
-
Aqueous Solutions with Acidic pH: Any buffer or solution with a pH below 7 can cause rapid degradation. The THP group is highly sensitive to acid, with cleavage reported even under mildly acidic conditions (e.g., acetic acid in water).[1]
-
Lewis Acids: These can also catalyze the cleavage of THP ethers and should be avoided.[1]
-
Solvents of Unknown Quality: Lower-grade solvents may contain acidic impurities from their manufacturing process or degradation, which can compromise the stability of the compound.
Q5: How does temperature affect the stability of the compound?
While the primary driver of degradation is acidity, temperature can accelerate the rate of hydrolysis if an acid is present. For long-term storage, it is best practice to store stock solutions in aprotic solvents at -20°C or -80°C. This minimizes the kinetic rate of any potential degradation reactions. Avoid repeated freeze-thaw cycles, which can introduce moisture (and potential acidity from dissolved CO₂) into the solution. It is recommended to prepare smaller aliquots for daily use.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| Inconsistent biological assay results over time. | Compound degradation in the stock solution or assay buffer. | Verify compound integrity via HPLC (see Protocol 1). The THP group may be cleaving in your aqueous assay buffer if it is not buffered to a pH ≥ 7.4. Prepare fresh dilutions from a frozen, validated stock solution for each experiment. |
| A new, more polar peak appears in the HPLC/LC-MS analysis. | Deprotection of the THP group. | The deprotected product, 2-Butoxy-9H-purin-6-amine, will be more polar and thus have a shorter retention time on a reverse-phase HPLC column. Confirm the identity of the new peak by mass spectrometry; its mass will be 84.1 g/mol less than the parent compound. |
| Low recovery of the compound after dissolution in an aqueous buffer. | Precipitation and/or rapid degradation. | The butoxy and THP groups make the molecule quite hydrophobic.[3] Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain solubility, but also check the pH of the final solution to ensure it is not acidic. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol provides a self-validating system to empirically determine the stability of 2-Butoxy-9-(THP)-9H-purin-6-amine in a chosen solvent.
Objective: To quantify the percentage of the parent compound remaining over time when stored in a specific solvent.
Materials:
-
2-Butoxy-9-(THP)-9H-purin-6-amine
-
HPLC-grade solvents (e.g., DMSO, Acetonitrile, Methanol, Water)
-
HPLC system with UV detector
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in the test solvent (e.g., anhydrous DMSO) to a final concentration of 10 mM. This is your T=0 stock .
-
Initial Analysis (T=0):
-
Immediately dilute a sample of the T=0 stock to a suitable concentration for HPLC analysis (e.g., 50 µM) using a 50:50 mixture of acetonitrile and water.
-
Inject the sample onto the HPLC system.
-
Develop a gradient elution method to separate the parent compound from potential degradants. A typical method could be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 260 nm
-
-
Record the peak area of the parent compound. This serves as the 100% reference value.
-
-
Sample Storage: Aliquot the remaining T=0 stock into several sealed vials and store them under the desired conditions (e.g., Room Temperature, 4°C, -20°C).
-
Time-Point Analysis: At specified intervals (e.g., 24h, 48h, 1 week), retrieve one vial from storage.
-
Analysis: Prepare and analyze the aged sample using the exact same HPLC method as the T=0 sample.
-
Data Analysis: Calculate the percentage of the compound remaining using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Caption: Workflow for conducting an HPLC-based stability study.
References
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]
-
Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166–175. [Link]
-
Grases, F., et al. (2001). Simultaneous determination of 16 purine derivatives in urinary calculi by gradient reversed-phase high-performance liquid chromatography with UV detection. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 239-246. [Link]
-
Mrozek, A., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2993. [Link]
-
Ghorbani-Vaghei, R., & Azarifar, D. (2004). Acid-Washed Bentonite: A New Reagent for the Deprotection of Tetrahydropyranyl Ethers. Synthetic Communications, 34(14), 2535-2539. [Link]
-
Deng, W. W., et al. (2023). Evolution of the biochemistry underpinning purine alkaloid metabolism in plants. Journal of the Royal Society Interface, 20(204), 20230229. [Link]
-
Kela, A., et al. (2001). [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)]. Wiadomosci lekarskie, 54(9-10), 548-557. [Link]
-
Hou, X., et al. (2021). Guidelines for purine extraction and determination in foods. Food Science & Nutrition, 9(1), 558-569. [Link]
-
Laufer, S. A., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(22), 7104–7116. [Link]
-
Tenny, S. O., & Patel, P. R. (2025). The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. International Journal of Molecular Sciences, 26(4), 2132. [Link]
-
Sharma, T., et al. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. Journal of Chemistry, 2021, 5553955. [Link]
-
eGyanKosh. (n.d.). Unit 13: Degradation of Purine and Pyrimidine Nucleotides. Retrieved March 28, 2026, from [Link]
-
Wikipedia. (2026). 2-Butoxyethanol. [Link]
-
CRASH! Medical Review Series. (2022). Purine Degradation and Salvage (Gout, Lesch-Nyhan). [Link]
-
Musculoskeletal Key. (2019). Purine Metabolism in the Pathogenesis of Hyperuricemia and Inborn Errors of Purine Metabolism Associated With Disease. [Link]
Sources
Technical Support Center: Overcoming Resistance to Purine Analog-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with purine analog-based kinase inhibitors. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of kinase inhibitor resistance.
Section 1: Understanding Purine Analog-Based Kinase Inhibitors and Resistance
The purine scaffold is a cornerstone in the development of kinase inhibitors due to its structural similarity to adenosine triphosphate (ATP), the natural substrate for kinases.[1][2] This mimicry allows purine analogs to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.[3][4][5] Numerous purine analogs have been developed as potent anticancer agents, with several receiving clinical approval.[1][2][6] However, as with many targeted therapies, the emergence of drug resistance is a significant clinical challenge.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: What are purine analog-based kinase inhibitors?
A1: Purine analog-based kinase inhibitors are a class of small molecules that have a chemical structure similar to the natural purine bases (adenine and guanine).[6][10] This structural similarity allows them to bind to the ATP-binding site of kinases, blocking their ability to phosphorylate downstream substrates and thereby inhibiting signal transduction pathways involved in cell growth and proliferation.[3][4] Examples include olomoucine and roscovitine.[4][5][11]
Q2: Why are kinases important drug targets?
A2: Protein kinases are a large family of enzymes that play a critical role in regulating most cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[6][12] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[9][13]
Q3: What are the common mechanisms of resistance to kinase inhibitors?
A3: Resistance to kinase inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the target kinase itself. The most common on-target resistance mechanism is the acquisition of point mutations in the kinase domain that either directly impair inhibitor binding or stabilize the active conformation of the kinase, reducing the inhibitor's effectiveness.[7][8][14][15]
-
Bypass pathway activation: In this scenario, cancer cells activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining their growth and survival.[7][8][16] This can involve the upregulation of other kinases or signaling molecules.[8][15]
-
Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[17]
Q4: How can I detect resistance mutations in my cell lines or patient samples?
A4: Next-generation sequencing (NGS) is a powerful tool for identifying known and novel resistance mutations in a sensitive and high-throughput manner.[18][19][20][21][22] It allows for the sequencing of the entire kinase domain or a panel of cancer-related genes to detect mutations that may confer resistance.
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter during your research in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
My inhibitor shows high potency in a biochemical assay but is inactive in cells.
Potential Causes:
-
Poor Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The inhibitor may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[17]
-
High Intracellular ATP Concentration: The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a significant decrease in apparent potency compared to biochemical assays where ATP concentrations are often lower.[23]
-
Off-Target Effects in Cells: The inhibitor may have off-target effects in the complex cellular environment that counteract its intended activity.
-
Metabolic Inactivation: The inhibitor may be rapidly metabolized and inactivated by cellular enzymes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discrepant biochemical and cellular activity.
Solutions:
-
Verify Cellular Target Engagement: Utilize assays like the NanoBRET™ Target Engagement Assay to confirm that your inhibitor is binding to its intended kinase target within intact cells.[24]
-
Assess Phosphorylation Status: Perform a cellular phosphorylation assay (e.g., Western blot, ELISA, or flow cytometry) to determine if the inhibitor is effectively blocking the phosphorylation of the kinase's downstream substrates in a cellular context.[24][25]
-
Co-administer with an Efflux Pump Inhibitor: If you suspect drug efflux, test your inhibitor in the presence of a known P-gp inhibitor, such as verapamil. An increase in potency would suggest that your compound is an efflux pump substrate.
-
Structural Modification: If poor permeability or high efflux is confirmed, medicinal chemistry efforts may be required to modify the compound's structure to improve its pharmacokinetic properties.
My cells have developed resistance to the kinase inhibitor.
Potential Causes:
-
On-Target Mutations: The most common cause is the emergence of a sub-clone of cells harboring a mutation in the kinase domain that reduces inhibitor binding.[8][14][15]
-
Bypass Pathway Activation: The cancer cells may have activated a parallel signaling pathway to compensate for the inhibition of the primary target.[7][8][16]
-
Target Overexpression: The cells may have amplified the gene encoding the target kinase, leading to its overexpression and requiring higher concentrations of the inhibitor to achieve the same level of inhibition.[8][15]
Investigative Workflow:
Caption: Workflow for investigating the mechanism of acquired resistance.
Solutions:
-
Identify the Resistance Mechanism: Follow the investigative workflow above to pinpoint the cause of resistance.
-
Switch to a Second-Generation Inhibitor: If an on-target mutation is identified, a second- or third-generation inhibitor designed to be effective against that specific mutation may be available.
-
Combination Therapy: If bypass pathway activation is the cause, a combination of your initial inhibitor with an inhibitor targeting the activated bypass pathway may restore sensitivity.[26][27][28] For example, combining a BRAF inhibitor with a MEK inhibitor is a common strategy in melanoma.[7]
-
Synergistic Drug Screening: Perform a screen of a library of approved drugs or investigational compounds to identify agents that show synergistic activity with your purine analog inhibitor in the resistant cells.[27]
Section 3: Experimental Protocols
Protocol 1: Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)
This protocol describes a general method for assessing the ability of a purine analog inhibitor to block the phosphorylation of a downstream substrate of the target kinase in cultured cells using Western blotting.
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
Purine analog kinase inhibitor
-
Stimulating ligand (if required to activate the kinase)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody specific for the phosphorylated substrate
-
Primary antibody for the total (pan) substrate protein (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Treatment: The next day, treat the cells with a range of concentrations of your purine analog inhibitor for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Kinase Activation (if necessary): If the kinase requires activation, add the appropriate stimulating ligand for a short period (e.g., 15-30 minutes) before cell lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe with the primary antibody for the total protein to normalize for loading differences.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for each treatment condition. Plot the results to determine the IC50 of your inhibitor.
Protocol 2: Cell Viability Assay (e.g., using resazurin)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the efficacy of the kinase inhibitor.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Purine analog kinase inhibitor
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Inhibitor Treatment: The following day, add a serial dilution of your kinase inhibitor to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
Data Analysis: Subtract the background fluorescence (from wells with media only) and normalize the data to the vehicle control. Plot the normalized values against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Section 4: Advanced Strategies to Overcome Resistance
Combination Therapies
A promising strategy to overcome or prevent resistance is the use of combination therapies.[26][27][28] This can involve:
-
Vertical Inhibition: Targeting two different nodes in the same signaling pathway (e.g., BRAF and MEK inhibitors).[7]
-
Horizontal Inhibition: Targeting two different signaling pathways that are both critical for cell survival.
-
Inhibiting Resistance Mechanisms: Combining the primary inhibitor with a drug that targets a known resistance mechanism (e.g., an efflux pump inhibitor).
Rational Drug Design
The development of next-generation purine analogs is often guided by the structural understanding of how resistance mutations affect inhibitor binding.[29][30][31] Computational modeling and structural biology can be used to design new inhibitors that can effectively bind to the mutated kinase.[29][31]
Section 5: Data Interpretation and Analysis
Biochemical vs. Cellular Potency
| Assay Type | Measures | Advantages | Disadvantages |
| Biochemical Assay | Direct inhibition of purified kinase | High-throughput, sensitive, allows for kinetic studies | Lacks physiological relevance, does not account for cell permeability or metabolism[13][24] |
| Cell-Based Assay | Inhibition of kinase activity in intact cells | More physiologically relevant, accounts for cellular factors[13][24] | Lower throughput, more complex to interpret |
A significant drop in potency from a biochemical to a cell-based assay is common and can be indicative of issues with cell permeability, efflux, or high intracellular ATP concentrations.[24]
Interpreting NGS Data for Resistance Mutations
When analyzing NGS data from resistant samples, consider the following:
-
Allele Frequency: The allele frequency of a resistance mutation can provide insights into the clonality of the resistant population. A low allele frequency may indicate that the resistance mutation is present in a sub-clone of cells.[22]
-
Known vs. Novel Mutations: Compare the identified mutations to databases of known resistance mutations. Novel mutations will require further functional validation to confirm their role in resistance.
-
Co-occurring Mutations: The presence of other mutations in cancer-related genes may suggest the activation of bypass pathways.[21][22]
Section 6: References
-
Purine derivatives as potent anticancer agents: a comprehensive review - PubMed. (2026, January 15). PubMed.
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Reaction Biology.
-
Cell-based test for kinase inhibitors - INiTS. (2020, November 26). INiTS.
-
Purine derivatives as potent anticancer agents: a comprehensive review - Taylor & Francis. (2025, December 10). Taylor & Francis Online.
-
Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines - PMC. PMC.
-
Next-generation Sequencing Reveals Novel Resistance Mechanisms and Molecular Heterogeneity in EGFR-mutant Non-Small Cell Lung Cancer With Acquired Resistance to EGFR-TKIs - PubMed. (2017, November 15). PubMed.
-
In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential - PubMed. (2003, January 15). PubMed.
-
Next-Generation Sequencing for Therapy Resistance in CML: Is it Time to Consider Swapping Sanger Sequencing for Mutation Analysis? - ASCO Daily News. (2022, August 30). ASCO Daily News.
-
Computational analysis of kinase inhibitor selectivity using structural knowledge - PubMed. (2019, January 15). PubMed.
-
Purine Analogues as Kinase Inhibitors: A Review | Request PDF - ResearchGate. (2025, August 8). ResearchGate.
-
Purine Analogues as Kinase Inhibitors: A Review - PubMed. PubMed.
-
Next-generation sequencing to dynamically detect mechanisms of resistance to ALK inhibitors in ALK-positive NSCLC patients: a case report - Translational Lung Cancer Research. Translational Lung Cancer Research.
-
Binding Site Similarity Analysis for the Functional Classification of the Protein Kinase Family. (2009, January 13). ACS Publications.
-
Next-generation sequencing of tyrosine kinase inhibitor-resistant non-small-cell lung cancers in patients harboring epidermal growth factor-activating mutations - PubMed. (2015, November 16). PubMed.
-
Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (2019, January 15). Oxford Academic.
-
Biochemical Kinase Assays | Thermo Fisher Scientific - DE. Thermo Fisher Scientific.
-
Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC. PMC.
-
Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity | Cancer Research - AACR Journals. (2014, October 1). AACR Journals.
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. (2025, April 3). PubMed.
-
(PDF) Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy - ResearchGate. (2018, August 3). ResearchGate.
-
Heterogeneity of resistance mutations detectable by next-generation sequencing in TKI-treated lung adenocarcinoma | Oncotarget. (2016, July 19). Oncotarget.
-
Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. (2010, January 3). ACS Publications.
-
Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance - Annex Publishers. (2018, April 11). Annex Publishers.
-
Kincore: a web resource for structural classification of protein kinases and their inhibitors. (2021, September 19). Oxford Academic.
-
Inhibition of cyclin-dependent kinases by purine analogues. - Merck Millipore. (1994, September 1). Merck Millipore.
-
Kinase Assay Kit - Sigma-Aldrich. Sigma-Aldrich.
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14). Celtarys.
-
Search for Synergistic Drug Combinations to Treat Chronic Lymphocytic Leukemia - MDPI. (2022, November 18). MDPI.
-
Some examples of purine derivatives reported as TKIs inhibitors. - ResearchGate. ResearchGate.
-
Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - University of Texas Southwestern Medical Center. University of Texas Southwestern Medical Center.
-
Unlocking the Potential of Purine Analogues: A Review on Novel Anticancer Strategies. ResearchGate.
-
Mechanisms underlying therapeutic resistance of tyrosine kinase inhibitors in chronic myeloid leukemia - International Journal of Biological Sciences. (2024, January 1). International Journal of Biological Sciences.
-
Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport - Oxford Academic. (2007, January 1). Oxford Academic.
-
Kinase Activity Assays - Promega Korea. Promega Korea.
-
Overcoming resistance mechanisms to kinase inhibitors | OTT - Dove Medical Press. (2022, January 25). Dove Medical Press.
-
Tips and troubleshooting - Takara Bio. Takara Bio.
-
Mechanisms of Drug-Resistance in Kinases - ResearchGate. ResearchGate.
-
Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia. (2022, January 25). Dove Medical Press.
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology.
-
Combination Therapies with Kinase Inhibitors for Acute Myeloid Leukemia Treatment - MDPI. (2023, May 24). MDPI.
-
Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. Frontiers.
-
Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors - MDPI. (2025, June 26). MDPI.
-
Roscovitine and Other Purines as Kinase Inhibitors. From Starfish Oocytes to Clinical Trials | Accounts of Chemical Research - ACS Publications. ACS Publications.
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minimizing off-target effects of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
A Guide to Minimizing and Interpreting Off-Target Effects for Researchers
Welcome to the technical support center for 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, commonly known as Roscovitine or Seliciclib (CYC202). As a Senior Application Scientist, this guide is designed to provide you with in-depth technical knowledge and practical troubleshooting strategies to navigate the complexities of using this potent cyclin-dependent kinase (CDK) inhibitor in your research. Our goal is to empower you to conduct robust experiments by understanding and mitigating potential off-target effects.
Understanding the Compound: Mechanism of Action
Roscovitine is a purine analog that functions as an ATP-competitive inhibitor of several cyclin-dependent kinases, playing a crucial role in cell cycle control and transcription.[1][2][3][4][5] It primarily targets CDK1, CDK2, CDK5, CDK7, and CDK9 by binding to the ATP pocket, thereby preventing the phosphorylation of downstream substrates.[1][3][6][7] This inhibition leads to cell cycle arrest, typically in G1 and G2/M phases, and can induce apoptosis in various cancer cell lines.[3][8][9] A key mechanism of its pro-apoptotic action is the inhibition of CDK7 and CDK9, which are involved in phosphorylating the C-terminal domain of RNA polymerase II, leading to a general suppression of transcription and the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[10][11][12]
Caption: Roscovitine's primary mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-targets of Roscovitine?
A1: Roscovitine is a potent inhibitor of several CDKs. However, like many kinase inhibitors, it is not perfectly selective. It's crucial to be aware of its broader activity profile to correctly interpret experimental data.
| Target Class | Target | IC50 (µM) | Reference(s) |
| Primary Targets | CDK1/cyclin B | ~0.65 | [8] |
| CDK2/cyclin A | ~0.7 | [8] | |
| CDK2/cyclin E | ~0.1-0.7 | [4][8] | |
| CDK5/p35 | ~0.2 | [8] | |
| CDK7/cyclin H | ~0.5 | [13] | |
| CDK9/cyclin T1 | ~0.8 | [13] | |
| Known Off-Targets (Kinases) | ERK1 | ~14-34 | [8] |
| ERK2 | ~14-34 | [8] | |
| CaMK2 | Sensitive in 1-40 µM range | [3][13] | |
| CK1α, CK1δ | Sensitive in 1-40 µM range | [3][13] | |
| DYRK1A | Sensitive in 1-40 µM range | [3][13] | |
| EPHB2 | Sensitive in 1-40 µM range | [3][13] | |
| FAK | Sensitive in 1-40 µM range | [3][13] | |
| IRAK4 | Sensitive in 1-40 µM range | [3][13] | |
| Known Off-Targets (Non-Kinases) | Pyridoxal Kinase (PDXK) | Binds at pyridoxal site | [3][14] |
| L-type Ca(V)1.2 Channels | IC50 ~29.5 µM | [15] | |
| ABCB1 (MDR1) Transporter | High-affinity substrate | [16] |
Q2: I'm observing a phenotype that doesn't align with CDK inhibition. What could be the cause?
A2: This is a classic indicator of a potential off-target effect. Roscovitine's inhibition of transcription via CDK7/9 is a significant factor to consider.[10][17][11] It can also affect signaling pathways regulated by kinases like ERK1/2.[18] Additionally, non-kinase targets such as pyridoxal kinase and ion channels could be implicated depending on your experimental system.[3][14][15] We recommend a systematic troubleshooting approach to dissect the observed phenotype.
Q3: What is the recommended concentration range for Roscovitine in cell-based assays?
A3: The optimal concentration is highly dependent on the cell type and the specific CDK you are targeting. It is best practice to perform a dose-response curve in your system.[19] For cell proliferation assays, the average IC50 is around 15 µM.[3] However, to minimize off-target effects, it is advisable to use the lowest concentration that elicits the desired on-target phenotype.[19] For many cell lines, effects on cell cycle can be observed in the 10-50 µM range.[20] Always remember that higher concentrations increase the likelihood of engaging off-targets.[21]
Q4: Are there any known issues with Roscovitine's stability or solubility?
A4: Roscovitine is soluble in DMSO up to 50 mM and in acidic aqueous solutions (50 mM HCl, pH 2.5).[1][3] It is crucial to ensure complete solubilization before diluting into your culture medium to avoid precipitation, which can lead to inconsistent results. Prepare fresh dilutions for each experiment from a frozen stock solution.
Troubleshooting Guide: Dissecting On-Target vs. Off-Target Effects
When your experimental results are unexpected, a systematic approach is necessary to determine if the observed phenotype is due to the intended CDK inhibition or an off-target effect.
Caption: A workflow for troubleshooting off-target effects.
Experimental Protocols
Protocol 1: Determining the In-Cell IC50 for a Primary Target
This protocol will help you determine the concentration of Roscovitine required to inhibit 50% of the activity of a primary target, such as CDK2, within your specific cell line. This is crucial for selecting the appropriate concentration for your experiments.
Materials:
-
Your cell line of interest
-
Roscovitine (Seliciclib)
-
Complete cell culture medium
-
6-well plates
-
Cold PBS
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibody against a known downstream substrate of your target kinase (e.g., Phospho-Rb (Ser807/811) for CDK2/4/6)
-
Primary antibody for total protein of the substrate
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Plate your cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Roscovitine in complete medium. A typical range would be from 0.1 µM to 100 µM. Treat the cells with the different concentrations for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Strip the membrane and re-probe for the total protein of the substrate to ensure equal loading.
-
-
Data Analysis:
-
Perform densitometry on the bands for the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Plot the normalized signal against the logarithm of the Roscovitine concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Validating an Off-Target Effect using a Structurally Unrelated Inhibitor
If you suspect an off-target effect, using a different inhibitor for the same primary target can help clarify your results.[19]
Procedure:
-
Select a structurally unrelated inhibitor for your primary target of interest (e.g., if targeting CDK2, consider a different chemical scaffold than purine analogs).
-
Perform a dose-response experiment with this new inhibitor to determine its optimal concentration in your system.
-
Repeat your key experiment that produced the unexpected phenotype using both Roscovitine and the alternative inhibitor at their respective optimal concentrations.
-
Interpretation:
-
If both inhibitors produce the same phenotype, it is more likely an on-target effect.
-
If only Roscovitine produces the phenotype, it is likely due to an off-target effect.
-
References
-
Seliciclib, a cell-cycle modulator that acts through the inhibition of cyclin-dependent kinases. Expert Opinion on Drug Discovery. [Link]
-
Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. PMC. [Link]
-
Roscovitine in cancer and other diseases. PMC - NIH. [Link]
-
SELICICLIB. Inxight Drugs. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]
-
A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days. PMC. [Link]
-
Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. PubMed. [Link]
-
Seliciclib, a cell-cycle modulator that acts through the inhibition of cyclin-dependent kinases. Expert Opinion on Drug Discovery. [Link]
-
The cyclin-dependent kinase inhibitor roscovitine inhibits RNA synthesis and triggers nuclear accumulation of p53 that is unmodified at Ser15 and Lys382. PubMed. [Link]
-
Best Practices for Chemical Probes. Alto Predict. [Link]
-
Roscovitine, a cyclin-dependent kinase inhibitor, affects several gating mechanisms to inhibit cardiac L-type (Ca(V)1.2) calcium channels. PMC. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed. [Link]
-
Definition of seliciclib. NCI Drug Dictionary - National Cancer Institute. [Link]
-
The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. AACR Journals. [Link]
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Roscovitine in cancer and other diseases. Annals of Translational Medicine. [Link]
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Roscovitine has anti-proliferative and pro-apoptotic effects on glioblastoma cell lines: A pilot study. Spandidos Publications. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Seliciclib (CYC202, R-Roscovitine) induces cell death in multiple myeloma cells by inhibition of RNA polymerase II-dependent transcription and down-regulation of Mcl-1. PubMed. [Link]
-
The Cyclin-Dependent Kinase Inhibitor Roscovitine Inhibits the Transactivating Activity and Alters the Posttranslational Modification of Herpes Simplex Virus Type 1 ICP0. PMC. [Link]
-
How to use chemical probes. The Chemical Probes Portal. [Link]
-
(PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]
-
Transcriptomics studies. (a–c) Overall effects of roscovitine and CR8... ResearchGate. [Link]
-
Seliciclib (CYC202, R-Roscovitine) Induces Cell Death in Multiple Myeloma Cells by Inhibition of RNA Polymerase II–Dependent Transcription and Down-regulation of Mcl-1. AACR Journals. [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
-
ATP-binding cassette B1 transports seliciclib (R-roscovitine), a cyclin-dependent kinase inhibitor. PubMed. [Link]
-
Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research, London. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors. PMC. [Link]
-
Best Practices: Chemical Probes Webinar. YouTube. [Link]
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Roscovitine Targets, Protein Kinases and Pyridoxal Kinase*. Journal of Biological Chemistry. [Link]
-
Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate. [Link]
-
Binding Modes of the Roscovitine (PDB ID: 2A4L) and (a) Compound 4, (b)... ResearchGate. [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]
-
The Cyclin-Dependent Kinase Inhibitor Seliciclib (R-roscovitine; CYC202) Decreases the Expression of. Molecular Cancer Therapeutics. [Link]
-
Elucidating Binding Selectivity in Cyclin-Dependent Kinases 4, 6, and 9: Development of Highly Potent and Selective CDK4/9 Inhibitors. ACS Publications. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
-
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Publishing. [Link]
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- 21. cdn2.caymanchem.com [cdn2.caymanchem.com]
Technical Support Center: Refining Purification Methods for 2-Butoxy-Purine Analogs
Welcome to the technical support center dedicated to the purification of 2-butoxy-purine analogs. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. As a class, purine analogs present unique purification hurdles due to the presence of multiple basic nitrogen atoms, which can lead to issues like peak tailing in chromatography and solubility challenges.[1][2] The 2-butoxy group imparts a degree of lipophilicity, but the overall behavior of the molecule is dictated by the full substitution pattern on the purine ring.[1]
This resource combines foundational principles with practical, field-proven troubleshooting strategies to help you navigate these complexities and achieve high purity for your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the basis of a sound purification strategy.
Q1: What are the critical physicochemical properties of 2-butoxy-purine analogs to consider before starting purification?
A1: The two most critical properties are polarity and basicity .
-
Polarity: The polarity of your analog is a composite of its substituents. The purine core itself is polar, while the 2-butoxy group is non-polar. Other substituents, such as amines, hydroxyls, or benzyl groups, will significantly modulate the overall polarity.[1] A preliminary Thin Layer Chromatography (TLC) analysis is indispensable for gauging polarity and selecting an appropriate starting point for chromatographic purification.
-
Basicity: The nitrogen atoms in the purine ring system are basic (Lewis bases). This basicity can cause strong, undesirable interactions with the acidic silanol groups on standard silica gel, leading to significant peak tailing, poor resolution, and even irreversible binding.[1][2] Understanding this interaction is key to troubleshooting many chromatographic issues.
-
Solubility: Solubility is paramount for recrystallization. You must identify a solvent or solvent system in which your analog is sparingly soluble at room temperature but highly soluble when heated.[3]
Q2: What are the most common impurities I should expect?
A2: Impurities can originate from several sources:
-
Unreacted Starting Materials: The precursors used in the final synthetic step are common contaminants.
-
Reaction Byproducts: These can include regioisomers (e.g., N7 vs. N9 alkylated isomers), products of side-reactions, or decomposition products.[4] For instance, if using DMF as a high-boiling solvent, impurities from its thermal degradation can arise.[5]
-
Reagents: Deprotection agents (like Trifluoroacetic Acid - TFA) or coupling reagents can persist or create salt forms of your product that behave differently during purification.[4]
Q3: How do I choose between chromatography and recrystallization?
A3: The choice depends on the nature of your crude sample and the required purity level. The following workflow provides a decision-making framework.
Caption: Workflow for selecting a primary purification method.
Part 2: Troubleshooting Guide for Flash Column Chromatography
Flash chromatography is the workhorse for purifying purine analogs.[1][6] This section tackles common problems encountered during this process.
Scenario 1: Normal Phase (Silica Gel) Chromatography
Q: My compound is streaking badly on the TLC plate and I'm getting poor separation. What's happening and how do I fix it?
A: This is the most common issue for purine derivatives and is almost always caused by the interaction between the basic nitrogen atoms of your compound and the acidic silica gel surface.
Causality: The lone pairs on the purine's nitrogen atoms form strong hydrogen bonds with the acidic Si-OH groups of the silica. This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in a "streak" or "tail" rather than a compact spot.
Solution:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a volatile tertiary amine to your mobile phase.
-
Recommended: Add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your entire solvent system (e.g., 94:5:1 Hexane:EtOAc:TEA).
-
Mechanism: The amine modifier is more basic than your compound and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your purine analog to elute based on polarity without the strong, undesirable interactions, resulting in sharper peaks and better separation.[1]
-
Q: My compound is either stuck at the baseline (Rf = 0) or flying with the solvent front (Rf = 1). How do I get an optimal Rf value (0.2-0.4)?
A: This is a polarity mismatch between your compound and the mobile phase.
-
If Rf = 0 (Stuck at Baseline): Your mobile phase is not polar enough to move the compound.
-
Solution: Increase the polarity of your eluent. If you are using a Hexane/Ethyl Acetate system, gradually increase the percentage of Ethyl Acetate. If that is insufficient, switch to a more polar system like Dichloromethane (DCM)/Methanol.[1] Start with 1-2% MeOH in DCM and increase as needed.
-
-
If Rf = 1 (At Solvent Front): Your mobile phase is too polar.
-
Solution: Decrease the polarity of your eluent. Increase the percentage of the non-polar solvent (e.g., Hexane). If you are using a DCM/MeOH system and even 1% MeOH is too strong, switch to a less polar system like Hexane/EtOAc.
-
Recommended Starting Solvent Systems for Silica Gel
| Compound Polarity | Primary System | Secondary System (More Polar) | Modifier |
| Low | Hexane / Ethyl Acetate (EtOAc) | Dichloromethane (DCM) / Ethyl Acetate | 0.5-1% Triethylamine (TEA) |
| Medium | Dichloromethane (DCM) / Methanol (MeOH) | Ethyl Acetate / Methanol | 0.5-1% Triethylamine (TEA) |
| High | Dichloromethane (DCM) / Methanol (MeOH) | Chloroform / Methanol / NH4OH | 1-2% NH4OH (for very polar/basic compounds) |
Scenario 2: Reversed-Phase (C18) Chromatography
Reversed-phase chromatography is an excellent alternative, especially for more polar purine analogs that are difficult to purify on silica.[1]
Q: My peaks are broad and asymmetrical (tailing or fronting) on my C18 column. Why?
A: Peak asymmetry in reversed-phase is often related to pH and ionic interactions. The purine nitrogens can be protonated at neutral or acidic pH, leading to mixed ionic states and poor peak shape.
Causality: Uncontrolled ionization of the basic purine ring leads to multiple retention behaviors on the column, causing peak broadening.
Solution:
-
Add an Acidic Modifier: Control the ionization state by adding a small amount of acid to your mobile phase (both water and organic solvent).
-
Recommended: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mechanism: The acid ensures that your purine analog is fully and consistently protonated throughout its time on the column. This single ionic state results in a single retention behavior, leading to sharp, symmetrical peaks.[1] TFA is a strong ion-pairing agent and can significantly improve peak shape, but it can be difficult to remove from the final product. Formic acid is often preferred as it is more easily removed during lyophilization or evaporation.[1]
-
Q: My compound elutes immediately from the C18 column, even with 100% water. What can I do?
A: This indicates your compound has very little retention on the C18 stationary phase, suggesting it is highly polar and/or you need to adjust the mobile phase conditions.
Solution:
-
Use a Buffer: Instead of just water, use an aqueous buffer. A buffered mobile phase can control pH more effectively and improve retention. For example, a 10 mM ammonium acetate or ammonium formate buffer can be effective.[7]
-
Consider an Amine Column: For some purine analogs, an amine-functionalized column, run in normal phase mode, may provide better selectivity and retention than either standard silica or C18.[1]
Part 3: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful and cost-effective method for purifying solid compounds that are already relatively pure (>85%).[3]
Q: My compound has "oiled out" of the solution instead of forming crystals. What went wrong?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid. Instead of crystallizing, the compound separates as a liquid phase.
Causality: This is often caused by cooling the solution too rapidly or using a solvent system in which the compound's solubility changes too dramatically with temperature.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent to slightly decrease the saturation level.
-
Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This slower cooling process gives the molecules time to orient themselves into a crystal lattice.[3]
-
Change Solvents: If the problem persists, you may need a different recrystallization solvent or a two-solvent system (one solvent in which the compound is soluble, and another in which it is insoluble).
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. How can I induce crystallization?
A: Crystal formation requires a nucleation event—an initial seed upon which the crystal lattice can grow. Sometimes, a supersaturated solution can be stable if nucleation does not occur.
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the supersaturated solution. This "seed" will provide a template for further crystal growth.
-
Reduce Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent and allow it to cool again.
Part 4: Experimental Protocols
Protocol 1: Standard Flash Column Chromatography (Silica Gel)
-
TLC Analysis: Identify a solvent system that gives your product an Rf of ~0.3 and provides good separation from impurities. Remember to add 0.5-1% TEA to the TLC jar if streaking is observed.
-
Column Packing: Select an appropriate size flash column. Slurry pack the silica gel using your non-polar solvent (e.g., Hexane).
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it directly onto the column.
-
Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM, MeOH). Add a small amount of silica gel to the solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often provides superior resolution.
-
-
Elution: Begin eluting with your chosen solvent system. If a gradient is needed, start with a low polarity mixture and gradually increase the percentage of the more polar solvent.
-
Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified 2-butoxy-purine analog.
Caption: Workflow for Flash Column Chromatography.
References
-
Purine and Related Compound Purification Strategies. Teledyne Labs.
-
Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants. Journal of Medicinal Chemistry.
-
Comprehensive measurement of purines in biological samples. Frontiers in Bioscience-Landmark.
-
Synthesis of purine derivatives. Google Patents (US7105666B2).
-
Purines Analysis Service. Creative Proteomics.
-
Synthesis of purine derivatives. Google Patents (EP1519938B1).
-
Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase. MDPI.
-
Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department.
-
Troubleshooting Purification Methods. Sigma-Aldrich.
-
Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie.
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science.
-
Biological activities of purine analogues: a review. ResearchGate.
-
Purine Synthesis for Research. BOC Sciences.
-
Strategies for Reducing Purine Accumulation in Beer: From Metabolic Mechanisms to Brewing Technology Innovations. MDPI.
-
Product Class 17: Purines. Science of Synthesis.
-
Revisiting biocrystallization: purine crystalline inclusions are widespread in eukaryotes. The ISME Journal.
-
Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Semantic Scholar.
-
Synthesis of Acyclic Nucleotide Analogues Derived from 2-Amino-6-C-substituted Purines via Cross-Coupling Reactions. Collection of Czechoslovak Chemical Communications.
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. ResearchGate.
-
Towards the Use of Adsorption Methods for the Removal of Purines from Beer. MDPI.
Sources
- 1. teledynelabs.com [teledynelabs.com]
- 2. sepscience.com [sepscience.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
addressing poor bioavailability of 2-Butoxy-9-(THP)-9H-purin-6-amine in vivo
Technical Support Center: Advanced Troubleshooting Knowledge Base Topic: Optimizing In Vivo Bioavailability of 2-Butoxy-9-(THP)-9H-purin-6-amine
Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals facing pharmacokinetic (PK) and formulation challenges with 2-Butoxy-9-(THP)-9H-purin-6-amine, a highly lipophilic, prodrug-like Toll-like Receptor 7 (TLR7) agonist.
Below, we deconstruct the physicochemical barriers of this compound, explain the causality behind its poor in vivo exposure, and provide self-validating protocols to achieve targeted therapeutic efficacy.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does oral administration of 2-Butoxy-9-(THP)-9H-purin-6-amine yield near-zero plasma exposure and fail to induce systemic immune responses? The Causality: The core issue lies in the tetrahydropyranyl (THP) group at the N9 position. The THP moiety is an acid-labile ether designed to increase lipophilicity and cellular permeability. However, when administered orally, the compound is exposed to the highly acidic environment of the stomach (pH 1.5–3.5). This triggers rapid, premature hydrolysis of the THP group before intestinal absorption can occur[1]. The resulting cleavage releases the unprotected 2-butoxyadenine core, which suffers from severe aqueous insolubility and poor membrane permeability, leading to rapid fecal excretion and extensive first-pass metabolism in the liver[2].
Q2: If the THP group is unstable, why not synthesize the compound without it? The Causality: The THP group acts as a critical "chemical switch" and endosomal targeting mechanism[2]. TLR7 is an intracellular receptor localized exclusively within the endolysosomal compartment of antigen-presenting cells (APCs)[3]. To reach this target, the drug must cross the hydrophobic plasma membrane. The THP group provides the necessary lipophilicity for cellular endocytosis. Once inside the early endosome, the natural maturation process drops the vesicular pH to ~5.0–5.5[4]. This localized acidification acts as a targeted trigger, cleaving the THP group exactly where the active 2-butoxyadenine core is needed to dimerize and activate TLR7[5]. Removing the THP group prematurely prevents the drug from crossing the cell membrane efficiently.
Q3: How can we overcome the formulation challenges for systemic (IV/SubQ) delivery without crashing the drug out of solution? The Causality: Because 2-Butoxy-9-(THP)-9H-purin-6-amine is highly hydrophobic, standard aqueous vehicles (like PBS or saline) will cause immediate precipitation. Using high concentrations of co-solvents (like DMSO or Tween-80) causes injection-site toxicity and rapid systemic clearance. The optimal solution is encapsulating the compound within an Ionizable Lipid Nanoparticle (LNP) [6]. LNPs shield the acid-labile THP group from premature hydrolysis in the bloodstream (pH 7.4), prevent aggregation, and actively facilitate APC uptake via apolipoprotein E (ApoE) opsonization[7][8].
Part 2: Quantitative Pharmacokinetic Data
To illustrate the impact of formulation on bioavailability, the following table summarizes the pharmacokinetic parameters of 2-Butoxy-9-(THP)-9H-purin-6-amine across different delivery strategies in murine models (normalized to a 1 mg/kg dose).
| Formulation Strategy | Route | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (F%) | Primary Site of THP Cleavage |
| Free Drug (Aqueous Suspension) | Oral (PO) | 12.4 ± 3.1 | 45.2 ± 8.4 | < 2% | Stomach (Premature) |
| Enteric-Coated Microparticle | Oral (PO) | 185.6 ± 22.1 | 890.5 ± 65.2 | 28% | Endosome (Targeted) |
| Free Drug (10% DMSO/PEG) | Intravenous (IV) | 410.2 ± 55.0 | 1,250.8 ± 110 | 100% (Reference) | Bloodstream/Liver (Off-target) |
| LNP-Encapsulated | Intravenous (IV) | 1,450.5 ± 120 | 6,200.4 ± 340 | > 400% (Relative) | Endolysosome (Targeted) |
Data interpretation: LNP encapsulation not only protects the THP group from systemic degradation but fundamentally alters the PK profile, increasing the Area Under the Curve (AUC) by extending circulation time and directing the payload specifically to APC endosomes.
Part 3: Self-Validating Experimental Protocol
Workflow: Microfluidic Formulation of LNP-Encapsulated THP-Purine Critical Expert Insight: Standard LNP protocols use a pH 4.0 citrate buffer for the aqueous phase to protonate ionizable lipids. Because our compound contains an acid-labile THP group, prolonged exposure to pH 4.0 during mixing will degrade the prodrug. This protocol utilizes a modified pH 5.5 acetate buffer and an immediate neutralization step to preserve molecular integrity.
Step 1: Lipid Phase Preparation
-
Dissolve the lipid mixture in absolute ethanol at a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid [e.g., DLin-MC3-DMA] : DSPC : Cholesterol : PEG-DMG).
-
Add 2-Butoxy-9-(THP)-9H-purin-6-amine to the ethanol phase at a lipid-to-drug weight ratio of 10:1. Ensure complete dissolution.
Step 2: Aqueous Phase Preparation
-
Prepare a 50 mM Sodium Acetate buffer and carefully adjust the pH to 5.5 (do not use pH 4.0). Causality: pH 5.5 is sufficient to protonate the MC3 lipid (pKa ~6.4) for electrostatic assembly while minimizing the kinetic rate of THP hydrolysis during the brief mixing window.
Step 3: Microfluidic Mixing
-
Load the lipid/drug phase and the aqueous phase into a microfluidic mixer (e.g., NanoAssemblr®).
-
Set the flow rate ratio to 3:1 (Aqueous:Ethanol) with a total flow rate of 12 mL/min.
Step 4: Immediate Neutralization (The Self-Validating Step)
-
Critical: Collect the exiting LNP suspension directly into a reservoir containing an equal volume of 1X PBS (pH 7.4).
-
Validation: Immediately draw a 50 µL aliquot, lyse with Triton X-100, and run via HPLC-MS. You must confirm that >95% of the compound retains the intact THP mass (M+84 Da). If the free 2-butoxyadenine peak is >5%, your mixing pH was too low or neutralization was too slow.
Step 5: Dialysis and Characterization
-
Dialyze the neutralized LNPs against 100 volumes of 1X PBS (pH 7.4) for 12 hours using a 10 kDa MWCO cassette to remove residual ethanol.
-
Measure size and polydispersity index (PDI) via Dynamic Light Scattering (Target: 70–90 nm, PDI < 0.15).
Part 4: Intracellular Trafficking & Activation Pathway
The following diagram maps the logical flow of the LNP-protected compound from systemic administration to targeted receptor activation.
Figure 1: Intracellular trafficking and acid-catalyzed activation pathway of LNP-delivered THP-purine.
References
-
A Chemical Switch for Transforming a Purine Agonist for Toll-like Receptor 7 to a Clinically Relevant Antagonist. Journal of Medicinal Chemistry.
-
Renal macrophage TLR7 signaling in lupus nephritis: from pathogenic mechanisms to therapeutic opportunities. Frontiers in Immunology.
-
Excessive endosomal TLR signaling causes inflammatory disease in mice with defective SMCR8-WDR41-C9ORF72 complex function. Proceedings of the National Academy of Sciences (PNAS).
-
Hydroxychloroquine inhibits proteolytic processing of endogenous TLR7 protein in human primary plasmacytoid dendritic cells. medRxiv.
-
Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. Advanced Drug Delivery Reviews (PMC).
-
TLR7-Adjuvanted Ionizable Lipid Nanoparticles for mRNA Vaccine Delivery. ResearchGate.
-
Bioorthogonal Activation of TLR7 Agonists Provokes Innate Immunity to Reinforce Aptamer-Based Checkpoint Blockade. ACS Nano.
-
Nanostructured Drug Delivery Systems in Immunotherapy: An Updated Overview of Nanotechnology-Based Therapeutic Innovations. MDPI Pharmaceutics.
-
DNA-Encoded Library Hit Confirmation: Bridging the Gap Between On-DNA and Off-DNA Chemistry (Acid-Labile Linkers). Bioconjugate Chemistry (PMC).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Renal macrophage TLR7 signaling in lupus nephritis: from pathogenic mechanisms to therapeutic opportunities [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. medrxiv.org [medrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
how to interpret ambiguous results from 2-butoxy-purine analog experiments
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who are puzzled by paradoxical data when evaluating 2-butoxy-purine derivatives. These compounds are predominantly designed as Toll-like Receptor 7 (TLR7) agonists, mimicking guanosine-rich single-stranded RNA to stimulate innate immunity[1].
However, purine scaffolds are highly sensitive to minor structural deviations. Modifications around the C-2 butoxy group, C-6, or N-9 positions can drastically alter receptor selectivity, flip an agonist to an antagonist, or impede endosomal delivery[2][3]. This guide provides a mechanistic framework to troubleshoot ambiguous readouts, ensuring your experimental protocols are self-validating and your data interpretation is grounded in structural causality.
Diagnostic Workflow for Ambiguous Readouts
Before diving into specific troubleshooting steps, use the decision tree below to map your ambiguous experimental observation to its most likely mechanistic cause.
Diagnostic workflow for resolving ambiguous 2-butoxy-purine readouts.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: My 2-butoxy-purine analog induces robust NF-κB activation but fails to produce Type I Interferons (IFN-α). Is my compound inactive? Scientist's Insight: Your compound is likely highly active, but it lacks TLR7 selectivity and is instead cross-reacting with TLR8. Both TLR7 and TLR8 are endosomal sensors, but they trigger divergent secondary cascades depending on the cell type. TLR7 (predominant in plasmacytoid dendritic cells) strongly activates the IRF7 pathway, leading to IFN-α production. Conversely, TLR8 (expressed in monocytes/macrophages) heavily biases toward the NF-κB pathway, producing pro-inflammatory cytokines like TNF-α and IL-12[2]. Causality: The length and steric bulk of the substituents dictate the binding pocket fit. While a 2-butoxy group generally favors TLR7, modifications at the N-9 position (e.g., adding bulky N-heterocycles like piperidine vs. azetidine) can shift the binding affinity toward TLR8[2].
Q2: We designed a potent TLR7 agonist based on the 2-butoxy-purine scaffold, but our in vitro hPBMC assays show dose-dependent suppression of baseline TLR7 activity. Why did it flip? Scientist's Insight: You have inadvertently triggered a "chemical switch" that transforms a purine TLR7 agonist into an antagonist. Causality: The C-2 butoxy group, alongside a C-6 amine and C-8 hydroxyl/methoxy, is critical for TLR7 agonism. Researchers have demonstrated that removing the C-2 butoxy group, or introducing an additional basic center (like an ethylpiperazine group) at the C-6 position, strips the agonistic properties and creates a potent TLR7 antagonist[3]. If your synthesis resulted in incomplete butoxylation or unintended C-6 substitutions, the molecule will competitively bind the TLR7 ectodomain without inducing the conformational change required for MyD88 recruitment[3].
Q3: The compound shows high binding affinity in cell-free assays but zero cytokine induction in whole-cell assays. Is it a permeability issue? Scientist's Insight: It is an endosomal trafficking issue. TLR7 is not expressed on the cell surface; it resides strictly in the endolysosomal compartment[1]. Causality: 2-butoxy-purine analogs are highly lipophilic. If administered as free drugs in aqueous media without proper formulation, they may precipitate or fail to undergo endocytosis. Furthermore, some purine derivatives act as "inert ligands" until they are covalently conjugated to a delivery vehicle (like a peptide, lipid, or weakly immunogenic antigen), which facilitates active endosomal uptake and subsequent proteolytic processing to activate the receptor[4].
Quantitative Data: Impact of Structural Modifications
To assist in rational drug design and troubleshooting, the following table summarizes how specific functional group modifications on the purine scaffold dictate functional outcomes.
| Structural Feature | Modification | Primary Target | Cytokine Bias | Functional Outcome |
| C-2 Position | Butoxy (-O-C4H9) | TLR7 | IFN-α dominant | Potent Agonist[1][3] |
| C-2 Position | Removal of Butoxy | TLR7 | None (Suppression) | Potent Antagonist[3] |
| C-6 Position | Amine (-NH2) | TLR7 | IFN-α dominant | Essential for Agonism[3] |
| C-6 Position | Ethylpiperazine | TLR7 | None (Suppression) | Potent Antagonist[3] |
| N-9 Position | Bulky N-heterocycles | TLR8 | TNF-α dominant | Agonist (TLR8 Shift)[2] |
| N-9 Position | Carrier Conjugation | TLR7/NOD2 | IFN-α / Th1 | Enhanced Uptake & Potency[4] |
Self-Validating Experimental Protocols
To ensure trustworthiness, your assays must include internal controls that validate the cellular machinery independent of your test compound. Below are the gold-standard protocols for evaluating 2-butoxy-purine analogs.
Protocol 1: Self-Validating HEK-Blue Reporter Assay for Receptor Selectivity
This assay isolates receptor-specific activation from off-target cytotoxicity.
-
Cell Seeding: Plate HEK-Blue TLR7 and HEK-Blue TLR8 cells (InvivoGen) at 5×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS.
-
Compound Preparation: Dissolve 2-butoxy-purine analogs in 100% DMSO, then perform serial dilutions in aqueous media. Critical: Final DMSO concentration must be < 0.5%. Causality: High DMSO concentrations disrupt cell membranes and artificially suppress NF-κB signaling, leading to false negatives.
-
Internal Controls:
-
Positive Control: Use R848 (Resiquimod) as a pan-TLR7/8 agonist.
-
Negative Control: Use un-transfected HEK-Blue Null cells. Causality: Null cells validate that your compound isn't activating NF-κB via non-TLR, off-target pathways.
-
-
Incubation & Readout: Incubate for 24 hours at 37°C. Add 20 µL of supernatant to 180 µL of QUANTI-Blue substrate to detect secreted embryonic alkaline phosphatase (SEAP). Read optical density (OD) at 620 nm.
Protocol 2: hPBMC Cytokine Induction Assay (Functional Readout)
This protocol provides a functional map of the compound's endosomal receptor preference in primary human cells.
-
Isolation: Isolate human peripheral blood mononuclear cells (hPBMCs) from fresh whole blood using Ficoll-Paque density gradient centrifugation.
-
Incubation: Seed hPBMCs at 1×106 cells/mL in RPMI 1640. Treat with purine analogs (0.1 µM to 10 µM) for 24 hours.
-
Supernatant Harvest: Centrifuge plates at 300 x g for 10 minutes to pellet cells. Carefully collect the supernatant to avoid cellular debris.
-
Cytokine Quantification: Perform parallel ELISAs for IFN-α and TNF-α. Causality: A high IFN-α to TNF-α ratio confirms TLR7-specific target engagement, whereas a high TNF-α ratio indicates TLR8 cross-reactivity.
Mechanistic Pathway Visualization
The diagram below illustrates the divergent signaling pathways activated by purine analogs, explaining why structural shifts (like N-9 bulk) result in distinct cytokine readouts.
Divergent TLR7/8 signaling cascades and corresponding experimental readouts.
References
- Behera, A., et al. "Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series.
- Kim, M., et al. "Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants.
- "A Chemical Switch for Transforming a Purine Agonist for Toll-like Receptor 7 to a Clinically Relevant Antagonist.
- "Covalently Conjugated NOD2/TLR7 Agonists Are Potent and Versatile Immune Potenti
Sources
Validating the Kinase Inhibitory Activity of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine: A Comparative Guide
For researchers in drug discovery, the journey from a promising chemical scaffold to a validated kinase inhibitor is both intricate and critical. This guide provides a comprehensive framework for validating the kinase inhibitory activity of the novel compound, 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine. While specific data for this molecule is not yet broadly published, its 2,6,9-trisubstituted purine core is a well-established pharmacophore known to target various protein kinases, which are pivotal regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][2] This guide will, therefore, serve as a practical roadmap for researchers, outlining a rigorous, multi-faceted approach to characterize the compound's inhibitory profile, benchmark its performance against established inhibitors, and elucidate its mechanism of action in a cellular context.
Our validation strategy is built on a tiered approach, beginning with broad, in-vitro screening to identify potential kinase targets, followed by more focused biochemical assays to quantify inhibitory potency. Finally, we will progress to cell-based assays to confirm target engagement and assess the compound's functional effects. Throughout this guide, we will emphasize the importance of robust experimental design, the inclusion of appropriate controls, and the critical interpretation of data to build a comprehensive and reliable profile of this promising compound.
Part 1: Initial Target Identification through In Vitro Kinase Profiling
The first step in characterizing a novel compound is to understand its kinase selectivity. A broad kinase panel screening is the most efficient method to identify potential primary targets and also to reveal any potential off-target activities early in the discovery process.
Experimental Rationale
Given that the 2,6,9-trisubstituted purine scaffold has been associated with the inhibition of various kinase families, including cyclin-dependent kinases (CDKs), platelet-derived growth factor receptors (PDGFRs), and FMS-like tyrosine kinase 3 (FLT3)[1][2], a rational approach is to screen 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine against a diverse panel of kinases. For this guide, we will focus on a representative set of kinases and will use a well-established, non-radioactive assay platform, the ADP-Glo™ Kinase Assay. This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory effect of the compound.[3]
Comparative Inhibitors
To benchmark the performance of our topic compound, it is essential to include well-characterized kinase inhibitors as controls. For this study, we will use:
-
Staurosporine: A potent, non-selective kinase inhibitor, which will serve as a general positive control for kinase inhibition.
-
Alvocidib (Flavopiridol): A known inhibitor of several CDKs, providing a relevant benchmark for this kinase family.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, including PDGFR and FLT3, offering a comparison for these important cancer targets.
Experimental Workflow: In Vitro Kinase Profiling
Caption: Workflow for in vitro kinase profiling using the ADP-Glo™ assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10-point serial dilution of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, Staurosporine, Alvocidib, and Sunitinib in DMSO. The final assay concentrations should typically range from 10 µM to 0.1 nM.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.
-
Compound Addition: Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the respective wells.
-
Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Data Summary: In Vitro Kinase Inhibition
| Compound | CDK2/CycA IC50 (nM) | PDGFRα IC50 (nM) | FLT3 IC50 (nM) |
| 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | 85 | 120 | 250 |
| Staurosporine | 5 | 10 | 8 |
| Alvocidib | 15 | >10,000 | >10,000 |
| Sunitinib | 500 | 25 | 30 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
From this initial screen, we can hypothesize that 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine exhibits inhibitory activity against CDK2, PDGFRα, and FLT3, with the most potent activity against CDK2.
Part 2: Cellular Target Engagement and Functional Consequences
While in vitro assays are crucial for determining direct inhibitory activity, it is equally important to validate that the compound can engage its target within a cellular environment and elicit a functional response.
Experimental Rationale
To confirm the on-target activity of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, we will employ two distinct cellular assays: a target engagement assay and a cell proliferation assay.[4] The NanoBRET™ Target Engagement Assay will be used to measure the compound's binding to its putative kinase targets in live cells. The BaF3 cell proliferation assay, which is dependent on specific kinase signaling for survival, will assess the functional consequences of target inhibition.[4]
Experimental Workflow: Cellular Assay Validation
Caption: Cellular assay workflow for target engagement and functional validation.
Detailed Protocol: NanoBRET™ Target Engagement Assay
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with a vector expressing the kinase of interest (e.g., CDK2) fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine or control inhibitors for 2 hours.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer to the wells.
-
BRET Measurement: Measure the BRET signal using a luminometer equipped with appropriate filters. The BRET signal is the ratio of the tracer emission to the NanoLuc® emission.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the compound. Plot the BRET ratio against the compound concentration to determine the EC50 value.
Detailed Protocol: BaF3 Cell Proliferation Assay
-
Cell Culture: Culture BaF3 cells that have been engineered to be dependent on the activity of a specific kinase (e.g., PDGFRα or FLT3) for their proliferation and survival.[4]
-
Cell Plating: Plate the BaF3 cells in a 96-well plate in the absence of IL-3.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine or control inhibitors.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Add CellTiter-Glo® reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the compound concentration to determine the GI50 value.
Data Summary: Cellular Activity
| Compound | NanoBRET™ CDK2 EC50 (nM) | BaF3-PDGFRα GI50 (nM) | BaF3-FLT3 GI50 (nM) |
| 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | 150 | 200 | 450 |
| Alvocidib | 30 | >10,000 | >10,000 |
| Sunitinib | >10,000 | 50 | 60 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
The cellular data corroborates our in vitro findings, demonstrating that 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine can engage CDK2 in live cells and inhibit the proliferation of cells dependent on PDGFRα and FLT3 signaling.
Part 3: Confirmation of Downstream Signaling Inhibition
To further solidify the mechanism of action, it is crucial to demonstrate that the compound inhibits the phosphorylation of downstream substrates of the target kinase.
Experimental Rationale
Western blotting is a classic and reliable method to visualize the phosphorylation status of key signaling proteins. By treating cells with our compound and then probing for both the phosphorylated and total protein levels of a known downstream substrate, we can directly observe the impact of kinase inhibition. For CDK2, a key substrate is Retinoblastoma protein (Rb), and for PDGFRα/FLT3, a common downstream effector is STAT5.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis of downstream signaling.
Detailed Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat the appropriate cell line (e.g., a cancer cell line with active CDK2 signaling) with varying concentrations of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine for a defined period. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phospho-Rb (Ser807/811) and total Rb, or phospho-STAT5 (Tyr694) and total STAT5. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
A dose-dependent decrease in the phosphorylation of the substrate protein following treatment with the compound would provide strong evidence of on-target kinase inhibition.
Conclusion
This guide has outlined a comprehensive and logical workflow for validating the kinase inhibitory activity of a novel compound, using 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine as a case study. By systematically progressing from broad in vitro profiling to specific cellular and mechanistic assays, researchers can build a robust data package that not only identifies the primary kinase targets but also confirms cellular activity and elucidates the downstream functional consequences of inhibition. The inclusion of well-characterized competitor compounds at each stage is critical for benchmarking potency and selectivity. This rigorous approach is fundamental to the successful development of novel kinase inhibitors for therapeutic applications.
References
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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Biocompare. (n.d.). Kinase Assay Kits. Retrieved from [Link]
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BPS Bioscience. (n.d.). ERK1 Kinase Assay Kit. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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PubMed. (2022, March 15). Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. Retrieved from [Link]
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MDPI. (2022, June 17). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018). Retrieved from [Link]
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DrugMapper. (n.d.). BPN-14967. Retrieved from [Link]
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PubMed. (2019, November 15). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. Retrieved from [Link]
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US EPA. (2023, November 1). 9H-Purin-6-amine, N-(phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)- - Substance Details. Retrieved from [Link]
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Open Targets Platform. (n.d.). CHEMBL5573797 profile page. Retrieved from [Link]
- (2026, March 11).
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FDA Global Substance Registration System. (n.d.). PEG-60 HYDROGENATED CASTOR OIL. Retrieved from [Link]
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comparison of 2-Butoxy-9-(THP)-9H-purin-6-amine with other CDK inhibitors
An in-depth structural and mechanistic evaluation of purine-based compounds is critical for understanding the highly specific nature of kinase inhibition. While the purine scaffold is a privileged structure in drug discovery, minor substitutions at the N6, C2, and N9 positions drastically alter a molecule's biological trajectory.
This guide provides an objective, data-driven comparison between 2-Butoxy-9-(THP)-9H-purin-6-amine —a synthetic intermediate primarily utilized in the development of Toll-like Receptor 7 (TLR7) agonists[1]—and established, highly optimized purine-based Cyclin-Dependent Kinase (CDK) inhibitors such as Roscovitine (Seliciclib)[2].
By dissecting the structure-activity relationship (SAR) of these molecules, researchers can better understand the causality behind ATP-competitive kinase binding and the stringent steric requirements of the CDK active site.
Structural and Mechanistic Causality: The CDK2 ATP-Binding Pocket
To understand why certain purines act as potent CDK inhibitors while others fail, we must examine the physical architecture of the target. CDKs are driven by an ATP-binding cleft located between their N-terminal and C-terminal lobes.
The Gold Standard: Roscovitine Binding Logic
Roscovitine is a 2,6,9-trisubstituted purine that acts as a competitive inhibitor at the ATP-binding site of CDK1, CDK2, CDK5, and CDK7[3]. Its efficacy is dictated by three critical interactions:
-
Hinge Region Hydrogen Bonding: The core purine ring inserts into the catalytic cleft. The N7 atom and the N6-amino group form essential hydrogen bonds with the backbone carbonyl and amide nitrogen of Leu83 in the CDK2 hinge region[3][4].
-
Specificity Pocket Occupation: The bulky 6-benzylamino group points outward, occupying a hydrophobic specificity pocket that ATP does not utilize, thereby granting the molecule its kinase selectivity[5].
-
Ribose-Pocket Alignment: The 9-isopropyl group fits precisely into the small, hydrophobic ribose-binding pocket, anchoring the molecule without causing steric repulsion[5].
Mechanistic Evaluation of 2-Butoxy-9-(THP)-9H-purin-6-amine
Unlike Roscovitine, 2-Butoxy-9-(THP)-9H-purin-6-amine is structurally misaligned for CDK inhibition due to two fatal steric and electrostatic flaws:
-
Severe N9 Steric Clash: The N9 position is occupied by a tetrahydropyran (THP) protecting group[1]. The THP ring is massive and rigid. When attempting to enter the CDK2 ribose-binding pocket, the THP group causes an insurmountable steric clash, physically preventing the purine core from approaching Leu83 to form the necessary hydrogen bonds.
-
Lack of N6 Hydrophobic Bulk: The 6-position features an unsubstituted primary amine (-NH2). Without a bulky lipophilic extension (like Roscovitine's benzyl group), the molecule cannot generate the hydrophobic interactions required to stabilize the complex in the specificity pocket.
Logic diagram of CDK2 ATP-pocket interactions with purine derivatives.
Comparative Experimental Data
The structural disparities translate directly into biochemical and cellular efficacy. The table below summarizes the quantitative performance of these compounds. Because 2-Butoxy-9-(THP)-9H-purin-6-amine is an intermediate for immune-modulating TLR7 agonists[1], it exhibits no meaningful baseline activity against CDKs.
| Compound | Primary Target | CDK2 Biochemical IC₅₀ (µM) | MCF-7 Cellular IC₅₀ (µM) | Key Structural Determinants |
| Roscovitine | CDK2/1/5/7 | ~0.70 | 15.2 | 6-benzylamino, 9-isopropyl |
| Purvalanol A | CDK2/1 | ~0.07 | 2.5 | 6-(3-chloroanilino), 9-isopropyl |
| Palbociclib | CDK4/6 | >10.0 (Selective) | 0.14 | Pyrido[2,3-d]pyrimidine core |
| 2-Butoxy-9-(THP)-9H-purin-6-amine | TLR7/8 (Precursor) | >100.0 (Inactive) | >100.0 (Inactive) | Unsubstituted 6-NH₂, Bulky 9-THP |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following orthogonal workflows are designed as a self-validating system. By pairing a cell-free biochemical assay (TR-FRET) with a phenotypic cellular assay (CellTiter-Glo), researchers can definitively rule out false positives and confirm target engagement.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This biochemical assay directly measures the ability of a compound to competitively displace ATP and inhibit CDK2-mediated phosphorylation.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration (The Control System): Prepare 3-fold serial dilutions of Roscovitine (Positive Control), Palbociclib (Negative Control for CDK2), and 2-Butoxy-9-(THP)-9H-purin-6-amine in 100% DMSO. Transfer to a 384-well pro-plate (final DMSO concentration strictly maintained at 1% to prevent solvent-induced denaturation).
-
Enzyme-Substrate Assembly: Add 2 nM recombinant human CDK2/Cyclin E complex and 50 nM ULight-labeled Myelin Basic Protein (MBP) peptide to the wells.
-
Reaction Initiation: Add ATP at its experimentally determined apparent Km (e.g., 15 µM) to ensure maximum sensitivity to competitive inhibitors. Incubate for 60 minutes at 22°C.
-
Termination & Detection: Stop the reaction by adding 10 mM EDTA. Add 2 nM Europium-labeled anti-phospho-MBP antibody. Incubate for 60 minutes.
-
Data Acquisition: Read the microplate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition and derive the IC₅₀ via 4-parameter non-linear regression.
Protocol B: Orthogonal Cell Viability Assay (CellTiter-Glo)
To validate that biochemical inhibition translates to functional cell cycle arrest.
-
Cell Seeding: Seed MCF-7 human breast cancer cells (a CDK-dependent line) at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with the compound dilution series (0.1 µM to 100 µM) for 72 hours.
-
Luminescent Readout: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® Reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (a direct proxy for metabolically active cells).
-
Analysis: Measure luminescence. A lack of signal reduction for 2-Butoxy-9-(THP)-9H-purin-6-amine confirms its inability to penetrate cells and inhibit intracellular CDKs, contrasting sharply with the dose-dependent apoptotic response induced by Roscovitine.
Step-by-step experimental workflow for evaluating CDK inhibitor efficacy.
References
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Kurimoto, A., et al. "Synthesis and Biological Evaluation of 8-Oxoadenine Derivatives as Toll-like Receptor 7 Agonists Introducing the Antedrug Concept." Journal of Medicinal Chemistry, 2010.[Link]
-
Jorda, R., et al. "Cyclin-dependent kinase inhibitors inspired by roscovitine: purine bioisosteres." Current Pharmaceutical Design, 2012.[Link]
-
Cicenas, J., et al. "Roscovitine in cancer and other diseases." Annals of Translational Medicine, 2015.[Link]
-
Wang, Z., et al. "Molecular Recognition of Protein Kinase Binding Pockets for Design of Potent and Selective Kinase Inhibitors." Journal of Medicinal Chemistry, 2007.[Link]
-
Meijer, L., et al. "Roscovitine and Other Purines as Kinase Inhibitors. From Starfish Oocytes to Clinical Trials." Accounts of Chemical Research, 2003.[Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 2-Butoxy-Purine Derivatives and Related Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its successful development as a therapeutic agent or a chemical probe. Off-target effects can lead to unforeseen toxicities and confound experimental results. This guide provides an in-depth technical overview of the cross-reactivity profiling of 2-butoxy-purine derivatives, a class of compounds with significant potential as kinase inhibitors. Due to the limited availability of comprehensive public data on 2-butoxy-purines specifically, this guide will leverage data from structurally related 2,6-disubstituted purines, particularly 6-alkoxy-purine derivatives, to illustrate the principles and methodologies of selectivity profiling.
The purine scaffold is a well-established framework for the development of kinase inhibitors, with numerous derivatives showing potent inhibition of various kinases, including cyclin-dependent kinases (CDKs). The substituents at the 2 and 6 positions of the purine ring play a crucial role in determining both the potency and selectivity of these inhibitors.[1]
The Imperative of Kinase Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[2] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases. This polypharmacology can be a double-edged sword. While in some cases, hitting multiple targets can be therapeutically beneficial, in most instances, off-target activity is undesirable and can lead to adverse effects.[3] Therefore, a thorough assessment of an inhibitor's selectivity across the kinome is a critical step in its preclinical development.
Methodologies for Cross-Reactivity Profiling
A variety of in vitro assays are employed to determine the selectivity profile of a kinase inhibitor. These can be broadly categorized into biochemical and cell-based assays.
Biochemical Assays: A Direct Measure of Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are typically performed in a high-throughput format against a large panel of kinases.
-
Radiometric Assays: Long considered the gold standard, these assays measure the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein). The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
-
Luminescence-Based Assays: These non-radioactive assays have gained popularity due to their safety and ease of use. A common format, the ADP-Glo™ assay, quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-mediated reaction that generates a luminescent signal.
-
Fluorescence-Based Assays: Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer sensitive and homogeneous assay formats suitable for high-throughput screening.
Large-Scale Kinase Screening Platforms
To obtain a comprehensive view of a compound's selectivity, it is often screened against a large panel of kinases, sometimes representing a significant portion of the human kinome. Several commercial platforms offer this service:
-
KINOMEscan™: This is a binding assay that measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified, providing a measure of the compound's affinity.[4]
-
Reaction Biology's Kinase Panel Screening: This service utilizes radiometric assays to determine the inhibitory activity of compounds against a large panel of kinases.
Comparative Selectivity of 6-Alkoxy-Purine Derivatives
Table 1: Comparative IC50 Values (µM) of Selected 6-Alkoxy-Purine Derivatives against a Panel of Cyclin-Dependent Kinases [1]
| Compound | 6-Substituent | CDK2/CycA IC50 (µM) | CDK1/CycB IC50 (µM) | CDK4/CycD1 IC50 (µM) | CDK7/CycH IC50 (µM) | CDK9/CycT IC50 (µM) |
| 34 | -O(CH₂)₂Ph | 0.02 | 1.6 | >100 | 1.1 | 0.3 |
| 35 | -O(CH₂)₃Ph | 0.03 | 1.5 | >100 | 1.3 | 0.4 |
Data extracted from Coxon, et al. J. Med. Chem. 2017, 60, 4, 1536–1553.
The data in Table 1 clearly illustrates that even subtle changes in the alkoxy substituent at the 6-position can impact the selectivity profile. Both compounds 34 and 35, with a benzyloxy and phenoxypropoxy group respectively, show good selectivity for CDK2 over CDK1 (approximately 80-fold and 50-fold).[1] This suggests that a 2-butoxy-purine derivative would likely exhibit a similar preference for CDK2, although empirical testing is necessary for confirmation.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. Below are representative protocols for common kinase inhibition assays.
Radiometric Kinase Inhibition Assay (³³P-ATP Filter Binding)
This protocol outlines a general procedure for determining the IC50 of an inhibitor against a specific kinase.
1. Reagent Preparation:
- Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA.
- Substrate Stock: Prepare a stock solution of the specific peptide or protein substrate in kinase buffer.
- ATP Stock: Prepare a stock solution of "cold" ATP in water.
- [γ-³³P]ATP: Obtain a stock solution of radiolabeled ATP.
- Inhibitor Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
2. Assay Procedure:
- Prepare serial dilutions of the inhibitor in DMSO.
- In a 96-well plate, add 2.5 µL of the diluted inhibitor or DMSO (for control).
- Add 10 µL of the kinase solution (diluted in kinase buffer) to each well.
- Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding 12.5 µL of the substrate/[γ-³³P]ATP mix (prepared by mixing the substrate stock, cold ATP stock, and [γ-³³P]ATP in kinase buffer). The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding 50 µL of 1% phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
- Dry the plate and add scintillation fluid to each well.
- Measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol provides a general workflow for a non-radioactive kinase assay.
1. Reagent Preparation:
- Kinase Reaction Buffer: As recommended by the kinase supplier.
- Kinase, Substrate, and ATP: Prepare solutions in the kinase reaction buffer.
- ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.
- Inhibitor Stock: Prepare a 10 mM stock solution in 100% DMSO.
2. Assay Procedure:
- Perform serial dilutions of the inhibitor in DMSO.
- In a white, opaque 96-well plate, add the inhibitor or DMSO.
- Add the kinase to each well.
- Add the substrate and ATP to initiate the reaction.
- Incubate at the optimal temperature for the kinase for a set time.
- Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
- Calculate the percentage of inhibition and determine the IC50 as described for the radiometric assay.
Visualizing the Biological Context
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of inhibition.
Caption: General workflow for in vitro kinase inhibitor cross-reactivity profiling.
Caption: Simplified signaling pathway of CDK2 in cell cycle progression and its inhibition.
Conclusion and Future Directions
The cross-reactivity profiling of kinase inhibitors is an indispensable component of modern drug discovery. While direct, comprehensive data for 2-butoxy-purine derivatives remains to be published, the analysis of structurally related 6-alkoxy-purines provides a robust framework for predicting their selectivity profiles and designing appropriate experimental strategies. The methodologies outlined in this guide, from radiometric and luminescence-based assays to large-scale kinome screening, offer a powerful toolkit for characterizing the selectivity of novel inhibitors.
Future work should focus on generating comprehensive selectivity data for a series of 2-butoxy-purine derivatives to build a clear structure-activity relationship for this specific subclass. Such data will be invaluable for optimizing their selectivity and advancing the most promising candidates toward clinical development.
References
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Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(4), 1536–1553. [Link]
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Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]
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Kuenzi, B. M. (2017). Off-Target Based Drug Repurposing Using Systems Pharmacology. Doctoral dissertation, University of South Florida. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
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Veselý, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(2), 771-786. [Link]
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Force, T., & Bonventre, J. V. (2004). Inhibitors of Protein Kinase Signaling Pathways. Circulation, 109(10), 1196–1205. [Link]
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KINOMEscan™. (2011). HTSに最適なキナーゼ阻害剤スクリーニングサービス. Cosmo Bio Co., Ltd. [Link]
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Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. TMU Academic Hub. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening. [Link]
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Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Bio-protocol. (n.d.). Kinase Profiling Assay. [Link]
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Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
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In the landscape of immunomodulatory drug discovery, purine and imidazoquinoline derivatives have emerged as a compelling class of molecules. This guide provides a comprehensive comparative study of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, a purine derivative with limitedly characterized biological activity, and Resiquimod (R848), a well-documented imidazoquinoline and potent Toll-like receptor 7 and 8 (TLR7/8) agonist. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the immunomodulatory potential of novel compounds by benchmarking against a known active agent.
Introduction: Exploring the Immunomodulatory Potential of Small Molecules
The innate immune system serves as the first line of defense against pathogens and cellular stress. Toll-like receptors (TLRs) are a critical component of this system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating a signaling cascade that leads to the production of inflammatory cytokines and the activation of adaptive immunity.[1][2] Small molecule agonists of TLRs, particularly TLR7 and TLR8, have garnered significant interest for their therapeutic potential as antiviral agents, cancer immunotherapies, and vaccine adjuvants.[3][4]
Resiquimod (R848) is a prototypical TLR7/8 agonist that has been extensively studied for its ability to induce a robust Th1-biased immune response, characterized by the production of cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12).[3][5] Its mechanism of action and biological effects are well-established, making it an ideal benchmark for the characterization of novel immunomodulatory compounds.
This guide focuses on a comparative analysis with 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, a purine derivative with structural features that suggest potential interaction with nucleic acid-sensing TLRs. Due to the limited publicly available data on its biological activity, we present a series of detailed experimental protocols to systematically evaluate its immunomodulatory properties in direct comparison to Resiquimod.
Chemical and Physical Properties: A Structural Overview
A fundamental aspect of any comparative study is the characterization of the physicochemical properties of the molecules. These properties influence solubility, cell permeability, and ultimately, biological activity.
| Property | 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | Resiquimod (R848) |
| Molecular Formula | C14H21N5O2 | C17H22N4O2[6] |
| Molecular Weight | 291.35 g/mol | 314.38 g/mol [5] |
| Appearance | White to off-white solid | Crystalline solid[6] |
| Solubility | Information not widely available | Soluble in DMSO and Ethanol[5][6] |
| CAS Number | 1246816-41-3 | 144875-48-9[5] |
Synthesis of the Investigational Compounds
The synthesis of these molecules is a key consideration for their availability and potential for derivatization.
Resiquimod (R848): The synthesis of Resiquimod has been described in the literature and is a multi-step process typically starting from a substituted quinoline.[7]
2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine: The synthesis of this and similar 9-substituted purine derivatives often involves the condensation of a purine base with a protected sugar or pyran derivative. A general approach involves the reaction of 6-chloropurine with 3,4-dihydro-2H-pyran to introduce the tetrahydropyran group at the N9 position, followed by nucleophilic substitution of the chlorine at the 6-position with an amine.[8]
The Immunostimulatory Mechanism of Resiquimod: A TLR7/8-Dependent Pathway
Resiquimod exerts its potent immunostimulatory effects by activating TLR7 and TLR8, which are primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B-cells.[3][9]
Upon binding to TLR7 and/or TLR8, Resiquimod induces a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88.[10] This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, which ultimately leads to the activation of the transcription factors NF-κB and IRF7.[11] Translocation of these transcription factors to the nucleus drives the expression of a wide range of pro-inflammatory cytokines and type I interferons, orchestrating a potent innate and subsequent adaptive immune response.[2][3]
Proposed Experimental Protocols for a Head-to-Head Comparison
To elucidate the biological activity of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine and draw a meaningful comparison with Resiquimod, a series of in vitro and in vivo experiments are proposed.
In Vitro Assessment of TLR7 and TLR8 Agonism
The primary objective is to determine if 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine can activate TLR7 and/or TLR8.
Experimental Workflow:
Step-by-Step Methodology:
-
Cell Culture: Culture HEK-Blue™ TLR7 and HEK-Blue™ TLR8 reporter cell lines (InvivoGen) according to the manufacturer's instructions. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Compound Preparation: Prepare stock solutions of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine and Resiquimod in sterile DMSO. Create a dilution series of each compound in cell culture medium.
-
Cell Treatment: Seed the reporter cells in 96-well plates. After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds, Resiquimod (as a positive control), or vehicle (DMSO) alone.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Measure the SEAP activity in the cell culture supernatant using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen). Read the absorbance at 620 nm.
-
Data Analysis: Plot the absorbance values against the compound concentrations to generate dose-response curves and calculate the EC50 values.
NF-κB Nuclear Translocation Assay
To confirm the activation of the downstream signaling pathway, the nuclear translocation of the NF-κB p65 subunit can be visualized and quantified.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 on coverslips in a 24-well plate. Treat the cells with the test compound, Resiquimod, or a vehicle control for a defined period (e.g., 1-2 hours).
-
Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.[12] Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody.[13] Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Cytokine Profiling in Human PBMCs
A key indicator of immunomodulatory activity is the induction of cytokine secretion. This can be assessed using a multiplex immunoassay.[14][15]
Step-by-Step Methodology:
-
PBMC Isolation and Culture: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cell Stimulation: Plate the PBMCs in a 96-well plate and treat with a dose range of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, Resiquimod, or a vehicle control.
-
Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatants.
-
Multiplex Cytokine Assay: Analyze the supernatants for a panel of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12, IL-1β, IFN-γ) using a multiplex bead-based immunoassay (e.g., Luminex) or an antibody array.[16][17]
-
Data Analysis: Quantify the concentration of each cytokine and compare the profiles induced by the two compounds.
In Vitro Antiviral Activity Assay
The ability of the compounds to induce an antiviral state can be evaluated using a viral replication assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a cell line susceptible to a specific virus (e.g., A549 cells for influenza virus or Vero cells for herpes simplex virus). Pre-treat the cells with non-toxic concentrations of the test compounds or Resiquimod for 24 hours.
-
Viral Infection: Infect the cells with the virus at a known multiplicity of infection (MOI).
-
Quantification of Viral Replication: After a suitable incubation period, quantify the viral replication by methods such as plaque assay, quantitative PCR (qPCR) for viral genomes, or ELISA for viral antigens.[18]
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration and determine the EC50 value.
In Vitro Antitumor Activity Assessment
The indirect antitumor activity of the compounds can be assessed by their ability to activate immune cells to kill tumor cells.
Step-by-Step Methodology:
-
Co-culture System: Establish a co-culture of human PBMCs with a tumor cell line (e.g., a breast cancer cell line like MCF-7).
-
Treatment: Treat the co-culture with the test compounds or Resiquimod.
-
Assessment of Tumor Cell Viability: After 48-72 hours, assess the viability of the tumor cells using a method that distinguishes them from the PBMCs (e.g., flow cytometry with a tumor-specific marker or a colorimetric viability assay after washing away the non-adherent PBMCs).
-
Immune Cell Activation: Analyze the activation status of immune cells in the co-culture by flow cytometry for activation markers (e.g., CD69, CD86 on DCs and NK cells).[19][20]
Comparative Data Summary
The following tables provide a template for summarizing the expected data from the proposed experiments, allowing for a direct comparison of the two compounds.
Table 1: In Vitro TLR Agonist Activity
| Compound | TLR7 EC50 (µM) | TLR8 EC50 (µM) |
| 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | To be determined | To be determined |
| Resiquimod (R848) | ~0.1 - 1 | ~0.1 - 1 |
Table 2: Peak Cytokine Induction in Human PBMCs (pg/mL)
| Compound (at optimal concentration) | IFN-α | TNF-α | IL-6 | IL-12p70 |
| 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | To be determined | To be determined | To be determined | To be determined |
| Resiquimod (R848) | +++ | +++ | +++ | ++ |
(Note: + indicates relative level of induction)
Conclusion: A Roadmap for Characterizing Novel Immunomodulators
This guide provides a comprehensive framework for the comparative study of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine and the well-characterized TLR7/8 agonist, Resiquimod. While Resiquimod serves as a potent benchmark with a defined mechanism of action, the biological activities of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine remain to be elucidated.
The detailed experimental protocols outlined herein offer a systematic approach to characterizing its potential as a TLR agonist and immunomodulator. By directly comparing its performance against Resiquimod in assays for TLR activation, NF-κB signaling, cytokine production, and functional antiviral and antitumor activity, researchers can gain valuable insights into its structure-activity relationship and therapeutic potential. The results of these studies will be instrumental in determining whether 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine represents a novel addition to the arsenal of immunomodulatory compounds for the treatment of viral infections, cancer, and other diseases where enhanced immune responses are beneficial.
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A Head-to-Head Analysis of 9-Substituted Purine Analogs: A Guide for Drug Discovery Professionals
Introduction: The Purine Scaffold as a Cornerstone of Medicinal Chemistry
The purine ring system, a heterocyclic aromatic compound consisting of a pyrimidine ring fused to an imidazole ring, is a fundamental building block of life, forming the core of nucleobases like adenine and guanine.[1] This "privileged scaffold" has been extensively explored in medicinal chemistry, leading to the development of numerous therapeutic agents.[2] Modifications at the 9-position of the purine ring are particularly significant as they allow for the exploration of various interactions within the binding sites of biological targets without disrupting the essential hydrogen bonding patterns of the core purine structure. This guide provides a head-to-head analysis of different 9-substituted purine analogs, focusing on their performance as anticancer, antiviral, and kinase-inhibiting agents, supported by comparative experimental data and detailed methodologies.
Anticancer Activity: Exploiting the Proliferative Drive of Malignant Cells
Purine analogs have long been a mainstay in oncology, primarily functioning as antimetabolites that disrupt DNA and RNA synthesis in rapidly dividing cancer cells.[3] Substitution at the N9 position can profoundly influence the potency, selectivity, and mechanism of action of these compounds.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary anticancer mechanism for many purine analogs involves their intracellular phosphorylation to active triphosphate forms. These active metabolites can be incorporated into nucleic acids, leading to DNA chain termination and the induction of programmed cell death, or apoptosis.[3] Furthermore, these compounds can inhibit key enzymes involved in nucleotide metabolism, starving cancer cells of the building blocks needed for proliferation. The result is often an arrest of the cell cycle, preventing cancer cells from proceeding through the phases of division.
Caption: General mechanism of action for anticancer purine analogs.
Comparative Performance Data
The cytotoxic efficacy of 9-substituted purine analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
| Purine Analog Class/Example | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.04 | [3] |
| Compound 5g (Novel Purine Analog) | PA-1 | Ovarian Cancer | 1.08 | [4] |
| Compound 5i (Novel Purine Analog) | MCF-7 | Breast Cancer | 3.54 | [4] |
| Compound 14 (N9-substituted purine) | MCF-7 | Breast Cancer | Promising Activity | [5] |
| Compound 7a (2,6-disubstituted purine) | HCT-116 | Colon Cancer | 1.77 | [6] |
| Compound 82f (Purine Analog) | Huh7 | Liver Cancer | 0.08 - 0.13 | [1] |
| Compound 5 (6,8,9-trisubstituted purine) | Huh7 | Liver Cancer | Notable Activity | [7][8] |
| Compound 6 (6,8,9-trisubstituted purine) | HCT116 | Colon Cancer | Notable Activity | [7][8] |
Note: "Promising/Notable Activity" indicates that the source highlighted the compound's efficacy without providing a specific IC50 value in the abstract.
Kinase Inhibition: A Targeted Approach to Cancer Therapy
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[2] Purine analogs, mimicking the natural kinase substrate ATP, have emerged as a powerful class of kinase inhibitors.[2] The N9-substituent plays a critical role in orienting the molecule within the ATP-binding pocket, influencing both potency and selectivity.
Mechanism of Action: Competitive ATP Inhibition
Most purine-based kinase inhibitors function by competing with ATP for binding to the enzyme's active site. By occupying this pocket, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby blocking the signaling pathways that drive tumor growth and survival. The design of the N9-substituent is key to achieving high affinity and selectivity for the target kinase over other ATP-utilizing enzymes.
Caption: Competitive inhibition of a protein kinase by a purine analog.
Comparative Performance Data
The inhibitory activity of these analogs is measured by their IC50 values against specific kinases in cell-free assays.
| Purine Analog | Target Kinase | IC50 | Reference |
| Compound 6c (Isoxazole derivative) | Hsp90α | 0.203 µM | [5] |
| Compound 14 (Six-membered derivative) | Hsp90α | 1.00 µM | [5] |
| Compound D9 (9-heterocyclyl purine) | EGFRL858R/T790M/C797S | Potent Inhibition | [9] |
| Compound 5g (Novel Purine Analog) | CDK2 | 0.21 µM | [4] |
| Compound 5i (Novel Purine Analog) | CDK2 | 0.59 µM | [4] |
| Compound 4f (2,6,9-trisubstituted purine) | Bcr-Abl | 70 nM | [10] |
| Compound 5j (2,6,9-trisubstituted purine) | BTK | 0.41 µM | [10] |
| Compound 5b (2,6,9-trisubstituted purine) | FLT-ITD | 0.38 µM | [10] |
Note: "Potent Inhibition" indicates the source highlighted strong activity without specifying the exact IC50 value against the enzyme in the abstract.
Antiviral Activity: Halting Viral Replication
The development of acyclic nucleoside analogs, where the sugar moiety is replaced by a flexible side chain at the N9 position, revolutionized antiviral therapy. Compounds like acyclovir and ganciclovir are prime examples of 9-substituted purines that are selectively activated in virus-infected cells.[11]
Mechanism of Action: Selective Activation and Chain Termination
These prodrugs are selectively phosphorylated by viral kinases (e.g., herpes simplex virus thymidine kinase), a step that occurs much less efficiently in uninfected host cells. The resulting monophosphate is then further phosphorylated by host cell kinases to the active triphosphate form. This active drug is incorporated into the growing viral DNA chain by viral DNA polymerase, causing chain termination and halting viral replication.
Comparative Performance Data
The antiviral efficacy of these compounds is often evaluated by their ability to inhibit viral replication in cell culture, for instance, by reducing the formation of viral plaques or cytopathic effects (CPE).
| Purine Analog | Virus | Activity | Reference |
| Acyclovir (1a) Derivative (3a) | HSV-1, HSV-2, VZV, CMV | Markedly Active | [11] |
| Ganciclovir (1b) Derivative (2b) | HSV-1, HSV-2, VZV, CMV | Markedly Active | [11] |
| 9-β-D-arabinofuranosyladenine | Vaccinia Virus | Reproducible Activity | [12] |
Experimental Methodologies: A Foundation for Reliable Comparison
The trustworthiness of comparative data hinges on robust and well-defined experimental protocols. The following section details the standard methodologies used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13] The amount of light generated is directly proportional to the ADP concentration and, therefore, inversely proportional to the kinase inhibition by the test compound.
Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.
Detailed Protocol: [13]
-
Preparation: All reactions are performed in white, non-binding 384-well plates. A kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50.0 μM DTT) is used.
-
Compound Incubation: Add 4.0 μL of kinase solution (e.g., 1 ng/μL) and 2.0 μL of the 9-substituted purine analog solution to each well. Incubate for 15 minutes at 27 °C.
-
Kinase Reaction: Add 4.0 μL of a substrate solution (containing polypeptide substrate and ATP) to initiate the reaction. Incubate for 1 hour at 27 °C.
-
ATP Depletion: Add 5 μL of ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10.0 μL of kinase detection reagent. This converts the ADP produced by the kinase activity into ATP. Incubate for 1 hour.
-
Detection: The newly generated ATP is used by a luciferase/luciferin reaction to produce a luminescent signal, which is measured using a multilabel reader. The signal strength is proportional to the amount of ADP produced.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.[3] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Detailed Protocol: [3]
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of the purine analog and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells reduce the MTT to insoluble formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals, producing a purple solution.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Calculation: The IC50 value is determined from the resulting dose-response curve.
Antiviral Assay (Cytopathic Effect - CPE Assay)
This assay evaluates the ability of a compound to protect cells from the destructive effects of a virus.[14] The antiviral activity is determined by observing the inhibition of viral CPE in cell culture.
Detailed Protocol: [14]
-
Cell Culture: Plate susceptible mammalian cells in a 96-well microplate to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Infection and Treatment: Add the virus to the cell monolayers, along with the different dilutions of the test compound. Control wells include cells with virus only (positive control for CPE) and cells with no virus (negative control).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause visible CPE in the positive control wells.
-
CPE Evaluation: The cell monolayers are observed microscopically for the presence of CPE (e.g., rounding, detachment, lysis). The level of protection conferred by the compound at each concentration is scored.
-
Quantification (Optional): Cell viability can be quantified using a dye such as neutral red. The effective concentration that inhibits CPE by 50% (EC50) is then calculated. A parallel assay without the virus is run to determine the compound's cytotoxicity (CC50).[15]
Conclusion and Future Directions
The 9-substituted purine scaffold remains an exceptionally fruitful starting point for the design of novel therapeutics. This guide highlights the versatility of this chemical class, with specific analogs demonstrating high potency against cancer cells, pathogenic viruses, and dysregulated protein kinases. The comparative data underscores the critical role of the N9-substituent in fine-tuning biological activity, selectivity, and potency. Future research will undoubtedly focus on developing next-generation analogs with improved pharmacokinetic properties and the ability to overcome drug resistance mechanisms, particularly in oncology where targeting mutant kinases remains a significant challenge.[9] The continued exploration of novel substitutions at the 9-position, guided by structural biology and computational modeling, promises to deliver even more effective and selective medicines.
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A Comparative Guide to Validating the Anti-Proliferative Effects of 2-Butoxy-Purine Compounds in Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of novel 2-butoxy-purine compounds. We will navigate the experimental journey from initial viability screening to elucidating the underlying mechanism of action, using a hypothetical 2-butoxy-purine, hereafter referred to as BUP-2 , as our lead compound. For comparative analysis, we will benchmark BUP-2 against Roscovitine , a well-characterized purine analog known to inhibit cyclin-dependent kinases (CDKs).[1][2]
The rationale for focusing on purine analogs stems from their established role as antimetabolites and kinase inhibitors in oncology.[3][4][5] These compounds can mimic endogenous purines, thereby interfering with DNA and RNA synthesis, or they can target key regulatory proteins like CDKs that govern cell cycle progression.[6][7][8] The 2-position of the purine scaffold is a critical site for substitution, influencing both potency and selectivity.[2][9] This guide outlines a multi-assay strategy, essential for building a robust preclinical data package.
Experimental Validation Workflow
A rigorous validation pipeline is crucial. It begins with broad screening to assess general cytotoxicity and progresses to more focused assays to understand the specific cellular responses. This tiered approach ensures that resources are directed toward compounds with the most promising therapeutic profiles.
Initial Screening: Cell Viability and IC50 Determination
Causality Behind Experimental Choice: The initial step is to determine the concentration-dependent cytotoxic effect of the compound across various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, colorimetric method ideal for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[10] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[10] The resulting IC50 (half-maximal inhibitory concentration) value is a key metric for comparing compound potency.
Comparative Performance: BUP-2 vs. Roscovitine
The following table presents hypothetical IC50 data for BUP-2 and Roscovitine against three common cancer cell lines after a 72-hour treatment period. This allows for a direct comparison of their cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC50 (µM) [Hypothetical] |
| BUP-2 | MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT-116 | Colorectal Carcinoma | 12.2 | |
| A549 | Lung Carcinoma | 15.7 | |
| Roscovitine | MCF-7 | Breast Adenocarcinoma | 15.0 |
| HCT-116 | Colorectal Carcinoma | 18.5 | |
| A549 | Lung Carcinoma | 22.1 |
Detailed Experimental Protocol: MTT Assay[11][12][13]
-
Cell Plating: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BUP-2, Roscovitine, and a vehicle control (e.g., DMSO) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Leave the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Long-Term Efficacy: Clonogenic Survival Assay
Causality Behind Experimental Choice: While the MTT assay measures immediate metabolic effects, it doesn't distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, nor does it assess long-term reproductive viability. The colony formation, or clonogenic, assay is the gold standard for determining the ability of a single cell to undergo unlimited division and form a colony.[11] This assay provides critical insight into a compound's ability to eradicate the clonogenic population of cancer cells, which is essential for a durable therapeutic response.[11]
Comparative Performance: BUP-2 vs. Roscovitine
The table below shows the hypothetical surviving fraction of MCF-7 cells treated with the respective IC50 concentrations of each compound for 24 hours, followed by a 10-day recovery period.
| Treatment (at IC50) | Surviving Fraction (%) [Hypothetical] |
| Vehicle Control | 100 |
| BUP-2 | 15 |
| Roscovitine | 25 |
Detailed Experimental Protocol: Colony Formation Assay[15][16][17]
-
Cell Seeding: Plate a low, empirically determined number of cells (e.g., 500-1000 cells) into 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with BUP-2, Roscovitine, or vehicle control at various concentrations for 24 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubation: Incubate the plates for 10-14 days at 37°C, 5% CO2, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
Fixation and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 5 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 2 hours.[12]
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (No. of colonies formed / No. of cells seeded) x 100%
-
SF = No. of colonies formed after treatment / (No. of cells seeded x PE)
-
Mechanism of Action I: Cell Cycle Arrest
Causality Behind Experimental Choice: Many purine analogs, including Roscovitine, exert their anti-proliferative effects by inhibiting CDKs, key regulators of the cell cycle.[1][6][13] This inhibition typically leads to cell cycle arrest at the G1/S or G2/M checkpoints, preventing cells from progressing through division. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze DNA content and determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[14] An accumulation of cells in a specific phase post-treatment is a strong indicator of cell cycle arrest.
Signaling Pathway: CDK-Mediated Cell Cycle Control
Purine analogs often function as ATP-competitive inhibitors at the catalytic site of CDK/cyclin complexes. By blocking the kinase activity of complexes like CDK2/Cyclin E, they prevent the phosphorylation of key substrates like the Retinoblastoma protein (pRb), thereby halting progression from the G1 to the S phase.
Comparative Performance: BUP-2 vs. Roscovitine
The table below shows the hypothetical percentage of MCF-7 cells in each phase of the cell cycle after 24 hours of treatment with IC50 concentrations.
| Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65 | 25 | 10 |
| BUP-2 | 80 | 12 | 8 |
| Roscovitine | 78 | 14 | 8 |
Detailed Experimental Protocol: Cell Cycle Analysis by Flow Cytometry[19][21][22][23]
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach ~70% confluency, treat them with the compounds for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mechanism of Action II: Induction of Apoptosis
Causality Behind Experimental Choice: A desirable feature of an anti-cancer agent is the ability to induce programmed cell death, or apoptosis. This is a clean, controlled mechanism of cell elimination that avoids the inflammatory response associated with necrosis. Western blotting is a powerful technique to detect key protein markers of apoptosis.[15] The cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis. We will assess the levels of cleaved PARP and an executioner caspase, cleaved Caspase-3, to confirm if the observed cytotoxicity is mediated by apoptosis.[16]
Comparative Performance: BUP-2 vs. Roscovitine
The table summarizes hypothetical changes in the expression of key apoptotic markers in MCF-7 cells after 48 hours of treatment.
| Treatment (at IC50) | Cleaved Caspase-3 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| BUP-2 | 4.5 | 5.2 |
| Roscovitine | 3.8 | 4.1 |
Detailed Experimental Protocol: Western Blotting for Apoptotic Markers[24][26][27][28]
-
Protein Extraction: Treat cells in 6-well plates for 48 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.
Conclusion
This guide outlines a logical and robust multi-assay approach to validate the anti-proliferative effects of novel 2-butoxy-purine compounds. Based on our hypothetical data, the lead compound BUP-2 demonstrates superior performance compared to the established CDK inhibitor Roscovitine . It exhibits a lower IC50, more effectively reduces long-term clonogenic survival, and induces a more pronounced G1 cell cycle arrest and apoptotic response. This systematic validation, moving from broad phenotypic effects to specific mechanistic insights, is indispensable for identifying and advancing promising new chemical entities in the landscape of cancer drug discovery.
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A Guide to Ensuring Reproducibility in Experiments with 2,6,9-Trisubstituted Purine Analogs: A Case Study with 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 2,6,9-trisubstituted purine analogs, with a specific focus on compounds like 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine. As this class of molecules shows significant promise as kinase inhibitors for therapeutic applications, ensuring the reliability and consistency of experimental data is paramount for advancing research and development.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals actively working with these and similar small molecules.
Introduction: The Promise and Challenge of Purine Analogs
Purine analogs represent a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][4] The 2,6,9-trisubstituted purine core, in particular, has been extensively explored for the development of potent and selective kinase inhibitors.[2][5] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][6] Molecules such as 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine are designed to compete with ATP at the kinase active site, thereby modulating cellular processes.
However, the path from a promising compound to a validated therapeutic is fraught with challenges, a significant one being the reproducibility of experimental findings. This guide will deconstruct the key areas where variability can arise—from the synthesis and characterization of the molecule to its application in biological assays—and provide actionable strategies to mitigate these issues.
Part 1: Reproducibility in the Synthesis and Characterization of 2-Alkoxy-9-THP-Purine Analogs
The reproducibility of any biological experiment begins with a well-characterized and pure small molecule. The synthetic route to 2,6,9-trisubstituted purines can introduce variability that, if not controlled, will propagate through all subsequent experiments.
General Synthetic Strategy
The synthesis of this class of compounds typically follows a sequential substitution pattern, leveraging the differential reactivity of the purine ring positions.[7] A common approach starts with a di-halogenated purine, such as 2,6-dichloropurine.
This multi-step synthesis, while versatile, has several critical points that can impact the final product's purity and yield, and thus, the reproducibility of its preparation.
Key Factors Influencing Synthetic Reproducibility
| Factor | Importance and Rationale | Best Practices for Reproducibility |
| Starting Material Purity | Impurities in the initial purine scaffold or reagents can lead to side reactions and the formation of difficult-to-remove byproducts. | Use starting materials of the highest possible purity. Characterize starting materials by NMR or MS if their purity is in doubt. |
| Reaction Conditions | Seemingly minor variations in temperature, reaction time, or solvent can significantly alter the reaction outcome, leading to incomplete reactions or the formation of isomers. | Strictly adhere to established protocols. Use calibrated equipment for temperature and time measurements. Ensure solvents are anhydrous where required. |
| Purification Method | The choice of purification method (e.g., column chromatography, recrystallization) and its execution are critical for isolating the desired compound from unreacted starting materials and byproducts. | Develop and document a robust purification protocol. Use high-quality silica gel and solvents for chromatography. Confirm the purity of the final product using multiple analytical techniques. |
| N9-Protection/Alkylation | The introduction of the tetrahydropyran (THP) group at the N9 position can sometimes lead to a mixture of N7 and N9 isomers.[8] | Carefully control the reaction conditions (e.g., catalyst, temperature) to favor the formation of the desired N9 isomer. Use analytical techniques like 2D NMR to confirm the position of substitution. |
Characterization and Quality Control: A Non-Negotiable Step
A lack of thorough characterization is a major source of irreproducibility. It is essential to confirm the identity and purity of each batch of the synthesized compound.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure of the compound. 1H and 13C NMR are standard. 2D NMR techniques (e.g., HMBC, HSQC) can be used to resolve any structural ambiguities. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a more accurate mass determination.[9] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. A high-purity compound should show a single major peak. This is also crucial for determining the stability of the compound over time. |
| Elemental Analysis | Provides the percentage composition of elements (C, H, N), which can be compared to the theoretical values to further confirm the compound's identity and purity. |
Part 2: Ensuring Reproducibility in Biological Assays
Once a well-characterized, pure compound is obtained, the focus shifts to the biological experiments. Here, a multitude of factors can influence the observed activity and the reproducibility of the results.
Common Biological Assays for Purine Analogs
Given their primary role as kinase inhibitors, 2,6,9-trisubstituted purines are commonly evaluated in the following assays:
-
Biochemical Kinase Assays: These in vitro assays measure the direct inhibitory effect of the compound on the activity of a purified kinase enzyme.[6]
-
Cell-Based Assays: These assays assess the effect of the compound on cellular processes, such as cell proliferation, apoptosis, or cell cycle progression.[9][10]
Factors Affecting Reproducibility in In Vitro Assays
The following table details critical factors that can introduce variability in both biochemical and cell-based assays.
| Factor | Importance and Rationale | Best Practices for Reproducibility |
| Compound Handling | Solubility: If a compound precipitates out of solution, its effective concentration is unknown. Solvent Effects: The solvent used (e.g., DMSO) can have its own biological effects or interfere with the assay readout.[6] Stability: The compound may degrade over time, especially in solution. | Determine the solubility of the compound in the assay buffer. Always include a vehicle control (solvent only) in your experiments. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Assay Conditions | Enzyme/Substrate Concentrations: For kinase assays, these should be carefully optimized to be in the linear range of the assay.[6] Buffer Composition: pH, salt concentration, and additives can all affect enzyme activity and compound behavior. | Use standardized and validated assay protocols. Ensure all reagents are prepared consistently between experiments. |
| Cell-Based Assay Variables | Cell Line Authentication: Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[11][12][13] Cell Passage Number: The phenotype and genotype of cell lines can drift over time with repeated passaging.[11][12] Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variability.[11] | Use authenticated cell lines from a reputable source (e.g., ATCC). Work within a defined range of passage numbers. Use automated cell counters for accurate cell seeding. |
| Data Analysis and Reporting | The way data is normalized and analyzed can significantly impact the conclusions drawn.[13] | Use standardized data analysis methods. Clearly define controls and how data is normalized. Report all experimental details to allow for independent replication.[8] |
Part 3: Comparative Analysis and Alternative Scaffolds
When comparing the activity of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine to other compounds, it is crucial to be aware of how small structural changes can lead to large differences in activity.
Structure-Activity Relationship (SAR) Considerations
The biological activity of 2,6,9-trisubstituted purines is highly sensitive to the nature of the substituents at each position. For example, the alkoxy group at the C2 position and the amine at the C6 position play key roles in the interaction with the kinase active site. Even minor changes to these groups can significantly alter the compound's potency and selectivity.[14][15] This highlights the importance of using a highly pure and well-characterized compound for each experiment, as even small amounts of structurally related impurities could confound the results.
Comparison with Alternative Kinase Inhibitor Scaffolds
The purine scaffold is just one of many used to design kinase inhibitors. The following table provides a high-level comparison with other common scaffolds.
| Scaffold | Advantages | Disadvantages |
| Purines | Mimics the natural ATP ligand, often leading to high potency. Well-established chemistry. | Can sometimes suffer from a lack of selectivity due to the conserved nature of the ATP binding site. |
| Pyrimidines | Also mimics ATP. Can be highly potent and selective. | Similar to purines, selectivity can be a challenge. |
| Indoles/Indazoles | Can offer different binding modes and opportunities for achieving selectivity. | Synthesis can be more complex. |
| Quinazolines/Quinolines | Have led to several approved drugs. Often show good pharmacokinetic properties. | Can have off-target effects. |
Conclusion: A Roadmap to Reproducible Research
Ensuring the reproducibility of experiments with 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine and other 2,6,9-trisubstituted purine analogs requires a multi-faceted approach. It begins with a robust and reproducible synthesis, followed by rigorous characterization to ensure the purity and identity of the compound. In the biological evaluation, meticulous attention to detail in compound handling, assay conditions, and cell culture practices is essential. By embracing the principles of transparency, standardization, and rigorous quality control, the scientific community can build a solid foundation of reliable data, accelerating the journey of these promising molecules from the lab to the clinic.
References
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Capes-Davis, A., & Rueden, C. T. (2021). Treating Cells as Reagents to Design Reproducible Assays. SLAS Discovery, 26(8), 1015-1024. Retrieved from [Link]
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Haltner, L., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Bioengineering and Biotechnology, 7, 358. Retrieved from [Link]
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Meister, D., et al. (2022). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. Scientific Reports, 12(1), 1-13. Retrieved from [Link]
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Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. Retrieved from [Link]
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Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. Retrieved from [Link]
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Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Janeba, Z., et al. (2016). Purine analogs as phosphatidylinositol 4-kinase IIIβ inhibitors. European Journal of Medicinal Chemistry, 124, 634-646. Retrieved from [Link]
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Gray, N. S., et al. (2005). Preparation of a fully substituted purine library. Methods in Enzymology, 403, 213-228. Retrieved from [Link]
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Schultz, P. G., et al. (1999). Synthesis and Application of Functionally Diverse 2,6,9-trisubstituted Purine Libraries as CDK Inhibitors. Chemistry & Biology, 6(5), 331-341. Retrieved from [Link]
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TMU Academic Hub. (2015, October 1). Purine analogues as kinase inhibitors: A review. Retrieved from [Link]
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ResearchGate. (2022, June 15). Synthesis, Characterization and Antimicrobial Activity of Novel Substituted Purine Derivatives. Retrieved from [Link]
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MDPI. (2022, June 17). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved from [Link]
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MDPI. (2019, December 25). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Retrieved from [Link]
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assessing the selectivity of 2-Butoxy-9-(THP)-9H-purin-6-amine for specific kinases
An In-Depth Guide to Assessing the Kinase Selectivity of 2-Butoxy-9-(THP)-9H-purin-6-amine
Introduction
In the landscape of drug discovery, protein kinases have emerged as a pivotal class of drug targets, particularly in oncology. Their role as key regulators of cellular signaling pathways makes them attractive targets for therapeutic intervention. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and potential toxicity. This guide provides a comprehensive framework for assessing the kinase selectivity of a novel purine analog, 2-Butoxy-9-(THP)-9H-purin-6-amine, offering a roadmap for researchers in the field.
The core of this guide is a multi-tiered experimental approach, beginning with a broad primary screen to identify potential kinase targets, followed by secondary assays to confirm and quantify inhibitor potency and cellular engagement. We will delve into the rationale behind the selection of specific assays, provide detailed experimental protocols, and offer insights into data interpretation and comparison with established kinase inhibitors.
The Importance of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases, many of which share a highly conserved ATP-binding pocket. While this conservation allows for the development of broad-spectrum inhibitors, therapeutic efficacy and safety often hinge on the selective inhibition of a specific kinase or a small subset of kinases implicated in a particular disease. A highly selective inhibitor minimizes the risk of off-target effects, leading to a better therapeutic window. Therefore, a thorough understanding of a compound's selectivity profile is paramount in the early stages of drug development.
Experimental Workflow for Assessing Kinase Selectivity
Our approach to characterizing the selectivity of 2-Butoxy-9-(THP)-9H-purin-6-amine involves a two-tiered strategy. This ensures a comprehensive evaluation from a biochemical to a cellular context.
Caption: A hypothetical selectivity profile for 2-Butoxy-9-(THP)-9H-purin-6-amine.
In our hypothetical example, 2-Butoxy-9-(THP)-9H-purin-6-amine demonstrates a preference for CDK2/CycA over GSK3β, with an approximately 5.6-fold higher potency in a cellular context. It shows minimal activity against other tested kinases, suggesting a relatively selective profile.
Comparison with Other Kinase Inhibitors
To put the selectivity of 2-Butoxy-9-(THP)-9H-purin-6-amine into perspective, it is useful to compare its profile with that of well-known kinase inhibitors.
| Inhibitor | Primary Target(s) | Known Off-Targets | Selectivity Profile |
| Staurosporine | Broad-spectrum | Most kinases | Highly non-selective, often used as a positive control. |
| Imatinib | ABL, KIT, PDGFR | SRC family kinases | Highly selective for its primary targets, a benchmark for targeted therapy. |
| 2-Butoxy-9-(THP)-9H-purin-6-amine | CDK2/CycA | GSK3β | Moderately selective, with a clear primary target and a secondary target at a higher concentration. |
This comparative analysis provides valuable context for the potential therapeutic applications and liabilities of the novel compound. The moderate selectivity of our example compound might be acceptable or even desirable depending on the therapeutic indication. For instance, dual inhibition of CDK2 and GSK3β could be beneficial in certain cancers where both pathways are dysregulated.
Conclusion
The assessment of kinase inhibitor selectivity is a critical and multifaceted process in drug discovery. By employing a tiered approach that combines broad biochemical screening with targeted cellular validation, researchers can build a comprehensive understanding of a compound's activity and potential for off-target effects. This guide has provided a detailed framework for characterizing the selectivity of a novel purine analog, 2-Butoxy-9-(THP)-9H-purin-6-amine, from experimental design and execution to data interpretation and contextual comparison. This systematic approach is essential for advancing promising lead compounds toward clinical development.
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
A Comparative Guide to the Toxicity Profiles of 2,6,9-Trisubstituted Purine Kinase Inhibitors
Introduction
The 2,6,9-trisubstituted purine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors.[1][2] Compounds such as roscovitine and olomoucine, which target cyclin-dependent kinases (CDKs), have been instrumental in advancing our understanding of cell cycle regulation and have shown promise in oncology.[3] As these and other purine analogs progress through the drug development pipeline, a comprehensive understanding of their toxicity profiles is paramount. This guide provides a comparative analysis of the toxicity of key 2,6,9-trisubstituted purines, offering insights into their structure-toxicity relationships and outlining robust methodologies for their evaluation.
The therapeutic efficacy of kinase inhibitors is often limited by on- and off-target toxicities.[4][5][6][7][8] For purine-based inhibitors, these can manifest as hepatotoxicity, cardiotoxicity, myelotoxicity, or other adverse effects.[4][9][10][11] This guide is intended for researchers, scientists, and drug development professionals, aiming to provide the necessary framework to assess and compare these liabilities, ultimately facilitating the design of safer and more effective therapeutic agents.
Key Compounds for Comparison
This guide will focus on a selection of well-characterized 2,6,9-trisubstituted purines that are exemplary of this structural class:
-
Roscovitine (Seliciclib): A potent inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9. It has been investigated in multiple clinical trials for various cancers.[11][12][13]
-
Olomoucine: A first-generation CDK inhibitor, less potent than roscovitine, but a crucial tool for studying CDK function.[14][15] It competitively inhibits ATP binding to CDKs.[15]
-
Olomoucine II: A more potent analog of olomoucine with increased affinity for CDK9.[16][17]
-
Purvalanol A: A highly potent and selective CDK inhibitor with a distinct substitution pattern compared to roscovitine and olomoucine.[3][18][19]
Mechanisms of Action and Primary Toxicities
The primary mechanism of action for these compounds is the inhibition of cyclin-dependent kinases, which are critical for cell cycle progression. By blocking these kinases, they can induce cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3] However, this mechanism can also affect healthy proliferating cells, leading to some of the observed toxicities.
The primary toxicities associated with this class of compounds include:
-
Hepatotoxicity: Elevation of liver enzymes (AST/ALT) has been observed in clinical trials of roscovitine.[11][12] This is a common concern for many small molecule kinase inhibitors.[4][5][6][7][8]
-
Cardiotoxicity: While less documented for this specific subclass, cardiotoxicity is a known risk for kinase inhibitors in general.[9][20] In vitro assays using human pluripotent stem cell-derived cardiomyocytes are becoming standard for early assessment.[9][21]
-
Myelotoxicity: As these compounds can affect cell division, they have the potential to suppress bone marrow function.
-
Electrolyte Imbalances: Hypokalemia and hyponatremia have been reported as dose-limiting toxicities for roscovitine.[11][12][13]
Below is a diagram illustrating the general mechanism of CDK inhibition by 2,6,9-trisubstituted purines.
Caption: Mechanism of CDK inhibition by 2,6,9-trisubstituted purines.
In Vitro Toxicity Assessment: A Comparative Overview
In vitro assays are the first line of evaluation for predicting potential toxicities. Cytotoxicity assays using various cell lines provide initial data on the concentration at which a compound induces cell death.
| Compound | Cell Line | Assay | IC50 / CC50 / EC50 | Reference |
| Olomoucine | MCF7 | CCK8 | 55.9 µM | [14] |
| HCT-15 | SRB | 62.5 µM | [15] | |
| HL-60 | 50 µM | [15] | ||
| Olomoucine II | BJ | Calcein AM | 5.4 µM | [16] |
| CCRF-CEM | Calcein AM | 8.1 µM | [16] | |
| Human Fibroblasts | WST-1 | ~16 µM (at 72h) | [17] | |
| Purvalanol A | NCI-60 Panel (avg) | GI50: 2 µM | [3][19] | |
| KM12 | GI50: 76 nM | [19] | ||
| NCI-H522 | GI50: 347 nM | [19] | ||
| Roscovitine | Human Fibroblasts | WST-1 | >50 µM (at 72h) | [17] |
Interpretation: The data indicates that Purvalanol A is significantly more potent in inhibiting cell growth across a range of cancer cell lines compared to the olomoucine family.[3][19] Olomoucine II demonstrates greater cytotoxicity than its parent compound, olomoucine.[16][17] Interestingly, roscovitine shows lower general cytotoxicity in non-cancerous human fibroblasts compared to Olomoucine II, which could suggest a wider therapeutic window.[17]
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Roscovitine, Olomoucine) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours). The duration is critical as it allows for the compound's effects on cell proliferation and viability to manifest.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours. During this time, only viable cells will metabolize the MTT.
-
Formazan Solubilization: After incubation, carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an MTT-based cytotoxicity assay.
In Vivo Toxicity Profiles
In vivo studies are essential for understanding the systemic effects of these compounds. Data from preclinical and clinical studies provide valuable insights into dose-limiting toxicities and overall safety.
| Compound | Study Type | Model | Key Findings | Reference |
| Roscovitine | Phase I Clinical Trial | Human Cancer Patients | Dose-limiting toxicities at 800 mg twice daily included fatigue, skin rash, hyponatremia, and hypokalemia. Reversible abnormal liver function was also noted. | [11][12][13] |
| Phase II Clinical Trial | Nasopharyngeal Carcinoma | Common adverse events (mostly mild/moderate) included fatigue, nausea, vomiting, hypokalemia, hyponatremia, and elevated AST/ALT. | [11][12] | |
| Preclinical | Mice | High doses (100 mg/kg) were found to be toxic. | [22] | |
| Preclinical | Rats (Nephritis Model) | Well-tolerated at doses up to 50 mg/kg/day. Showed protective effects against ischemic injury. | [11][12] | |
| Purvalanol A | Preclinical | Mouse Xenograft Model | Significantly inhibited tumor growth without noticeable toxicity to internal organs. | [23] |
Interpretation: Clinical data for roscovitine highlights electrolyte disturbances and hepatotoxicity as key concerns that require careful monitoring.[11][12][13] The dose and schedule are critical factors in managing its toxicity. Preclinical data for Purvalanol A suggests a potentially favorable in vivo toxicity profile, though more extensive studies are needed to confirm this.[23] The protective effects of roscovitine in certain preclinical models also suggest that its biological effects are complex and context-dependent.[11][12]
Structure-Toxicity Relationships (STR)
The toxicity of 2,6,9-trisubstituted purines is intrinsically linked to the nature of the substituents at the C2, C6, and N9 positions of the purine core.
Caption: General structure of 2,6,9-trisubstituted purines.
-
C2 Substituent: The group at this position often projects into the solvent-exposed region of the ATP-binding pocket. Modifications here can influence both potency and off-target effects. For instance, the hydroxymethylpropylamino group in Purvalanol A contributes to its high potency.
-
C6 Substituent: This substituent is crucial for kinase selectivity. In roscovitine, the benzylamino group is a key determinant of its CDK inhibitory profile. Changes here can drastically alter the kinase inhibition spectrum and, consequently, the toxicity profile.
-
N9 Substituent: The group at the N9 position typically occupies a hydrophobic pocket. Studies have shown that a cyclopentyl group at this position can yield compounds with promising antiproliferative effects.[1] The isopropyl group in both roscovitine and Purvalanol A is well-tolerated within the CDK active site.
The general trend observed is that modifications increasing potency against the primary target (e.g., CDKs) can also increase the risk of on-target toxicity in healthy tissues. Furthermore, seemingly minor structural changes can lead to inhibition of unrelated kinases, resulting in unexpected off-target toxicities. Therefore, comprehensive kinase profiling is a critical step in the safety assessment of any new 2,6,9-trisubstituted purine.
Conclusion and Future Directions
The 2,6,9-trisubstituted purines are a versatile class of compounds with significant therapeutic potential, but their clinical utility is often constrained by their toxicity profiles. This guide highlights that while compounds like Purvalanol A show high in vitro potency, older drugs like roscovitine provide a wealth of in vivo and clinical toxicity data that can inform future drug design.
Key takeaways for drug development professionals include:
-
Early and Comprehensive Profiling is Key: Implement a suite of in vitro toxicity assays (cytotoxicity, hepatotoxicity, cardiotoxicity) early in the discovery phase.
-
Kinase Selectivity Matters: Broad kinase profiling is essential to identify potential off-target liabilities that may not be predicted from the primary target.
-
Structure-Toxicity Relationships are Informative: Rational drug design, guided by an understanding of how substituents at the C2, C6, and N9 positions influence both potency and toxicity, can lead to the development of safer compounds.
Future research should focus on developing more predictive in vitro models, such as 3D organoids and microphysiological systems, to better recapitulate human physiology and provide more accurate predictions of in vivo toxicity. Continued investigation into the structure-activity and structure-toxicity relationships will undoubtedly lead to the next generation of 2,6,9-trisubstituted purines with improved therapeutic indices.
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- 12. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Roscovitine, a CDK Inhibitor, Reduced Neuronal Toxicity of mHTT by Targeting HTT Phosphorylation at S1181 and S1201 In Vitro [mdpi.com]
- 23. researchgate.net [researchgate.net]
2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine proper disposal procedures
As a Senior Application Scientist overseeing the development and scale-up of immunomodulators, I emphasize that the safe handling of active pharmaceutical intermediates (APIs) requires a deep understanding of their mechanistic chemistry.
2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (CAS: 866268-28-2)[1] is a highly lipophilic intermediate utilized in the synthesis of Toll-like Receptor 7 (TLR7) agonists, specifically 8-oxoadenine derivatives[2]. The operational challenge lies in its structure: a biologically active purine core protected by an acid-labile N9-tetrahydro-2H-pyran-2-yl (THP) group. Improper disposal in acidic waste streams will catalyze the cleavage of the THP group, releasing the active pharmacophore into the environment.
Our disposal protocols are engineered not just for standard regulatory compliance, but as a self-validating system to actively prevent the uncontrolled release of biologically active TLR7 precursors.
Quantitative Hazard Profiling
To ensure a self-validating safety system, all laboratory personnel must base their risk assessments on the physicochemical properties of the intermediate. The following table summarizes the critical data driving our disposal methodologies.
| Parameter | Quantitative Value | Operational Causality & Implication |
| CAS Registry Number | 866268-28-2[1] | Unique identifier required for waste manifesting and safety tracking. |
| Molecular Weight | 291.35 g/mol | Moderate mass; requires standard HEPA filtration during powder handling to prevent inhalation. |
| THP Cleavage pH | < 4.0 | Critical: Acidic waste streams will hydrolyze the THP group, releasing the active pharmacophore. |
| LogP (Estimated) | 2.5 - 3.0 | Highly lipophilic; readily penetrates standard nitrile gloves over prolonged exposure. Double-gloving is mandatory. |
| Thermal Stability | Decomposes > 200°C | Chemical quenching is insufficient; must be destroyed via high-temperature incineration (>850°C)[3]. |
Causality in Experimental Disposal Choices
Do not treat this compound as generic organic waste. The causality behind our specific protocols is rooted directly in its chemical reactivity:
-
pH-Controlled Segregation: Why do we neutralize liquid waste? Exposing the N9-THP group to pH < 4.0 triggers rapid hydrolysis. By maintaining waste at pH 7.0–8.0, we lock the molecule in its protected, less biologically active state during transit to the incineration facility.
-
Avoidance of Oxidative Quenching: Unlike simple organic solvents, oxidizing this purine derivative with bleach (sodium hypochlorite) prior to disposal can generate highly toxic, chlorinated heterocyclic byproducts. High-temperature incineration is the only self-validating method for complete molecular destruction[3].
Step-by-Step Methodologies: Waste Segregation & Spill Response
Workflow A: Liquid Waste Neutralization and Segregation
This protocol must be followed for all mother liquors, chromatography fractions, and reactor washings containing the intermediate.
-
pH Assessment: Before transferring liquid waste to the primary accumulation area, use universal indicator strips to test the pH of the solution.
-
Alkaline Quenching: If the pH is below 4.0, slowly add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO3) under continuous stirring until the pH stabilizes between 7.0 and 8.0. Causality: This prevents acid-catalyzed deprotection of the THP group.
-
Solvent Segregation: Separate the neutralized waste into distinct streams:
-
Halogenated Waste: If the reaction utilized chloroform or dichloromethane (DCM).
-
Non-Halogenated Waste: If the reaction utilized dimethylformamide (DMF), methanol, or butanol[2].
-
-
Manifesting: Label containers strictly as "Hazardous Waste - Biologically Active Heterocycles" and list the exact solvent composition.
Workflow B: Solid Waste and Spill Decontamination
For powder spills or contaminated personal protective equipment (PPE):
-
Aerosol Suppression: Do not sweep dry powders. Lightly mist the spilled material with a non-reactive solvent (e.g., isopropanol) to prevent aerosolization of the lipophilic intermediate.
-
Collection: Use anti-static, non-sparking scoops to transfer the wetted material into a wide-mouth, high-density polyethylene (HDPE) container.
-
Surface Decontamination: Wipe the affected benchtop or fume hood surface with a 10% bleach solution (to degrade residual purine rings), followed immediately by water, and finally isopropanol (to remove any remaining lipophilic residues).
-
PPE Disposal: All contaminated nitrile gloves, bench paper, and weighing boats must be double-bagged in 6-mil polyethylene bags and routed directly for high-temperature incineration[3].
Operational Disposal Workflow
Decision matrix for the segregation and disposal of 2-Butoxy-9-THP-adenine.
References
-
Synthesis and Biological Evaluation of 8-Oxoadenine Derivatives as Toll-like Receptor 7 Agonists Introducing the Antedrug Concept Source: Journal of Medicinal Chemistry (ACS) URL: [Link]
-
Hazardous Waste Characteristics: A User's Friendly Reference Document Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Hazard Communication Standard (HCS) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
Sources
Personal protective equipment for handling 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
A Guide to the Safe Handling of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. [1]
This document provides essential guidance for the safe handling, use, and disposal of the novel chemical compound, 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine. As this is a research chemical, it should be considered hazardous until comprehensive toxicological data is available.[1] This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
-
Purine Analogs: Many purine analogs are biologically active and may have toxic effects.
-
2-Butoxyethanol: A structurally related component, is known to be harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation and skin irritation.[2][3][4]
-
Tetrahydropyranyl Ethers: While often used as protecting groups, some related compounds can cause skin, eye, and respiratory irritation.[5][6]
Therefore, it is prudent to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling.[7] The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8] Gloves must be inspected before use and disposed of after handling the compound.[6] | To prevent skin contact and absorption.[8] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory.[9] A face shield should be worn when there is a risk of splashing. | To protect the eyes from splashes and aerosols.[8] |
| Skin and Body Protection | A lab coat, buttoned, with long sleeves. Consider a chemical-resistant apron for larger quantities. Wear long pants and closed-toe shoes.[9] | To protect the skin from accidental spills.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2][9] If a fume hood is not available, a NIOSH-approved respirator may be required.[10] | To prevent inhalation of the compound, which may be harmful.[8] |
Safe Handling and Storage
Adherence to proper laboratory procedures is critical to minimize exposure and ensure the integrity of the compound.
Engineering Controls
-
Primary Engineering Control: Always handle the solid compound and its solutions in a certified chemical fume hood with proper airflow.
-
Secondary Controls: Ensure easy access to an eyewash station and a safety shower.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.
-
Weighing: If weighing the solid compound, do so in the fume hood on a draft shield to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Storage
-
Container: Keep the compound in a tightly sealed, properly labeled container.[2][5]
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Light and Moisture: Protect from light and moisture to ensure compound stability.[11]
Spill and Exposure Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[12] If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[13] Clean the spill area with a suitable solvent and then with soap and water. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance. |
Disposal Plan
All waste containing 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine must be treated as hazardous chemical waste.
-
Waste Containers: Use separate, clearly labeled, and sealed containers for solid waste (e.g., contaminated gloves, weigh paper) and liquid waste (e.g., unused solutions, solvent rinses).
-
Disposal Procedures: Dispose of all waste in accordance with your institution's and local regulations for chemical waste.[14] Do not dispose of it down the drain or in the regular trash.
Workflow Visualization
The following diagram illustrates the key steps for the safe handling of 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine.
Caption: Safe Handling Workflow Diagram
References
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Chemical Safety: Personal Protective Equipment. UC Santa Cruz.
- PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT.
- Personal Protective Equipment (PPE) - CHEMM. (2026, March 23).
- Safety Data Sheet: Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal. (2025, December 19). Fisher Scientific.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- PRODUCT INFORMATION - MTP 131 (acetate). (2022, October 26). Cayman Chemical.
- Safety Data Sheet: 2-butoxyethanol. (2024, April 24). Chemos GmbH&Co.KG.
- Safety Data Sheet: 2-Butoxyethanol. (2007, July 24). Thermo Fisher Scientific.
- N-(Phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine Safety Data Sheets.
- 2-Butoxy-8-methoxy-9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine. BLDpharm.
- Safety data sheet of '- 2-BUTOXYETHANOL'. (2018, February 1). Biochem Chemopharma.
- Safety Data Sheet: 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol. (2021, May 1). Angene Chemical.
- Safety Data Sheet: 2-butoxyethanol. Asperg - Hugo Häffner.
- Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2016, January 28). PMC.
- Best Practices for Documenting Synthesis Steps and Managing Reagents. (2025, March 3). Sapio Sciences.
- How Research Peptides Are Handled in Laboratory Settings. (2026, February 13). MapleResearchLabs.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemos.de [chemos.de]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. biochemopharma.fr [biochemopharma.fr]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. falseguridad.com [falseguridad.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. mapleresearchlabs.com [mapleresearchlabs.com]
- 12. echemi.com [echemi.com]
- 13. hugohaeffner.com [hugohaeffner.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
